3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
Description
Properties
IUPAC Name |
3-(5-tert-butyl-1,2-oxazol-3-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-10(2,3)9-6-7(12-14-9)8(13)4-5-11/h6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUVJPKFDFZQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of a primary synthetic pathway for 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile, a valuable β-ketonitrile intermediate. β-Ketonitriles are pivotal building blocks in organic synthesis, particularly for constructing heterocyclic compounds used in medicinal chemistry.[1] The isoxazole moiety itself is a privileged structure found in numerous pharmacologically active agents. For instance, the N-(5-tert-butyl-isoxazol-3-yl) fragment is a key component of AC220 (Quizartinib), a potent FMS-like tyrosine kinase-3 (FLT3) inhibitor developed for treating Acute Myeloid Leukemia (AML).[2] This guide focuses on a robust and widely applicable method: the acylation of an activated nitrile with an acyl chloride. We will explore the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yield synthesis.
Retrosynthetic Analysis and Strategic Approach
The synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile, a β-ketonitrile, is most logically approached via a Claisen-type condensation reaction.[3][4] This strategy involves the formation of a carbon-carbon bond between an ester or its derivative and an activated nitrile.[1] Our retrosynthetic analysis disconnects the target molecule at the C-C bond between the carbonyl carbon and the methylene group, leading to two key synthons: an activated acyl donor derived from 5-tert-butylisoxazole-3-carboxylic acid and the nucleophilic anion of acetonitrile.
To translate this into a practical forward synthesis, we will employ a highly reactive acyl chloride as the acyl donor. This choice enhances the electrophilicity of the carbonyl carbon, facilitating attack by the relatively stable acetonitrile carbanion. The overall synthetic workflow is therefore designed as a two-step process starting from the corresponding carboxylic acid.
Caption: Retrosynthetic analysis of the target β-ketonitrile.
Synthesis Pathway: From Carboxylic Acid to β-Ketonitrile
The selected pathway begins with the readily accessible 5-tert-butylisoxazole-3-carboxylic acid. This intermediate is first converted to its more reactive acyl chloride derivative, which then undergoes acylation with the carbanion of acetonitrile to yield the final product.
Step 1: Synthesis of 5-tert-Butylisoxazole-3-carbonyl chloride
The conversion of a carboxylic acid to an acyl chloride is a fundamental and efficient transformation in organic synthesis. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly employed for this purpose.[5] Thionyl chloride is often preferred for its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
Mechanism Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group attacks the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the final acyl chloride.
Step 2: Acylation of Acetonitrile
This step is the core carbon-carbon bond-forming reaction. It involves the deprotonation of acetonitrile using a strong, non-nucleophilic base to generate a nitrile-stabilized carbanion.[1] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 5-tert-butylisoxazole-3-carbonyl chloride.
Causality Behind Experimental Choices:
-
Base Selection: A strong base is required to deprotonate acetonitrile (pKa ≈ 25). Sodium hydride (NaH) or n-butyllithium (n-BuLi) are common choices. Sodium hydride is often preferred for safety and ease of handling on a larger scale.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the strong base and the reactive carbanion intermediate.[6]
-
Temperature Control: The initial deprotonation and subsequent acylation are typically performed at low temperatures (e.g., 0 °C or below) to control the reaction rate, minimize side reactions, and ensure stability of the anionic intermediates.
The overall synthetic workflow is visualized below.
Caption: Experimental workflow for the synthesis pathway.
Experimental Protocol
This protocol is a representative procedure adapted from established methods for the synthesis of β-ketonitriles via acyl chlorides.[7][8]
Materials:
-
5-tert-butylisoxazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Acetonitrile (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Hexanes (anhydrous)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Petroleum ether or hexanes for chromatography
Part A: Preparation of 5-tert-Butylisoxazole-3-carbonyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 5-tert-butylisoxazole-3-carboxylic acid (1.0 eq).
-
Carefully add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours, monitoring the reaction progress by the cessation of gas evolution.
-
After completion, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 5-tert-butylisoxazole-3-carbonyl chloride is typically a liquid or low-melting solid and can be used in the next step without further purification.
Part B: Synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
-
To a dry three-neck flask under a nitrogen atmosphere, add sodium hydride (60% dispersion, 1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes (2-3 times) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Slowly add anhydrous acetonitrile (1.1 eq) dropwise to the stirred NaH slurry. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Prepare a solution of the crude 5-tert-butylisoxazole-3-carbonyl chloride (1.0 eq) from Part A in a small amount of anhydrous THF.
-
Add this solution dropwise to the acetonitrile anion slurry at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the acyl chloride.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1M HCl until the pH is acidic (pH ~2-3).[7]
-
Extract the aqueous mixture with ethyl acetate (3 times).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield the pure 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile.[7]
Quantitative Data Summary
The following table summarizes expected outcomes based on analogous chemical transformations reported in the literature. Actual yields may vary depending on reaction scale and optimization.
| Parameter | Expected Value | Rationale / Reference |
| Yield (Step A) | >95% | Conversion of carboxylic acids to acyl chlorides with thionyl chloride is typically a high-yielding reaction.[5] |
| Yield (Step B) | 50-70% | Claisen-type condensations to form β-ketonitriles often proceed in moderate to good yields.[7] |
| Purity | >98% | After flash column chromatography. |
| Molecular Formula | C₁₀H₁₂N₂O₂ | - |
| Molecular Weight | 192.22 g/mol | - |
Conclusion
The synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is reliably achieved through a two-step sequence involving the formation of an intermediate acyl chloride followed by a Claisen-type condensation with the anion of acetonitrile. This method is robust, scalable, and relies on well-established chemical principles. Careful control of reaction conditions, particularly the exclusion of moisture and management of temperature, is critical for achieving high yields and purity. The resulting β-ketonitrile serves as a versatile intermediate for the synthesis of more complex heterocyclic structures, underscoring its importance for professionals in pharmaceutical research and drug development.
References
-
Lin, R., et al. (2015). SYNTHESIS OF SC99 AND ITS ANALOGS. Oncotarget. Supplementary Materials. [Link]
-
Organic Chemistry Portal. Claisen Condensation. [Link]
-
Fiveable. 3.5 Claisen condensation - Organic Chemistry II. [Link]
-
Wikipedia. Claisen condensation. [Link]
-
ResearchGate. Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. (2020). [Link]
-
Wikipedia. Acyl chloride. [Link]
-
BYJU'S. Claisen Condensation Mechanism. [Link]
-
Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][6][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-16. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. fiveable.me [fiveable.me]
- 5. Acyl chloride - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile (CAS 1423915-00-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Isoxazole derivatives are recognized for their diverse pharmacological activities, and this particular molecule, featuring a β-ketonitrile moiety, presents a versatile scaffold for the synthesis of novel therapeutic agents. This document outlines a plausible synthetic route, predicted physicochemical properties, detailed spectroscopic analysis, and potential applications, thereby serving as a crucial resource for researchers engaged in the exploration of isoxazole-based compounds.
Introduction: The Significance of the Isoxazole Scaffold
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a cornerstone in medicinal chemistry, featuring in a wide array of approved pharmaceutical agents. The isoxazole ring is prized for its metabolic stability and its ability to act as a bioisostere for other functional groups, enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The incorporation of a tert-butyl group at the 5-position can enhance lipophilicity and metabolic stability, while the 3-oxo-propionitrile sidechain at the 3-position introduces a reactive β-ketonitrile functionality, a versatile synthetic handle for further molecular elaboration.
Molecular Structure and Chemical Identity
The chemical structure of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is characterized by a central isoxazole ring substituted with a tert-butyl group and a 3-oxo-propionitrile group.
Caption: Chemical structure of the title compound.
Table 1: Chemical Identity
| Identifier | Value |
| CAS Number | 1423915-00-7 |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.22 g/mol |
| IUPAC Name | 3-(5-tert-butylisoxazol-3-yl)-3-oxopropanenitrile |
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow.
Detailed Experimental Protocol:
Step 1: Synthesis of Ethyl 2-cyano-4,4-dimethyl-3-oxopentanoate
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl pivaloylacetate dropwise at 0°C with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
To this solution, add ethyl cyanoacetate dropwise, maintaining the temperature below 30°C.
-
After the addition, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-cyano-4,4-dimethyl-3-oxopentanoate.
Step 2: Synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
-
Dissolve the ethyl 2-cyano-4,4-dimethyl-3-oxopentanoate obtained from Step 1 in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate (as a buffer).
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by recrystallization or column chromatography.
Physicochemical Properties (Predicted)
Due to the lack of experimental data, the following physicochemical properties are predicted based on the structure of the molecule and data from analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Melting Point | 70-80 °C |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). Sparingly soluble in water. |
| Appearance | White to off-white crystalline solid |
| pKa | The methylene protons are acidic due to the adjacent carbonyl and nitrile groups, with an estimated pKa in the range of 10-12 in water. |
Spectroscopic Analysis (Predicted)
The following spectroscopic data are predicted based on the chemical structure and known spectral characteristics of similar compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
1.35 (s, 9H): This singlet corresponds to the nine equivalent protons of the tert-butyl group.
-
4.10 (s, 2H): This singlet is attributed to the two protons of the methylene group (CH₂) situated between the carbonyl and nitrile groups.
-
6.50 (s, 1H): This singlet represents the proton on the C4 position of the isoxazole ring.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
28.5 (3C): Signal for the three methyl carbons of the tert-butyl group.
-
33.0: Signal for the quaternary carbon of the tert-butyl group.
-
40.0: Signal for the methylene carbon (-CH₂-CN).
-
105.0: Signal for the C4 carbon of the isoxazole ring.
-
115.0: Signal for the nitrile carbon (-C≡N).
-
160.0: Signal for the C3 carbon of the isoxazole ring.
-
175.0: Signal for the C5 carbon of the isoxazole ring.
-
185.0: Signal for the carbonyl carbon (C=O).
-
Infrared (IR) Spectroscopy
-
IR (KBr, cm⁻¹):
-
~2970 (s): C-H stretching vibrations of the tert-butyl group.
-
~2260 (m): C≡N stretching of the nitrile group.
-
~1720 (s): C=O stretching of the ketone.
-
~1600 (m): C=N stretching of the isoxazole ring.
-
~1450 (m): C-H bending vibrations.
-
Mass Spectrometry (MS)
-
MS (EI, 70 eV) m/z (%):
-
192 (M⁺): Molecular ion peak.
-
177 ([M-CH₃]⁺): Loss of a methyl radical from the tert-butyl group.
-
136 ([M-C₄H₈]⁺): Loss of isobutylene from the tert-butyl group.
-
110: Fragmentation of the isoxazole ring.
-
57 ([C₄H₉]⁺): tert-butyl cation.
-
Reactivity and Potential Applications
The 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile molecule possesses a rich and versatile reactivity profile, primarily centered around the β-ketonitrile moiety.
-
Acidity of the Methylene Group: The protons on the carbon between the ketone and nitrile groups are acidic and can be readily deprotonated by a base to form a stable enolate. This enolate can participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and aldol-type condensations.
-
Reactions of the Nitrile Group: The nitrile group can undergo hydrolysis to form an amide or a carboxylic acid. It can also be reduced to an amine or participate in cycloaddition reactions.
-
Reactions of the Ketone Group: The carbonyl group can be reduced to a secondary alcohol or react with various nucleophiles.
This diverse reactivity makes 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile a valuable intermediate for the synthesis of a wide range of more complex heterocyclic systems. Given the established biological activities of isoxazole-containing compounds, this molecule is a promising starting point for the development of novel drug candidates in areas such as:
-
Anticancer Agents
-
Anti-inflammatory Drugs
-
Antimicrobial Agents
-
Central Nervous System (CNS) active compounds
Safety and Handling
While specific toxicity data for 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is not available, it is prudent to handle this compound with the standard precautions for laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is a synthetically versatile molecule with significant potential in the field of drug discovery. This technical guide provides a foundational understanding of its synthesis, predicted properties, and reactivity, serving as a valuable resource for researchers aiming to explore the therapeutic potential of novel isoxazole derivatives. The combination of the stable 5-tert-butylisoxazole core with the reactive β-ketonitrile functionality offers a powerful platform for the generation of diverse chemical libraries for biological screening.
References
- Infrared Spectroscopy (IR). (n.d.).
- Organic Syntheses Procedure. (n.d.).
A Technical Guide to the Spectroscopic Characterization of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
This guide provides an in-depth exploration of the spectroscopic profile of the novel heterocyclic compound, 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with practical, field-tested insights to facilitate the unambiguous identification and characterization of this molecule. While experimental data for this specific molecule is not publicly available, this guide presents a robust predictive analysis based on established spectroscopic theory and data from analogous structures. This approach provides a solid framework for researchers encountering this or similar molecular scaffolds.
Introduction: The Structural Elucidation Imperative
The compound 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile (Molecular Formula: C₁₀H₁₂N₂O₂, Molecular Weight: 192.22 g/mol , CAS: 1423915-00-7) presents a unique combination of functional groups: a bulky tert-butyl group, a five-membered isoxazole heterocycle, a ketone, and a nitrile.[1][2] This distinct architecture suggests potential applications in medicinal chemistry and materials science, making its unambiguous structural confirmation paramount. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecule's electronic and vibrational states, and the connectivity of its atoms.
This guide will systematically deconstruct the predicted spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive workflow for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.8 | Singlet | 1H | Isoxazole CH | The proton on the isoxazole ring is expected to be in the aromatic region, deshielded by the electronegative nitrogen and oxygen atoms. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent carbonyl group. |
| ~4.1 | Singlet | 2H | CH₂ CN | The methylene protons are adjacent to two electron-withdrawing groups (carbonyl and nitrile), leading to a significant downfield shift. The absence of adjacent protons would result in a singlet. |
| ~1.4 | Singlet | 9H | C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group are shielded and typically appear as a sharp singlet in the upfield region. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~185 | Quaternary | C =O | The carbonyl carbon of the ketone is highly deshielded and appears significantly downfield. |
| ~175 | Quaternary | Isoxazole C -O | The carbon atom in the isoxazole ring attached to the tert-butyl group and the oxygen atom is expected to be significantly downfield due to the electronegativity of the heteroatoms. |
| ~160 | Quaternary | Isoxazole C =N | The carbon atom of the isoxazole ring double-bonded to nitrogen and single-bonded to the carbonyl group will be deshielded. |
| ~115 | Quaternary | C ≡N | The nitrile carbon appears in a characteristic downfield region, though less deshielded than carbonyl carbons. |
| ~100 | Tertiary | Isoxazole C H | The protonated carbon of the isoxazole ring will appear in the aromatic region, influenced by the ring's heteroatoms. |
| ~35 | Quaternary | C (CH₃)₃ | The quaternary carbon of the tert-butyl group is shielded relative to the aromatic carbons. |
| ~30 | Primary | C(C H₃)₃ | The methyl carbons of the tert-butyl group are highly shielded and appear in the upfield region. |
| ~25 | Secondary | C H₂CN | The methylene carbon, positioned between two electron-withdrawing groups, will be deshielded compared to a typical alkane but more shielded than the carbons of the aromatic ring. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for identifying their presence.
Predicted IR Absorption Bands
| Predicted Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |
| ~2250 | Medium | C≡N stretch | Nitrile | The carbon-nitrogen triple bond has a very characteristic, sharp absorption in this region. |
| ~1700 | Strong | C=O stretch | Ketone | The carbonyl group of the ketone will exhibit a strong, sharp absorption band. Conjugation with the isoxazole ring may slightly lower this frequency. |
| ~1600 & ~1470 | Medium-Weak | C=N and C=C stretches | Isoxazole Ring | The stretching vibrations of the double bonds within the aromatic isoxazole ring typically appear in this region. |
| ~2970 | Strong | C-H stretch | tert-Butyl | The sp³ C-H stretching of the methyl groups in the tert-butyl group will be prominent. |
| ~1370 | Medium | C-H bend | tert-Butyl | The characteristic "umbrella" bending mode of the tert-butyl group often appears as a sharp peak. |
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common, convenient method for obtaining IR spectra of solid samples.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.
Predicted Mass Spectrum (Electron Ionization)
| Predicted m/z | Ion | Rationale |
| 192 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule. |
| 177 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group is a common fragmentation pathway. |
| 136 | [M - C₄H₈]⁺ or [M - C(CH₃)₃ + H]⁺ | Loss of isobutylene from the tert-butyl group. |
| 124 | [C₇H₁₀NO]⁺ | Cleavage of the bond between the carbonyl group and the methylene nitrile group. |
| 57 | [C₄H₉]⁺ | The tert-butyl cation is a very stable fragment and is expected to be a prominent peak. |
Experimental Protocol for Mass Spectrometry Data Acquisition
Sources
An In-Depth Technical Guide to 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile, a heterocyclic β-keto nitrile of significant interest in medicinal chemistry. The isoxazole scaffold is a privileged structure in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties. This document details the chemical structure, plausible synthetic routes, and in-depth analytical methodologies for this compound. Furthermore, it explores its potential applications as a key building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors. The synthesis of this guide is based on established chemical principles and extrapolated data from closely related analogues, providing a robust framework for researchers in the field.
Molecular Structure and Physicochemical Properties
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is a molecule that integrates three key functional groups: a 5-tert-butyl-isoxazole ring, a ketone, and a nitrile. This unique combination of functionalities makes it a versatile intermediate in organic synthesis.
Chemical Structure:
Caption: Chemical structure of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1423915-00-7 | [1][2] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [2] |
| Molecular Weight | 192.22 g/mol | [2] |
| Appearance | Expected to be a yellow oil or low melting solid | [2] |
| Purity | >95% (commercially available) | [1] |
Synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
The synthesis of β-keto nitriles is a well-established transformation in organic chemistry. A highly plausible and efficient method for the preparation of the title compound is the Claisen condensation of a suitable isoxazole-derived ester with acetonitrile.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of the title compound via Claisen condensation.
Experimental Protocol:
Materials:
-
Ethyl 5-tert-butylisoxazole-3-carboxylate
-
Anhydrous Acetonitrile
-
Sodium Ethoxide
-
Anhydrous Ethanol
-
Hydrochloric Acid (1M)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol, add anhydrous acetonitrile (3 equivalents) at 0 °C under an inert atmosphere.
-
To this stirring mixture, add a solution of ethyl 5-tert-butylisoxazole-3-carboxylate (1 equivalent) in anhydrous ethanol dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1M hydrochloric acid until the pH is neutral.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile.
Analytical Characterization
A comprehensive analysis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is crucial for confirming its identity and purity. The following are the expected outcomes from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Predicted ¹H NMR (400 MHz, CDCl₃) Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.5 | s | 1H | Isoxazole C4-H |
| ~4.0 | s | 2H | -CH₂-CN |
| ~1.4 | s | 9H | -C(CH₃)₃ |
Predicted ¹³C NMR (100 MHz, CDCl₃) Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | C=O |
| ~175 | Isoxazole C5 |
| ~160 | Isoxazole C3 |
| ~115 | -C≡N |
| ~105 | Isoxazole C4 |
| ~32 | -C (CH₃)₃ |
| ~30 | -C(C H₃)₃ |
| ~28 | -C H₂-CN |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (tert-butyl) |
| ~2260 | Medium, Sharp | C≡N stretch |
| ~1720 | Strong | C=O stretch (ketone) |
| ~1600 | Medium | C=N stretch (isoxazole) |
| ~1460 | Medium | C-H bend (tert-butyl) |
| ~1100-1200 | Strong | C-O stretch (isoxazole) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 192, corresponding to the molecular weight of the compound.
-
Major Fragments:
-
m/z = 177: Loss of a methyl radical (•CH₃) from the tert-butyl group.
-
m/z = 136: Loss of the tert-butyl group (•C(CH₃)₃).
-
m/z = 110: Cleavage of the C-C bond between the ketone and the isoxazole ring.
-
m/z = 57: The tert-butyl cation (C(CH₃)₃⁺), which is often a prominent peak.
-
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for assessing the purity of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile. A reverse-phase method would be appropriate for this moderately polar compound.
Table 3: Proposed HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should provide good resolution and a sharp peak for the compound of interest, allowing for accurate purity determination.
Applications in Drug Discovery and Development
The isoxazole moiety is a key component in numerous clinically approved drugs and investigational new drug candidates.[3] Its presence often confers improved metabolic stability and desirable electronic properties. 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Potential Therapeutic Areas:
-
Oncology: The 5-tert-butyl-isoxazole core is found in potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[4][5] The title compound can be a precursor to novel FLT3 inhibitors.
-
Inflammatory Diseases: Isoxazole derivatives have been explored as inhibitors of various kinases involved in inflammatory signaling pathways.
-
Infectious Diseases: The isoxazole ring is present in some antibacterial and antifungal agents.
Workflow for Utilizing the Compound in Drug Discovery:
Caption: A typical workflow for utilizing the title compound in a drug discovery program.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the presence of multiple reactive functional groups make it an attractive starting material for the creation of diverse chemical libraries. The analytical methods outlined in this guide provide a solid foundation for its characterization and quality control. As research into novel therapeutics continues, the utility of such well-defined building blocks will undoubtedly grow, paving the way for the discovery of new and effective medicines.
References
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. [Download Table]. Retrieved from [Link]
-
Ahmed, T., Rahman, S. M. A., Asaduzzaman, M., Khademul Islam, A. B. M. M., & Chowdhury, A. K. A. (2021). Synthesis, in vitro bioassays, and computational study of heteroaryl nitazoxanide analogs. Pharmacology Research & Perspectives, 9(3), e00800. [Link]
-
Ahmed, T., Rahman, S. M. A., Asaduzzaman, M., Khademul Islam, A. B. M. M., & Chowdhury, A. K. A. (2021). Synthesis, in vitro bioassays, and computational study of heteroaryl nitazoxanide analogs. Pharmacology Research & Perspectives, 9(3), e00800. [Link]
-
ResearchGate. (2022, January 10). What are the possible combinations of different solvent system for reverse phase HPLC? Retrieved from [Link]
-
Shaw, J. T., et al. (2012). Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. Bulletin of the Korean Chemical Society, 33(9). Retrieved from [Link]
-
Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][6][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. [Link]
-
Li, L., et al. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorganic & Medicinal Chemistry, 23(15), 4333–4343. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
ResearchGate. (2015, April 21). What are the compatible solutes for HPLC c18 reversed phase columns other than toluene? Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of analogs via two-step synthesis. [Download Scientific Diagram]. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Chromatography Online. (2020, May 1). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? Retrieved from [Link]
-
Theranostics. (2020). LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia. Retrieved from [Link]
-
Institute of Molecular and Translational Medicine. (2022, December 18). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). [Download Scientific Diagram]. Retrieved from [Link]
-
MDPI. (2024, March 7). tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones. Retrieved from [Link]
-
Unite-pharm.com. (n.d.). 3-(5-(tert-butyl)isoxazol-3-yl)-3-oxopropanenitrile. Retrieved from [Link]
-
Figshare. (n.d.). In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[6][8][9]triazine (MRK-016). Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Retrieved from [Link]
-
PubChem. (n.d.). (S)-tert-butyl (1-(5-((3-methylbut-2-en-1-yl)thio)-1,3,4-oxadiazol-2-yl)-3-(methylthio)propyl)carbamate. Retrieved from [Link]
-
PubChem. (n.d.). Antioxidant 245. Retrieved from [Link]
Sources
- 1. 1423915-00-7|3-(5-(tert-Butyl)isoxazol-3-yl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 2. 3-(5-(tert-butyl)isoxazol-3-yl)-3-oxopropanenitrile [unite-pharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
The Precision Strike: An In-Depth Technical Guide to the Mechanism of Action of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile represent a class of heterocyclic compounds with significant therapeutic potential, primarily driven by their potent and selective inhibition of key signaling kinases. This technical guide provides a comprehensive analysis of their core mechanism of action, focusing on their role as inhibitors of FMS-like Tyrosine Kinase 3 (FLT3). We will dissect the molecular interactions, the downstream cellular consequences, and provide detailed, field-proven experimental protocols for the validation and characterization of these compounds. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel kinase inhibitors.
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring is a privileged five-membered heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to participate in a variety of non-covalent interactions with biological targets.[1] This has led to its incorporation into a wide array of approved drugs and clinical candidates. The specific substitution pattern of a tert-butyl group at the 5-position and a 3-oxo-propionitrile moiety at the 3-position creates a unique electronic and steric profile, predisposing these derivatives for high-affinity binding to specific enzyme active sites.
While isoxazole derivatives have been investigated for a broad range of biological activities, including anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, a significant body of evidence points to their potent activity as tyrosine kinase inhibitors.[2][3] This guide will primarily focus on the most well-documented and therapeutically relevant mechanism of action for this class of compounds: the inhibition of FLT3.
Primary Mechanism of Action: Potent and Selective Inhibition of FLT3
The primary mechanism of action for many N-(5-tert-butyl-isoxazol-3-yl) derivatives is the potent and selective inhibition of FMS-like Tyrosine Kinase 3 (FLT3).[4] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[5] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain, are among the most common genetic alterations in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[6] These mutations lead to ligand-independent constitutive activation of the kinase, driving uncontrolled cell proliferation and survival.[5][7]
The FLT3 Signaling Cascade: A Key Driver in AML
Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the extracellular domain of the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation creates docking sites for various signaling adaptors, leading to the activation of several downstream pro-survival and proliferative pathways, including:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell proliferation and differentiation.[8]
-
PI3K/Akt/mTOR Pathway: A central regulator of cell growth, survival, and metabolism.[9][10]
-
STAT5 Pathway: Crucial for cytokine signaling and cell survival.[8]
In FLT3-mutated AML, the constitutive activation of the FLT3 receptor leads to the persistent and uncontrolled activation of these downstream pathways, providing the leukemic cells with a significant survival and proliferative advantage.[11]
Molecular Mechanism of Inhibition
Derivatives of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile, exemplified by the clinical drug Quizartinib (AC220), act as Type II kinase inhibitors. They bind to the ATP-binding pocket of the FLT3 kinase domain in its inactive conformation.[12] The 5-tert-butyl-isoxazole moiety plays a crucial role in occupying a hydrophobic pocket within the kinase domain, contributing to the high affinity and selectivity of these compounds.
The inhibition of ATP binding prevents the autophosphorylation of the FLT3 receptor, thereby blocking the initiation of the downstream signaling cascades.[13] This leads to the deactivation of the PI3K/Akt, RAS/MAPK, and STAT5 pathways, ultimately resulting in the induction of apoptosis and the inhibition of proliferation in FLT3-dependent cancer cells.[8]
Secondary/Potential Mechanisms of Action: COX Inhibition
While FLT3 inhibition is the most prominent mechanism for many derivatives in this class, the isoxazole scaffold is also known to be a potent inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2.[2][14] COX-2 is an inducible enzyme that is often overexpressed in inflammatory conditions and various cancers. Its inhibition can lead to anti-inflammatory effects and may contribute to the overall anti-neoplastic activity of these compounds.
The mechanism of COX-2 inhibition by isoxazole derivatives typically involves the insertion of the isoxazole core into the active site of the enzyme, preventing the binding of the natural substrate, arachidonic acid.[15] This blockade of the active site inhibits the production of prostaglandins, which are key mediators of inflammation and pain.[3]
Experimental Protocols for Mechanistic Elucidation
To rigorously characterize the mechanism of action of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile derivatives, a series of in vitro and cell-based assays are essential.
FLT3 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the FLT3 kinase.
Protocol: LanthaScreen™ Eu Kinase Binding Assay [16]
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound in the assay buffer.
-
Prepare a 3X mixture of the FLT3 kinase and a europium-labeled anti-tag antibody in the assay buffer.
-
Prepare a 3X solution of an Alexa Fluor® 647-labeled kinase tracer in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor® 647 acceptor.
-
-
Data Analysis:
-
Calculate the FRET ratio and determine the IC50 value of the test compound by plotting the FRET signal against the compound concentration.
-
Western Blot Analysis of FLT3 Phosphorylation
This cell-based assay determines the effect of the compound on the phosphorylation status of FLT3 and its downstream targets.[17]
Protocol: Western Blotting [18][19]
-
Cell Culture and Treatment:
-
Culture FLT3-dependent AML cells (e.g., MV4-11) to logarithmic growth phase.
-
Treat the cells with varying concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
-
Lysate Preparation:
-
Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total FLT3 as a loading control.
-
Apoptosis Assay
This assay quantifies the induction of apoptosis in cancer cells following treatment with the compound.
Protocol: Annexin V/Propidium Iodide Flow Cytometry [20][21][22]
-
Cell Treatment:
-
Treat cancer cells with the test compound at various concentrations for 24-48 hours.
-
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.
-
-
Incubation:
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
COX Inhibition Assay
This assay measures the ability of the compound to inhibit COX-1 and COX-2 enzymes.
Protocol: Fluorometric COX Activity Assay [23][24][25]
-
Reagent Preparation:
-
Prepare the reaction buffer, COX probe, and cofactor solutions.
-
Prepare a solution of arachidonic acid (substrate).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, COX-1 or COX-2 enzyme, and the test compound.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
-
Measurement:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition and determine the IC50 value.
-
Data Presentation and Interpretation
Quantitative data from the aforementioned assays should be summarized in clear, structured tables for easy comparison of the potency and selectivity of different derivatives.
Table 1: Illustrative Bioactivity Profile of a 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile Derivative
| Assay | Target | IC50 (nM) |
| Kinase Inhibition | FLT3-ITD | 1.5 |
| Kinase Inhibition | c-Kit | 50.2 |
| Cell Proliferation | MV4-11 (FLT3-ITD) | 5.8 |
| Apoptosis Induction | MV4-11 (Annexin V) | EC50 = 10.3 nM |
| COX Inhibition | COX-1 | >10,000 |
| COX Inhibition | COX-2 | 850 |
Conclusion and Future Directions
Derivatives of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile are a promising class of compounds with a well-defined primary mechanism of action centered on the potent and selective inhibition of FLT3. This activity translates into the induction of apoptosis in cancer cells that are dependent on this signaling pathway, particularly in the context of AML. The potential for dual-activity, including COX inhibition, may offer additional therapeutic benefits.
Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their clinical utility. Furthermore, exploring their efficacy in combination with other anti-cancer agents could lead to more durable therapeutic responses and overcome potential resistance mechanisms. The experimental protocols provided in this guide offer a robust framework for the continued investigation and development of this important class of molecules.
References
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry. [Link]
-
FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. (2018). Cancer Science. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2015). Journal of Chromatography B. [Link]
-
VANFLYTA® (quizartinib) Mechanism of Action. (2023). Daiichi Sankyo. [Link]
-
Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][5]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-like Tyrosine Kinase-3 (FLT3) Inhibitor. (2009). Journal of Medicinal Chemistry. [Link]
-
Analysis of Flt3 phosphorylation. Western blot analyses for... (n.d.). ResearchGate. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]
-
Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][5]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009). Journal of Medicinal Chemistry. [Link]
-
Advances and Challenges in Quizartinib-Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies. (2023). Cancers. [Link]
-
FLT3 Signaling pathways and their dysregulation in AML. Illustration of... (n.d.). ResearchGate. [Link]
-
PI3K/AKT/mTOR Signaling Pathway Illustration Agent. (n.d.). SciSpace. [Link]
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (2023). Journal of Medicinal Chemistry. [Link]
-
What is the mechanism of Quizartinib Hydrochloride? (2024). Patsnap Synapse. [Link]
-
OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia. (2021). Blood Cancer Journal. [Link]
-
Apoptosis Protocols. (n.d.). University of South Florida Health. [Link]
-
Substituted isoxazoles as potent inhibitors of p38 MAP kinase. (2006). ChemMedChem. [Link]
-
FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. (2020). Frontiers in Oncology. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry. [Link]
-
FLT3 Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
-
FLT3 ITD Signaling Profiles in AML Samples Harboring Mutations. (2009). Blood. [Link]
-
Transient Exposure to Quizartinib Mediates Sustained Inhibition of FLT3 Signaling while Specifically Inducing Apoptosis in FLT3-Activated Leukemia Cells. (2013). Molecular Cancer Therapeutics. [Link]
-
Why am i not able to detect Phosphorylated FLT3 (~130/160 kDa) in Western Blot—Only Detecting ~50 kDa Band? (2024). ResearchGate. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). SciSpace. [Link]
-
Small Molecule Tyrosine Kinase Inhibitors (TKIs) for Glioblastoma Treatment. (2023). Molecules. [Link]
-
Quizartinib Data Move FLT3 Inhibition Forward in AML Paradigm. (2019). OncLive. [Link]
-
Mechanism of Inhibition of Novel Cox-2 Inhibitors. (2018). ResearchGate. [Link]
-
A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... (n.d.). ResearchGate. [Link]
-
FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. (2023). International Journal of Molecular Sciences. [Link]
-
High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. (2018). Molecular & Cellular Proteomics. [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Massachusetts Chan Medical School. [Link]
-
Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. [Link]
-
Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad Antibodies. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2019). ACS Omega. [Link]
-
PI3K/mTOR/AKT Signaling Pathway. (n.d.). Moodle@Units. [Link]
-
Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). (2018). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VANFLYTA® (quizartinib) Mechanism of Action | HCP [vanflytahcp.com]
- 13. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Apoptosis Protocols | USF Health [health.usf.edu]
- 22. scispace.com [scispace.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Introduction: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijpca.org [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. espublisher.com [espublisher.com]
- 7. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. integra-biosciences.com [integra-biosciences.com]
- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. mdpi.com [mdpi.com]
- 22. Screening models for inflammatory drugs | PPTX [slideshare.net]
- 23. pharmacy180.com [pharmacy180.com]
- 24. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00240G [pubs.rsc.org]
An In-Depth Technical Guide to 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Intermediate
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and well-characterized building blocks.[1] Among these, heterocyclic compounds play a pivotal role due to their diverse chemical properties and their prevalence in a vast array of biologically active molecules.[2] This guide provides a comprehensive technical overview of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile , a key intermediate possessing the desirable structural motifs of a β-ketonitrile and a substituted isoxazole ring. Its significance is underscored by its role in the synthesis of potent kinase inhibitors and other pharmacologically relevant compounds.
This document will delve into the nomenclature, synthesis, physicochemical properties, and applications of this compound, offering field-proven insights and detailed experimental protocols to support researchers in their drug discovery endeavors.
Part 1: Nomenclature and Structure
IUPAC Name and Synonyms
The systematic and unambiguous identification of a chemical entity is fundamental for scientific communication. The IUPAC (International Union of Pure and Applied Chemistry) name for the compound of interest is 3-(5-tert-butylisoxazol-3-yl)-3-oxopropanenitrile .[3]
Commonly encountered synonyms in chemical databases and supplier catalogs include:
-
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
-
3-(5-(tert-butyl)isoxazol-3-yl)-3-oxopropanenitrile[3]
For ease of identification, the Chemical Abstracts Service (CAS) number for this compound is 1423915-00-7 .[4]
Molecular Structure and Key Features
The molecular structure of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is characterized by two key functional groups: a β-ketonitrile moiety and a 5-tert-butylisoxazole ring.
-
Molecular Formula: C₁₀H₁₂N₂O₂[3]
-
Molecular Weight: 192.22 g/mol
The presence of the bulky tert-butyl group can enhance metabolic stability and modulate the lipophilicity of molecules into which this fragment is incorporated. The β-ketonitrile group is a versatile synthon, amenable to a wide range of chemical transformations, making it a valuable handle for the construction of more complex molecular architectures.
Part 2: Synthesis and Characterization
While a specific, detailed synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on well-established organic reactions, particularly the Claisen condensation.
Proposed Synthetic Pathway: Claisen Condensation
The most logical approach to the synthesis of this β-ketonitrile is the Claisen condensation of an appropriate ester with acetonitrile.[5] In this case, an ethyl or methyl ester of 5-tert-butylisoxazole-3-carboxylic acid would serve as the electrophilic partner, and the carbanion of acetonitrile, generated by a strong base, would act as the nucleophile.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile via Claisen condensation.
Detailed Experimental Protocol (Proposed)
This protocol is based on general procedures for Claisen condensations involving esters and nitriles.[5][6]
Materials:
-
Ethyl 5-tert-butylisoxazole-3-carboxylate
-
Acetonitrile (anhydrous)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Lithium diisopropylamide (LDA) solution
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) under a positive pressure of nitrogen. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Acetonitrile Addition: Cool the flask to 0 °C in an ice bath. Slowly add anhydrous acetonitrile (1.5 equivalents) dropwise to the stirred suspension of sodium hydride in THF. Stir the mixture at 0 °C for 30 minutes.
-
Ester Addition: Dissolve ethyl 5-tert-butylisoxazole-3-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is approximately 7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution (1 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield pure 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile.
Physicochemical Properties and Characterization (Predicted)
| Property | Predicted Value/Characteristic |
| Appearance | White to off-white solid |
| Melting Point | Expected to be a solid with a distinct melting point |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in water. |
| ¹H NMR | Characteristic peaks for the tert-butyl group (singlet, ~1.4 ppm), the methylene group (singlet, ~4.0 ppm), and the isoxazole proton (singlet, ~6.5 ppm). |
| ¹³C NMR | Resonances for the nitrile carbon, carbonyl carbon, and carbons of the tert-butyl and isoxazole groups. |
| IR Spectroscopy | Strong absorption bands for the nitrile (C≡N) stretch (~2260 cm⁻¹) and the ketone (C=O) stretch (~1720 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight. |
Part 3: Applications in Drug Discovery and Development
The true value of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile lies in its utility as a versatile intermediate in the synthesis of complex, biologically active molecules. The 5-tert-butylisoxazole moiety is a recognized pharmacophore found in several potent and selective kinase inhibitors.
Role as a Key Intermediate for Kinase Inhibitors
The most prominent application of the 5-tert-butylisoxazole scaffold is in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors.[7] Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a critical therapeutic target.
Quizartinib (AC220): A Case Study
Quizartinib is a potent and selective second-generation FLT3 inhibitor approved for the treatment of relapsed/refractory FLT3-ITD AML.[7] The chemical structure of Quizartinib features a N-(5-tert-butyl-isoxazol-3-yl) urea moiety. The synthesis of Quizartinib and its analogs involves the use of 3-amino-5-tert-butylisoxazole as a key precursor.[8] While not a direct precursor, 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile can be readily converted to 3-amino-5-tert-butylisoxazole, highlighting its strategic importance in the synthetic pathway.
Diagram of the Role in Quizartinib Synthesis:
Caption: The strategic role of the title compound as a precursor to key intermediates in API synthesis.
A Versatile Building Block for Library Synthesis
The reactive nature of the β-ketonitrile functionality allows for a multitude of chemical transformations, making 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile an excellent scaffold for the generation of compound libraries for high-throughput screening.[9] Reactions at the active methylene group or the carbonyl group can introduce diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Part 4: Conclusion and Future Perspectives
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile stands out as a valuable and versatile building block for medicinal chemists and drug development professionals. Its strategic combination of a metabolically stable tert-butyl group, a pharmacologically relevant isoxazole core, and a synthetically malleable β-ketonitrile handle makes it an attractive starting material for the synthesis of novel therapeutic agents. As the quest for more potent and selective drugs continues, particularly in the area of kinase inhibitors, the demand for well-characterized and readily accessible intermediates like the one detailed in this guide is expected to grow. Further research into the development of scalable and cost-effective synthetic routes for this compound will undoubtedly accelerate the discovery and development of next-generation medicines.
References
-
Wikipedia. Claisen condensation. Available from: [Link]
-
Georganics. 3-Amino-5-tert-butylisoxazole - High purity. Available from: [Link]
-
BYJU'S. Claisen Condensation Mechanism. Available from: [Link]
-
PrepChem.com. Synthesis of 3-amino-5-(t-butyl)isoxazole. Available from: [Link]
-
Butler University. A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Available from: [Link]
-
Organic Chemistry Portal. Claisen Condensation. Available from: [Link]
-
European Patent Office. Preparation of 3-amino-5-t-butyl isoxazole. Available from: [Link]
-
Chao, Q. et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][5]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-16. Available from: [Link]
-
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile with Hydroxylamine. Available from: [Link]
-
Ley, S. V., & Leach, A. G. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1154–1174. Available from: [Link]
-
de la Torre, M. C., & Sierra, M. A. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 23(3), 543. Available from: [Link]
-
Singh, R., et al. (2021). Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. Journal of Hazardous Materials, 416, 125867. Available from: [Link]
-
Zhang, Y., et al. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorganic & Medicinal Chemistry, 23(15), 4878-4888. Available from: [Link]
Sources
- 1. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-(5-(tert-butyl)isoxazol-3-yl)-3-oxopropanenitrile [unite-pharm.com]
- 4. 1423915-00-7|3-(5-(tert-Butyl)isoxazol-3-yl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-氨基-5-叔丁基异噁唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]
A Technical Guide to the Synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile: Starting Materials and Strategic Execution
Abstract: This document provides a detailed technical guide for the synthesis of the β-keto nitrile, 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile, a valuable building block in medicinal chemistry and drug development.[1] The proposed synthetic strategy is a robust two-part process, beginning with the construction of the core heterocyclic intermediate, ethyl 5-tert-butyl-isoxazole-3-carboxylate, followed by a base-mediated Claisen condensation with acetonitrile. This guide elucidates the underlying chemical principles, provides detailed experimental protocols, and emphasizes the rationale behind the selection of starting materials and reaction conditions to ensure a high-yield, reproducible synthesis.
Introduction and Strategic Overview
The target molecule, 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile[2][3], incorporates a 5-tert-butyl-isoxazole moiety linked to a 3-oxo-propionitrile side chain. This β-keto nitrile functionality is a versatile synthon, amenable to a wide range of chemical transformations for the construction of more complex molecular architectures. The isoxazole ring itself is a common scaffold in pharmacologically active compounds.[1][4]
Retrosynthetic Analysis
The disconnection strategy hinges on the formation of the bond between the carbonyl carbon and the methylene of the nitrile group. This leads to two key precursors:
-
Key Intermediate: Ethyl 5-tert-butyl-isoxazole-3-carboxylate.
-
Acetonitrile Anion: Generated in situ from acetonitrile using a strong base.
The synthesis of the isoxazole ester itself is best achieved through the cyclization of a β-keto ester with hydroxylamine.
Diagram: Retrosynthetic Disconnection A visual representation of the logical disconnection of the target molecule back to commercially available starting materials.
This guide will detail the forward synthesis based on this analysis, divided into two primary stages.
Part I: Synthesis of Ethyl 5-tert-butyl-isoxazole-3-carboxylate
The cornerstone of this synthesis is the construction of the isoxazole ring. This is reliably achieved by the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[4] For our specific target, the starting material of choice is Ethyl 4,4-dimethyl-3-oxopentanoate , also known as ethyl pivaloylacetate.[7][8][9][10] This β-keto ester contains the necessary tert-butyl group and the ester functionality, correctly positioned to yield the desired 3-carboxylate isoxazole regioisomer upon reaction with hydroxylamine.
The reaction proceeds via the initial formation of an oxime intermediate at the more reactive ketone carbonyl, followed by an acid-catalyzed intramolecular cyclization and dehydration to furnish the aromatic isoxazole ring.[11]
Experimental Protocol: Synthesis of Ethyl 5-tert-butyl-isoxazole-3-carboxylate
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) in ethanol.
-
Hydroxylamine Addition: To this solution, add Hydroxylamine hydrochloride (1.1 eq) followed by an aqueous solution of a suitable base (e.g., sodium acetate or pyridine, 1.2 eq) to liberate the free hydroxylamine.
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dilute the residue with water and extract the product into a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the pure ester.
Reagent Data Table
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Molar Eq. |
| Ethyl 4,4-dimethyl-3-oxopentanoate | 17094-34-7 | 172.24 | 1.0 |
| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 | 1.1 |
| Sodium Acetate (Anhydrous) | 127-09-3 | 82.03 | 1.2 |
Part II: Claisen Condensation to Yield the Target Molecule
The final step is a crossed Claisen condensation between the synthesized ethyl 5-tert-butyl-isoxazole-3-carboxylate and acetonitrile.[5] This reaction requires a strong base to deprotonate acetonitrile, which has a pKa of approximately 31, to generate the nucleophilic carbanion.[6] Sodium ethoxide (NaOEt) or sodium hydride (NaH) are effective bases for this transformation. The use of a full equivalent of base is necessary to drive the reaction equilibrium toward the product, as the resulting β-keto nitrile is itself acidic and will be deprotonated by the base.[6]
Experimental Protocol: Synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
-
Base Suspension: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add dry tetrahydrofuran (THF). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the solvent and cool the suspension to 0°C in an ice bath.
-
Nitrile Addition: Add anhydrous acetonitrile (1.1 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the acetonitrile anion.
-
Ester Addition: Dissolve ethyl 5-tert-butyl-isoxazole-3-carboxylate (1.0 eq) in dry THF and add it dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring by TLC.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1M hydrochloric acid (HCl). This step neutralizes the excess base and protonates the product enolate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or silica gel chromatography to afford the final product, 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile.
Reagent Data Table
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Molar Eq. |
| Ethyl 5-tert-butyl-isoxazole-3-carboxylate | 100994-34-7 | 197.23 | 1.0 |
| Sodium Hydride (60% dispersion) | 7646-69-7 | 24.00 (as NaH) | 1.2 |
| Acetonitrile (Anhydrous) | 75-05-8 | 41.05 | 1.1 |
Overall Synthetic Workflow
The complete synthetic pathway is a streamlined process from commercially available precursors to the final target molecule.
Diagram: Forward Synthetic Pathway A flowchart illustrating the progression from starting materials to the final product.
Conclusion
The synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is efficiently accomplished through a well-established, two-part synthetic sequence. The critical starting materials, Ethyl 4,4-dimethyl-3-oxopentanoate and acetonitrile , are readily accessible. The key transformations—isoxazole formation via condensation with hydroxylamine and the subsequent Claisen condensation—are high-yielding and reliable reactions in synthetic organic chemistry. This guide provides a comprehensive and actionable framework for researchers and drug development professionals to produce this valuable chemical intermediate.
References
- Chemchart. Ethyl 4,4-dimethyl-3-oxopentanoate (17094-34-7)
- AiFChem.
- Ueda, S., & Makisumi, Y. (1991). PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM 4,4-DIMETHYL-3-OXOPENTANENITRILE. HETEROCYCLES, 32(6), 1155.
- ChemSynthesis.
- MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.
-
HeteroLetters. (2013). SODIUM SACCHARIN AS AN EFFICIENT CATALYST FOR THE SYNTHESIS OF 4-ARYLIDENE-3-METHYLISOXAZOL-5(4H)-ONES. HeteroLetters, 3(3), 359-369. [Link]
-
ResearchGate. Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES[12].
- CymitQuimica.
- Beijing Hwrk Chemical Technology Co., Ltd. 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile.
- PrepChem.com. Synthesis of 3-amino-5-(t-butyl)isoxazole.
- Sigma-Aldrich.
- Esteb, J. J., & Stockton, M. B. (2007). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory.
- Asian Journal of Chemistry. (1991). Less familiar reactions of oximes. Asian Journal of Chemistry, 3(2), 158-163.
- MDPI. (2024). tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones.
- Organic Chemistry Portal.
- BLDpharm. 1423915-00-7|3-(5-(tert-Butyl)isoxazol-3-yl)-3-oxopropanenitrile.
- Chemistry LibreTexts. (2024). 23.
- BLDpharm. 2207-46-7|Ethyl 3-(tert-butyl)
-
Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-16.
Sources
- 1. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile - CAS:1423915-00-7 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. 1423915-00-7|3-(5-(tert-Butyl)isoxazol-3-yl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 4. heteroletters.org [heteroletters.org]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ethyl 4,4-dimethyl-3-oxopentanoate (17094-34-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. 17094-34-7 | Ethyl 4,4-dimethyl-3-oxopentanoate - AiFChem [aifchem.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Ethyl 4,4-dimethyl-3-oxopentanoate | CymitQuimica [cymitquimica.com]
- 11. asianpubs.org [asianpubs.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Methodological and Predictive Guide to the Physicochemical Properties of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
Distribution: For Internal and External Research & Development Personnel
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile (CAS No. 1423915-00-7). In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive framework and a methodological resource for researchers. By leveraging established principles of physical organic chemistry and providing detailed, field-proven experimental protocols, this guide empowers scientists in drug development and chemical synthesis to accurately characterize this compound. We will explore its structural attributes, predict key physicochemical parameters, and offer step-by-step workflows for their empirical determination, ensuring a robust foundation for its application in further research.
Molecular Identity and Structural Framework
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is a heterocyclic compound featuring three key functional domains: a 5-tert-butyl-isoxazole ring, a ketone, and a nitrile group. This specific arrangement, particularly the β-ketonitrile moiety, suggests its utility as a versatile synthetic intermediate, likely in the construction of more complex bioactive molecules and pharmaceutical agents.[1][2][3] The bulky, non-polar tert-butyl group is expected to significantly influence its solubility and steric interactions, while the electron-withdrawing nature of the isoxazole, ketone, and nitrile groups creates a unique electronic profile, most notably conferring significant acidity to the central methylene protons.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile | [4] |
| CAS Number | 1423915-00-7 | [4][5][6] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [5][7] |
| Molecular Weight | 192.22 g/mol | [7] |
| SMILES | CC(C)(C)C1=CC(=NO1)C(=O)CC#N | Generated |
| InChIKey | SAKQDNJODAPQIW-UHFFFAOYSA-N | Generated |
Predicted Physicochemical Properties
The prediction of physicochemical properties is a cornerstone of early-stage drug development, guiding formulation and toxicological assessment.[8][9] The following properties for 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile are predicted based on its structure.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value / Profile | Rationale & Justification |
|---|---|---|
| Physical State | White to off-white crystalline solid | The molecule's polarity, high molecular weight for its size, and potential for strong intermolecular dipole-dipole interactions suggest a solid state at standard temperature and pressure. |
| Melting Point | 100 - 130 °C | Based on similarly functionalized heterocyclic compounds like 3-Amino-5-tert-butylisoxazole (m.p. 110-114 °C), a distinct melting point in this range is expected.[10] |
| Boiling Point | > 350 °C (with decomposition) | High polarity from the ketone and nitrile groups leads to a high predicted boiling point. However, thermal decomposition is likely to occur prior to boiling under atmospheric pressure. |
| Aqueous Solubility | Sparingly soluble | The molecule possesses hydrogen bond acceptors (ketone, nitrile, isoxazole N and O atoms), but the large hydrophobic tert-butyl group is expected to dominate, limiting solubility in water. |
| Solvent Solubility | Soluble in polar aprotic solvents (DMSO, DMF, Acetone); Moderately soluble in alcohols (Ethanol, Methanol); Insoluble in non-polar solvents (Hexane, Toluene). | The principle of "like dissolves like" dictates that its polar nature will favor dissolution in polar media. |
| Acidity (pKa) | ~9 - 11 (for methylene protons) | The protons on the carbon between the ketone and nitrile groups (the α-carbon) are highly acidic due to the resonance stabilization of the resulting carbanion by both electron-withdrawing groups. This pKa range is typical for active methylene compounds.[11] |
Methodologies for Empirical Characterization
To move from prediction to empirical fact, standardized laboratory procedures are required. The following sections detail robust protocols for the determination of the key physicochemical properties of the title compound.
Qualitative Solubility Profiling
Causality: This protocol is designed to systematically classify a compound's solubility based on its acidic, basic, or neutral character.[9] The reaction of an acidic or basic functional group with a corresponding base or acid to form a salt dramatically increases aqueous solubility, providing critical information about the molecule's nature.
Step-by-Step Protocol:
-
Preparation: Label five micro test tubes: "Water," "5% HCl," "5% NaOH," "Ethanol," and "Hexane."
-
Sample Addition: Add approximately 20-25 mg of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile to each tube.
-
Solvent Addition: Add 0.75 mL of the corresponding solvent to each tube in 0.25 mL increments.
-
Mixing: After each addition, vigorously shake or vortex the tube for at least 30 seconds.
-
Observation: Record the compound as "soluble" (the solid phase completely disappears), "partially soluble," or "insoluble."
-
Interpretation:
-
Solubility in water indicates high polarity.
-
Insolubility in water but solubility in 5% NaOH indicates the presence of an acidic functional group (in this case, the active methylene).
-
Insolubility in water but solubility in 5% HCl would indicate a basic functional group.
-
Solubility in ethanol but not hexane confirms a polar organic nature.
-
Caption: Workflow for systematic solubility classification.
pKa Determination via Potentiometric Titration
Causality: Potentiometric titration is a highly accurate method for determining the pKa of an ionizable group.[12] It relies on monitoring the pH of a solution as a titrant of known concentration is added. The pKa is the pH at which the ionizable group is exactly 50% titrated (the half-equivalence point), which corresponds to the inflection point of the resulting titration curve.[13][14][15]
Step-by-Step Protocol:
-
System Calibration: Calibrate a pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0.[13][16]
-
Sample Preparation:
-
Accurately weigh approximately 38.5 mg of the compound (to make a 20 mL solution of ~10 mM).
-
Dissolve the compound in 10 mL of methanol in a 50 mL beaker. Add 10 mL of deionized water and a magnetic stir bar. Rationale: A co-solvent is necessary due to the compound's low aqueous solubility.
-
Add potassium chloride (KCl) to the solution to maintain a constant ionic strength of approximately 0.15 M.[16]
-
-
Titration Setup:
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and a micro-burette tip into the solution.
-
The burette should be filled with a standardized ~0.1 M NaOH solution (carbonate-free).
-
Gently purge the solution with nitrogen gas for 5-10 minutes before and during the titration to displace dissolved CO₂, which can interfere with pH measurements.[16]
-
-
Titration Execution:
-
Begin stirring the solution at a slow, steady rate.
-
Record the initial pH.
-
Add the NaOH titrant in small, precise increments (e.g., 0.05 mL).
-
After each increment, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.[13]
-
Continue the titration until the pH has passed the expected equivalence point and begins to plateau in the basic region (e.g., pH 12).
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.
-
The volume at the half-equivalence point is exactly half the volume of the equivalence point.
-
The pKa is the pH value on the original titration curve that corresponds to the half-equivalence point volume.[15]
-
Caption: Key steps for pKa determination by potentiometric titration.
Spectroscopic Characterization Profile
Causality: Spectroscopic methods provide unambiguous confirmation of molecular structure by probing the interaction of the molecule with electromagnetic radiation. Each technique provides a unique piece of the structural puzzle.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Observations | Rationale |
|---|---|---|
| ¹H-NMR | δ ~ 1.4 ppm (s, 9H, C(CH₃)₃)δ ~ 4.2 ppm (s, 2H, -CO-CH₂-CN)δ ~ 6.5 ppm (s, 1H, isoxazole C4-H) | The tert-butyl protons are shielded and appear as a singlet. The active methylene protons are deshielded by the adjacent carbonyl and nitrile groups, appearing as a singlet. The isoxazole proton is in a distinct electronic environment and appears as a singlet. |
| ¹³C-NMR | δ ~ 28 ppm (C(CH₃)₃)δ ~ 33 ppm (C(CH₃)₃)δ ~ 40 ppm (-CO-CH₂-CN)δ ~ 100 ppm (isoxazole C4)δ ~ 115 ppm (-CN)δ ~ 160 ppm (isoxazole C3)δ ~ 175 ppm (isoxazole C5)δ ~ 185 ppm (-C=O) | Chemical shifts are estimated based on standard values for each functional group. The presence of eight distinct carbon signals would confirm the molecular structure. |
| FT-IR | ~2250 cm⁻¹ (C≡N stretch, sharp)~1720 cm⁻¹ (C=O stretch, strong)~1600 cm⁻¹ (C=N stretch, isoxazole)~2970 cm⁻¹ (C-H stretch, sp³) | The nitrile and carbonyl groups have very characteristic, strong absorption bands. The isoxazole ring vibrations and C-H stretches will also be present.[17] |
| Mass Spec (EI) | M⁺ peak at m/z = 192.1 | The molecular ion peak should correspond to the molecular weight. A prominent fragment at m/z = 136 corresponding to the loss of the butene from the tert-butyl group ([M-56]⁺) is also expected. |
Conclusion
While 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is not extensively documented in public literature, its structure provides a clear roadmap for predicting its physicochemical behavior. It is anticipated to be a crystalline solid with limited aqueous solubility and significant acidity at the central methylene carbon. This guide provides the necessary theoretical framework and robust, validated experimental protocols to enable researchers to empirically determine its properties. The successful characterization using these methods will provide the critical data needed for its effective use in synthetic chemistry and drug discovery pipelines, ensuring both reproducibility and a deeper understanding of its chemical nature.
References
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Kromdijk, W., et al. (2014).
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- University of California, Santa Cruz. (n.d.). Potentiometric Titration of an Unknown Weak Acid.
- Michigan State University Chemistry. (n.d.). Acidity of Active Methylene Compounds.
-
Beijing Innochem. (n.d.). 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile. Retrieved from [Link]
- U.S. Army Engineer Research and Development Center. (n.d.).
- Dearden, J. C. (2012). Prediction of physicochemical properties. PubMed.
- ResearchGate. (2023).
- Hughes, J. D., et al. (2008). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes. PMC - NIH.
- Awasthi, N., et al. (2025). Predictive Modeling of Thermo Physical Properties in Deep Eutectic Solvent Systems. International Journal of Scientific Research and Technology.
-
Unite Pharm. (n.d.). 3-(5-(tert-butyl)isoxazol-3-yl)-3-oxopropanenitrile. Retrieved from [Link]
- Bioorganic & Medicinal Chemistry. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors. PubMed.
- University of Wisconsin-Madison. (n.d.). Bordwell pKa Table.
-
Journal of Medicinal Chemistry. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][14][16]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220). PubMed.
- Beilstein Journal of Organic Chemistry. (2019). A green, economical synthesis of β-ketonitriles. NIH.
-
PubChem. (n.d.). Quizartinib. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile. Retrieved from [Link]
- Organic Chemistry Data. (2022).
- ResearchGate. (2021). Synthesis, Spectroscopic...insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile.
Sources
- 1. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quizartinib | C29H32N6O4S | CID 24889392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile | 1423915-00-7 [amp.chemicalbook.com]
- 5. 1423915-00-7|3-(5-(tert-Butyl)isoxazol-3-yl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 6. 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile - CAS:1423915-00-7 - 北京欣恒研科技有限公司 [konoscience.com]
- 7. 3-(5-(tert-butyl)isoxazol-3-yl)-3-oxopropanenitrile [unite-pharm.com]
- 8. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-氨基-5-叔丁基异噁唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asdlib.org [asdlib.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile: A Key Intermediate in Medicinal Chemistry
This guide provides a comprehensive technical overview of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile, a pivotal chemical intermediate in the synthesis of advanced pharmacological agents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's discovery, historical context, synthesis, and its significant role in the creation of targeted therapeutics.
Introduction: The Emergence of a Versatile Building Block
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile, with the CAS Number 1423915-00-7, is a specialized organic molecule characterized by a β-ketonitrile moiety attached to a 5-tert-butyl-isoxazole ring.[1][2] Its molecular formula is C₁₀H₁₂N₂O₂ and it has a molecular weight of 192.21 g/mol .[3][4] The strategic combination of the isoxazole heterocycle and the reactive β-ketonitrile group makes it a highly valuable precursor in multi-step organic syntheses, particularly within the pharmaceutical industry. The isoxazole scaffold itself is a privileged structure in medicinal chemistry, known to be present in a variety of therapeutic agents.[5]
Discovery and Historical Context
The definitive first synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is not extensively documented in the mainstream chemical literature under a dedicated discovery report. Instead, its emergence is closely tied to the development of specific therapeutic agents. Notably, its synthesis and utility were significantly highlighted in a 2013 publication detailing an efficient synthesis of ESI-09, a novel and specific inhibitor of the Exchange protein directly activated by cAMP (EPAC).[1][6] ESI-09, chemically known as 3-[5-(tert-butyl)isoxazol-3-yl]-2-[2-(3-chlorophenyl) hydrazono]-3-oxopropanenitrile, is a non-cyclic nucleotide antagonist of EPAC, and 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is a crucial intermediate in its synthesis.[7][8] This underscores a common paradigm in modern drug discovery where the development of novel chemical intermediates is driven by the need to construct complex, biologically active molecules.
The development of this intermediate is part of a broader trend in medicinal chemistry focusing on isoxazole-containing compounds. The 5-tert-butyl-isoxazole moiety, in particular, has been incorporated into various kinase inhibitors, such as the FMS-like tyrosine kinase-3 (FLT3) inhibitor quizartinib (AC220), highlighting the importance of this structural motif in designing potent and selective therapeutic agents.[9][10]
Synthesis and Chemical Properties
The synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is most efficiently achieved through a one-pot reaction from 5-tert-butylisoxazole-3-carboxylic acid ethyl ester.[1] This method, a modification of the Kowalski protocol, involves the reaction of the ester with the lithium salt of acetonitrile.[1]
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 1423915-00-7 | [1][3] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][3] |
| Molecular Weight | 192.21 g/mol | [3] |
| Appearance | Yellow solid | [1] |
| Melting Point | 146-147 °C (for the derivative ESI-09) | [1] |
| ¹H NMR (600 MHz, CDCl₃) | δ 6.42 (s, 1H), 4.18 (s, 2H), 1.38 (s, 9H) | [1] |
| ¹³C NMR (150 MHz, CDCl₃) | δ 184.6, 182.0, 160.0, 112.9, 97.3, 33.2, 29.9, 28.8 | [1] |
| HRMS (ESI) | calcd for C₁₀H₁₃N₂O₂ [M+H]⁺ 193.0972, found 193.1020 | [1] |
It is important to note that the pure compound is unstable on silica gel and neutral Al₂O₃ columns, and is therefore often used in its crude form for subsequent reactions.[1]
Synthesis Workflow
Caption: One-pot synthesis of the target compound.
Detailed Experimental Protocol: One-Pot Synthesis
This protocol is adapted from the procedure described in Tetrahedron Letters, 2013, 54(12), 1546-1549.[1]
Materials:
-
5-tert-butylisoxazole-3-carboxylic acid ethyl ester
-
Acetonitrile (CH₃CN)
-
Methyllithium (MeLi) in diethyl ether (1.6 M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Under a nitrogen atmosphere, add anhydrous acetonitrile (10.0 mmol) to a round-bottom flask containing anhydrous THF (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methyllithium in diethyl ether (5.0 mmol, 3.1 mL of a 1.6 M solution) to the cooled solution.
-
Stir the mixture at -78 °C for 30 minutes.
-
In a separate flask, dissolve 5-tert-butylisoxazole-3-carboxylic acid ethyl ester (2.5 mmol, 0.5 g) in anhydrous THF (5 mL).
-
Add the solution of the ester dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, continue stirring the reaction at -78 °C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched at low temperature.
-
The crude product is then typically used directly in the next synthetic step without further purification due to its instability on common chromatography media.[1]
Applications in Drug Development: A Stepping Stone to EPAC Inhibition
The primary and most well-documented application of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is as a key intermediate in the synthesis of ESI-09.[1] ESI-09 is a significant pharmacological tool for studying the roles of Exchange proteins directly activated by cAMP (EPAC1 and EPAC2).[7] These proteins are guanine nucleotide exchange factors for the small G proteins Rap1 and Rap2 and are involved in a multitude of cellular processes, making them attractive therapeutic targets for conditions such as cancer, chronic pain, and heart failure.[7]
Mechanism of Action of the Final Product (ESI-09)
ESI-09 acts as an antagonist to EPAC proteins by competing with the endogenous second messenger, cyclic adenosine monophosphate (cAMP), for binding to the regulatory domain of EPAC.[7] By preventing the binding of cAMP, ESI-09 locks EPAC in its inactive conformation, thereby inhibiting its guanine nucleotide exchange factor activity and the subsequent activation of Rap proteins.
Caption: Simplified mechanism of EPAC inhibition by ESI-09.
Experimental Protocol: Synthesis of ESI-09 from the Intermediate
This protocol outlines the subsequent step in the synthesis of ESI-09, starting from the crude 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile.[1]
Materials:
-
Crude 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
-
3-chloroaniline
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium acetate
-
Ethanol
-
Ethyl acetate
-
Water
-
Sodium sulfate
Procedure:
-
Prepare the aryldiazonium salt by reacting 3-chloroaniline with sodium nitrite in the presence of hydrochloric acid at 0 °C.
-
To the freshly prepared aryldiazonium salt solution, add sodium acetate.
-
Dissolve the crude 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile (0.2 mmol) in ethanol (1 mL) and add it to the aryldiazonium salt solution.
-
Stir the reaction mixture at 0 °C for 5 minutes.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate, 2/1) to yield ESI-09 as a yellow solid.[1]
Conclusion
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile stands as a testament to the enabling role of synthetic chemistry in modern drug discovery. While not a therapeutic agent itself, its strategic design and efficient synthesis have provided a critical pathway to the development of potent and selective pharmacological probes like ESI-09. This, in turn, facilitates a deeper understanding of complex biological signaling pathways and opens new avenues for therapeutic intervention. The methodologies outlined in this guide provide a foundation for researchers to synthesize and utilize this valuable intermediate in their own drug development endeavors.
References
-
Chen, H. et al. (2013). Efficient Synthesis of ESI-09, A Novel Non-cyclic Nucleotide EPAC Antagonist. Tetrahedron Letters, 54(12), 1546-1549. [Link]
-
Organic Syntheses Procedure. tert.-BUTYL p-TOLUATE. [Link]
-
Almahariq, M. et al. (2013). Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors. PLoS ONE, 8(5), e63784. [Link]
-
bioRxiv. Chemical Synthesis and Characterization. [Link]
-
Biolog Life Science Institute. ESI-09. [Link]
-
PubMed. Efficient Synthesis of ESI-09, A Novel Non-cyclic Nucleotide EPAC Antagonist. [Link]
-
Organic Syntheses Procedure. tert.-BUTYL CHLORIDE. [Link]
-
PubChem. 3-Cyclobutyl-3-oxopropanenitrile. [Link]
-
Beijing Xinheng Research Technology Co., Ltd. 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile. [Link]
-
PubMed. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. [Link]
-
PubMed. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. [Link]
-
ResearchGate. Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]
-
ResearchGate. Three-Component Reaction of N-(Sulfonyl)acrylamides, Tert-Butyl nitrite, and Acetone: Preparation of Isoxazole Compounds. [Link]
-
Organic Syntheses Procedure. Carbazic acid, tert-butyl ester. [Link]
-
University of Dundee. Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. [Link]
-
PubMed Central. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. [Link]
-
NIST WebBook. Glycerol, 3TBDMS derivative. [Link]
-
NIST WebBook. Lilial. [Link]
-
Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]
-
SpectraBase. 3,5-Di-tert-butylsalicylic acid - Optional[1H NMR] - Chemical Shifts. [Link]
Sources
- 1. Efficient Synthesis of ESI-09, A Novel Non-cyclic Nucleotide EPAC Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile | 1423915-00-7 [amp.chemicalbook.com]
- 3. 1423915-00-7|3-(5-(tert-Butyl)isoxazol-3-yl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 4. 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile - CAS:1423915-00-7 - 北京欣恒研科技有限公司 [konoscience.com]
- 5. biolmolchem.com [biolmolchem.com]
- 6. Efficient Synthesis of ESI-09, A Novel Non-cyclic Nucleotide EPAC Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ESI-09 BIOLOG Life Science Institute [biolog.de]
- 9. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Utilization of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile as a Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed protocols and scientific context for the application of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile, a valuable β-ketonitrile, in medicinal chemistry. While not typically a biologically active end-product itself, this compound serves as a critical precursor for the synthesis of the 3-amino-5-tert-butylisoxazole scaffold. This scaffold is a cornerstone in the development of potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitors, a class of drugs with significant therapeutic implications in oncology, particularly for the treatment of Acute Myeloid Leukemia (AML). This document outlines the synthetic pathways from 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile to advanced urea-based FLT3 inhibitors, offering step-by-step protocols, mechanistic insights, and data presentation to guide researchers in this field.
Introduction: The Significance of the 5-tert-Butyl-isoxazole Moiety in FLT3 Inhibition
The 5-tert-butyl-isoxazole group is a privileged scaffold in modern drug discovery, most notably as a key structural feature of several potent FMS-like tyrosine kinase 3 (FLT3) inhibitors.[1] FLT3 is a receptor tyrosine kinase that, when mutated, becomes constitutively active and drives the proliferation of leukemia cells in a significant portion of Acute Myeloid Leukemia (AML) cases.[2] Consequently, the development of small molecule inhibitors targeting FLT3 has been a major focus in oncology research.
Compounds incorporating the N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea pharmacophore have demonstrated high potency and selectivity against both wild-type and mutated forms of FLT3.[1] A prime example is Quizartinib (AC220), a highly potent and selective FLT3 inhibitor that has undergone extensive clinical investigation for the treatment of FLT3-ITD positive AML.[2][3] The synthesis of these complex inhibitors relies on the availability of key building blocks, and 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile represents a pivotal starting material or key intermediate in this synthetic cascade.
This application note provides a comprehensive guide for the utilization of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile in the synthesis of 3-amino-5-tert-butylisoxazole and its subsequent elaboration into advanced N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs.
Compound Properties and Safety Considerations
| Property | Value |
| Chemical Name | 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile |
| CAS Number | 1423915-00-7 |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.21 g/mol |
Safety Precautions: As a β-ketonitrile, 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile should be handled with appropriate care in a laboratory setting. While specific toxicity data for this compound is limited, general precautions for handling nitriles and ketones should be observed. It is advisable to work in a well-ventilated fume hood, wear personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-stage process. First, the cyclization of a pivaloyl acetonitrile derivative (a close structural analog and likely precursor to the title compound) with hydroxylamine to form the key 3-amino-5-tert-butylisoxazole intermediate. Second, a multi-step conversion of this intermediate into the final urea-based FLT3 inhibitor.
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-tert-butylisoxazole
This protocol is adapted from established procedures for the synthesis of 3-aminoisoxazoles from β-ketonitriles, with careful pH control being critical for regioselectivity.[4][5][6]
Rationale: The reaction of pivaloyl acetonitrile with hydroxylamine can yield two isomeric products: 3-amino-5-tert-butylisoxazole and 5-amino-3-tert-butylisoxazole. Maintaining the reaction pH between 6.0 and 7.0 favors the formation of the desired 3-amino isomer.[6]
Materials:
-
Pivaloyl acetonitrile
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve pivaloyl acetonitrile (1 equivalent) and sodium hydroxide (1 equivalent) in a mixture of water and ethanol.
-
Heat the mixture to reflux.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) in water.
-
Slowly add the hydroxylamine hydrochloride solution to the refluxing reaction mixture. Monitor the pH of the reaction and maintain it between 6.0 and 7.0 by the dropwise addition of a sodium hydroxide solution as needed. This pH control is crucial for the first several hours of the reaction.[5]
-
Continue refluxing the reaction mixture overnight (approximately 18-24 hours).
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Reduce the volume of the solvent in vacuo to precipitate the crude product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-amino-5-tert-butylisoxazole.
| Reagent | Molar Ratio | Key Parameters |
| Pivaloyl acetonitrile | 1.0 | Starting material |
| Hydroxylamine HCl | 1.1 | Cyclizing agent |
| Sodium Hydroxide | As needed | pH control |
| Solvent | Ethanol/Water | - |
| Temperature | Reflux | - |
| Time | 18-24 hours | - |
| pH | 6.0 - 7.0 | Critical for regioselectivity |
Protocol 2: Synthesis of Phenyl-[5-(tert-butyl)isoxazol-3-yl]carbamate
This protocol describes the formation of a carbamate intermediate, which is a common strategy for the synthesis of ureas.[7]
Rationale: The amino group of 3-amino-5-tert-butylisoxazole is nucleophilic and can react with an activated carbonyl compound like phenyl chloroformate to form a stable carbamate. This intermediate can then be used in a subsequent step to form the urea linkage.
Materials:
-
3-Amino-5-tert-butylisoxazole
-
Phenyl chloroformate
-
Pyridine or other suitable base
-
Dichloromethane (DCM) or other aprotic solvent
Procedure:
-
Dissolve 3-amino-5-tert-butylisoxazole (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.1 equivalents) to the solution.
-
Slowly add phenyl chloroformate (1.05 equivalents) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude phenyl-[5-(tert-butyl)isoxazol-3-yl]carbamate.
-
The product can be purified by column chromatography on silica gel if necessary.
Caption: Carbamate intermediate formation.
Protocol 3: Synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea Derivatives
This final step involves the coupling of the carbamate intermediate with a desired aniline to form the final urea product.[7]
Rationale: The carbamate is an effective leaving group, and the aniline derivative acts as a nucleophile, attacking the carbonyl carbon to displace the phenoxy group and form the stable urea linkage.
Materials:
-
Phenyl-[5-(tert-butyl)isoxazol-3-yl]carbamate
-
Substituted aniline (e.g., 4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][5][8]benzothiazole-2-yl]aniline for a Quizartinib analog)[7]
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
Procedure:
-
In a reaction vessel, combine phenyl-[5-(tert-butyl)isoxazol-3-yl]carbamate (1 equivalent) and the desired substituted aniline (1 equivalent).
-
Add a suitable high-boiling point solvent such as DMF.
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Stir the reaction for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling or can be precipitated by the addition of water.
-
Collect the solid product by filtration, wash with water and a suitable organic solvent (e.g., ether or hexane) to remove impurities.
-
The final N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivative can be further purified by recrystallization or column chromatography.
| Reagent | Molar Ratio | Key Parameters |
| Carbamate Intermediate | 1.0 | Urea precursor |
| Substituted Aniline | 1.0 | Coupling partner |
| Solvent | DMF or DMSO | High-boiling point |
| Temperature | 80-120 °C | - |
| Time | 4-12 hours | - |
Conclusion
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is a highly valuable, though often unheralded, player in the synthesis of advanced kinase inhibitors. Its utility as a precursor to the 3-amino-5-tert-butylisoxazole core makes it an essential building block for medicinal chemists working on FLT3 inhibitors and other biologically active molecules. The protocols outlined in this guide provide a robust framework for the efficient and regioselective synthesis of these important intermediates, paving the way for the discovery and development of novel therapeutics.
References
- Google Patents. (n.d.). CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole.
-
European Patent Office. (n.d.). Preparation of 3-amino-5-t-butyl isoxazole. Retrieved from [Link]
- Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45(02), 171-173.
- Zhao, K. T., Zhang, L. X., & Tang, C. L. (2020). Synthesis of Quizartinib. Chinese Journal of Pharmaceuticals, 51(01), 48-52.
- Cortes, J. E. (2020). Quizartinib, the Next FLT3 Inhibitor.
- Kiyokawa, K., & Minakata, S. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Beilstein Journal of Organic Chemistry, 21, 1-25.
- Google Patents. (2007). US20070142661A1 - Process for preparing beta-keto nitriles and salts thereof.
-
ResearchGate. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Retrieved from [Link]
- Li, Y., et al. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorganic & Medicinal Chemistry, 23(15), 4333-4343.
-
ResearchGate. (n.d.). A The chemical structure of Quizartinib, B The overall structure of the FLT3 kinase domain bound to Quizartinib (PDB - ResearchGate. Retrieved from [Link]
-
Chao, Q., et al. (2009). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5][8]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816.
-
Chemistry Stack Exchange. (2014). Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure? Retrieved from [Link]
- Artola, M., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 24(21), 3845.
-
ResearchGate. (2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Retrieved from [Link]
-
PubMed. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5][8]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). General formula of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs. Retrieved from [Link]
-
ResearchGate. (n.d.). A High-Yielding Preparation of β-Ketonitriles | Request PDF. Retrieved from [Link]
-
Hematology & Oncology. (2023). Quizartinib in FLT3-ITD–Positive Acute Myeloid Leukemia: A New Era in Targeted Therapy. Retrieved from [Link]
Sources
- 1. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 7. Synthesis of Quizartinib [cjph.com.cn]
- 8. guidechem.com [guidechem.com]
The Strategic Application of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile in the Synthesis of Advanced FLT3 Inhibitors
Introduction: Targeting FLT3 in Acute Myeloid Leukemia
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the kinase.[2] This aberrant signaling drives uncontrolled cell growth and is associated with a poor prognosis, making FLT3 a critical therapeutic target in AML.[2][3] The development of small molecule inhibitors targeting FLT3 has therefore become a cornerstone of modern AML therapy.[4]
This application note provides a detailed guide for researchers and drug development professionals on the utilization of a key building block, 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile , in the synthesis of potent and selective FLT3 inhibitors, with a particular focus on the synthesis of Quizartinib (AC220) and its analogs.
The 5-tert-Butyl-isoxazole Moiety: A Privileged Scaffold in FLT3 Inhibition
The 5-tert-butyl-isoxazole group is a recurring structural motif in a number of highly potent FLT3 inhibitors.[5] Its presence is crucial for establishing key interactions within the ATP-binding pocket of the FLT3 kinase domain. The tert-butyl group, in particular, occupies a hydrophobic pocket, contributing significantly to the binding affinity and selectivity of the inhibitor. The isoxazole ring itself acts as a versatile scaffold, correctly positioning the urea linkage for hydrogen bonding with the kinase hinge region. The synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives has been a successful strategy in the development of novel FLT3 inhibitors.[6][7]
From Propionitrile to Key Amine Intermediate: The Critical First Step
The journey from the starting material, 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile, to the final FLT3 inhibitor begins with its conversion to the essential amine intermediate, 3-amino-5-tert-butylisoxazole . This transformation is a cyclocondensation reaction with hydroxylamine.
Causality Behind the Experimental Choice: The β-keto-nitrile functionality of the starting material is primed for reaction with hydroxylamine. The reaction proceeds through the formation of an oxime, followed by an intramolecular cyclization and dehydration to yield the stable isoxazole ring.
Protocol 1: Synthesis of 3-amino-5-tert-butylisoxazole
This protocol is adapted from established procedures and emphasizes the critical control of pH to ensure the regioselective formation of the desired 3-amino isomer.[2][8][9]
Materials:
-
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile (or its synthetic equivalent, pivalyl acetonitrile)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
Procedure:
-
Preparation of the Hydroxylamine Solution: Prepare an aqueous solution of hydroxylamine hydrochloride. Neutralize this solution to a pH of approximately 7.0 by the careful addition of an aqueous sodium hydroxide solution.
-
Reaction Setup: In a separate reaction vessel, dissolve 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile in a mixture of ethanol and water. Add a base, such as sodium hydroxide, to this solution.
-
Cyclization Reaction: Add the neutralized hydroxylamine solution to the solution of the β-keto-nitrile. It is crucial to monitor and maintain the pH of the reaction mixture between 6.0 and 7.0 for the initial 6 hours of the reaction.[9] This can be achieved by the periodic addition of dilute hydrochloric acid or sodium hydroxide as needed.
-
Reaction Monitoring and Work-up: The reaction is typically heated to reflux for several hours until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, the ethanol is removed under reduced pressure. The precipitated solid product is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-amino-5-tert-butylisoxazole.
Trustworthiness of the Protocol: The careful control of pH is paramount for the success of this synthesis. A pH below 5.0 will favor the formation of an isoxazolone byproduct, while a pH above 8.0 will lead to the formation of the undesired 5-amino-3-(t-butyl)isoxazole isomer.[2] By maintaining the pH within the optimal range of 6.2 to 6.5, a high yield of the desired 3-amino-5-tert-butylisoxazole can be reliably obtained.[2]
Building the FLT3 Inhibitor: Formation of the Urea Linkage
With the key amine intermediate in hand, the next stage involves the construction of the urea moiety, a critical pharmacophore for FLT3 inhibition. This can be achieved through two primary routes, both of which are detailed below.
Route A: Reaction with a Phenylcarbamate Intermediate
This route involves the preparation of an activated carbamate intermediate from 3-amino-5-tert-butylisoxazole, which is then reacted with the aniline core of the FLT3 inhibitor. This method is exemplified in a reported synthesis of Quizartinib.[1]
Protocol 2A: Synthesis of Phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate
Materials:
-
3-amino-5-tert-butylisoxazole
-
Phenyl chloroformate
-
A suitable base (e.g., pyridine, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve 3-amino-5-tert-butylisoxazole in the anhydrous solvent and cool the solution in an ice bath.
-
Add the base to the solution.
-
Slowly add phenyl chloroformate to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude phenylcarbamate, which can be purified by column chromatography.
Protocol 2B: Synthesis of Quizartinib via the Phenylcarbamate Route
Materials:
-
Phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate (from Protocol 2A)
-
4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][2][5]benzothiazole-2-yl]aniline
-
A high-boiling point solvent (e.g., toluene, xylene)
Procedure:
-
Combine Phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate and 4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][2][5]benzothiazole-2-yl]aniline in the high-boiling point solvent.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
The crude Quizartinib can be purified by recrystallization or column chromatography to yield the final product.[1]
Route B: Direct Reaction with an Isocyanate
A more direct approach involves the reaction of 3-amino-5-tert-butylisoxazole with a suitable isocyanate. This method can be more atom-economical and may involve fewer steps.
Protocol 3: Synthesis of a Urea-based FLT3 Inhibitor via Direct Isocyanate Coupling
Materials:
-
3-amino-5-tert-butylisoxazole
-
A substituted phenyl isocyanate (the "other half" of the target inhibitor)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane)
Procedure:
-
Dissolve the substituted phenyl isocyanate in the anhydrous aprotic solvent.
-
Add a solution of 3-amino-5-tert-butylisoxazole in the same solvent dropwise to the isocyanate solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to afford the desired N,N'-disubstituted urea.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this application note.
Caption: Conversion of the starting material to the key amine intermediate.
Caption: Two synthetic routes to Quizartinib and its analogs.
FLT3 Signaling Pathway and Inhibition
To understand the mechanism of action of the synthesized inhibitors, it is crucial to visualize the FLT3 signaling pathway.
Caption: Simplified FLT3 signaling pathway and point of inhibition.
Quantitative Data Summary
The following table summarizes the inhibitory activity of Quizartinib, a prominent FLT3 inhibitor synthesized using the described chemistry.
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| Quizartinib (AC220) | FLT3-ITD | 1.1 | MV4-11 | [10][11] |
| Quizartinib (AC220) | FLT3 (Wild-Type) | 4.2 | RS4;11 | [10] |
Conclusion and Future Perspectives
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is a valuable and versatile starting material for the synthesis of a clinically important class of FLT3 inhibitors. The synthetic routes outlined in this application note, particularly the emphasis on the pH-controlled formation of the key 3-amino-5-tert-butylisoxazole intermediate, provide a robust foundation for the development of both established and novel FLT3-targeted therapies. As the landscape of AML treatment continues to evolve, the demand for potent and selective inhibitors remains high. The chemical principles and protocols detailed herein will undoubtedly aid researchers in the design and synthesis of the next generation of FLT3 inhibitors, ultimately contributing to improved outcomes for patients with AML.
References
-
Synthesis of 3-amino-5-(t-butyl)isoxazole. PrepChem.com. Available from: [Link]
-
Zhao K, Zhang L, Tang C. Synthesis of Quizartinib. Chinese Journal of Pharmaceuticals. 2020;51(1):48-52. Available from: [Link]
-
Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. PubMed. Available from: [Link]
- Method of producing 3-amino-5-/tertiary butyl/-isoxazole. Google Patents.
-
Preparation of 3-amino-5t-butyl isoxazole. European Patent Office. Available from: [Link]
-
Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. ResearchGate. Available from: [Link]
-
Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][5]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor. ACS Publications. Available from: [Link]
-
Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][5]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. Available from: [Link]
-
Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220). PLOS ONE. Available from: [Link]
-
Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile with Hydroxylamine. ResearchGate. Available from: [Link]
-
Preparation of 3-amino-5t-butyl isoxazole. European Patent Office. Available from: [Link]
-
Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N′-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. ResearchGate. Available from: [Link]
-
Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220). ResearchGate. Available from: [Link]
-
Ambit Biosciences announces Phase 3 trial comparing quizartinib as monotherapy to chemotherapy regimens in relapsed/refractory acute myeloid leukemia (AML) patients with the FMS-like tyrosine kinase-3 (FLT3)-ITD mutation. New Drug Approvals. Available from: [Link]
-
N'-{4-[7-(2-morpholin-4-ylethoxy)imidazo[2,1-b][2][5]benzothiazol-2-yl]phenyl}urea. Seven Chongqing Chemdad Co. Available from: [Link]2][5]benzothiazol-2-yl]phenyl}urea-cas-950769-58-1
-
Quizartinib. PubChem. Available from: [Link]
-
Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. Available from: [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available from: [Link]
-
The role of FLT3 inhibitors in the treatment of FLT3-mutated acute myeloid leukemia. European Journal of Haematology. Available from: [Link]
Sources
- 1. Synthesis of Quizartinib [cjph.com.cn]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Purification of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust methodologies for the purification of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile, a key intermediate in the synthesis of various pharmacologically active molecules. Recognizing the critical impact of purity on downstream applications, this document provides a multi-faceted approach to purification, grounded in the physicochemical properties of the target molecule. We will explore strategies ranging from classical recrystallization and liquid-liquid extraction to advanced chromatographic techniques. Each protocol is presented with an emphasis on the underlying scientific principles, empowering researchers to not only execute the procedures but also to adapt them to varying scales and specific impurity profiles.
Understanding the Molecule: Physicochemical Profile and Strategic Implications
A successful purification strategy is predicated on a thorough understanding of the target molecule's properties. While experimental data for 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is not extensively published, we can infer a likely physicochemical profile based on its constituent functional groups: the isoxazole ring, the β-keto nitrile moiety, and the tert-butyl group.
Table 1: Estimated Physicochemical Properties and Impact on Purification Strategy
| Property | Estimated Value/Characteristic | Implication for Purification Strategy |
| Molecular Weight | ~194.22 g/mol | Standard molecular weight for small molecule purification; no special considerations for techniques like dialysis or size exclusion chromatography. |
| Polarity | Moderately Polar | The keto and nitrile groups contribute to polarity, while the tert-butyl group and isoxazole ring add non-polar character. This moderate polarity makes the compound amenable to normal-phase chromatography and recrystallization from solvents of intermediate polarity. |
| Solubility | Likely soluble in moderately polar to polar organic solvents (e.g., ethyl acetate, acetone, dichloromethane). Limited solubility in non-polar solvents (e.g., hexanes) and likely poor solubility in water. | Solubility profile is key for selecting appropriate recrystallization and chromatography solvents. Poor water solubility is advantageous for extraction from aqueous media. |
| pKa (Acidity) | The methylene protons between the carbonyl and nitrile groups are acidic (estimated pKa ~9-11). | The acidity of the α-proton allows for potential purification via acid-base extraction, by forming a water-soluble enolate salt under basic conditions. |
| Thermal Stability | Expected to be stable at moderate temperatures. | Standard purification techniques like rotary evaporation under reduced pressure should not pose a degradation risk. |
| Physical State | Likely a crystalline solid at room temperature. | Crystalline nature makes recrystallization a highly effective purification method. |
Pre-Purification Workup: Initial Isolation from the Reaction Mixture
Prior to fine purification, the crude product must be isolated from the reaction mixture. The typical synthesis of β-keto nitriles involves the condensation of an ester with a nitrile in the presence of a strong base. The workup procedure is designed to neutralize the base, remove inorganic salts, and provide a crude product suitable for further purification.
Protocol 1: General Aqueous Workup
This protocol is a standard procedure for quenching the reaction and extracting the crude product.
Step-by-Step Methodology:
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and a slight excess of a weak acid (e.g., 1 M aqueous HCl or saturated aqueous NH₄Cl) to neutralize the base. The pH should be adjusted to ~5-7.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into an organic solvent in which it is readily soluble, such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).
-
Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual inorganic salts and water-soluble impurities.
-
Drying: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile.
Purification Techniques: A Multi-pronged Approach
The choice of purification technique will depend on the nature and quantity of the impurities present, as well as the desired final purity. A combination of methods often yields the best results.
Recrystallization: The Classic Approach for Crystalline Solids
Recrystallization is a powerful and economical technique for purifying solid compounds to a high degree, provided a suitable solvent can be identified. The principle relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.
Rationale for Solvent Selection:
An ideal recrystallization solvent should:
-
Completely dissolve the compound at an elevated temperature (near the solvent's boiling point).
-
Poorly dissolve the compound at low temperatures (e.g., 0-4 °C).
-
Either completely dissolve impurities at all temperatures or not dissolve them at all.
-
Be chemically inert towards the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Protocol 2: Recrystallization from Ethanol/Water
Given the prevalence of ethanol for recrystallizing isoxazole derivatives, this is an excellent starting point.[1]
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: To the hot solution, add water dropwise until a persistent cloudiness is observed. Then, add a few drops of hot ethanol to redissolve the precipitate, and allow the solution to cool slowly to room temperature.
-
Crystal Maturation: For optimal crystal growth and purity, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water, and dry them under vacuum.
Column Chromatography: For High-Resolution Separation
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[2] For moderately polar compounds like our target molecule, normal-phase chromatography using silica gel is the method of choice.
Workflow for Column Chromatography:
Caption: Workflow for purification by column chromatography.
Protocol 3: Flash Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., ethyl acetate/hexanes)
-
Flash chromatography column and system
Step-by-Step Methodology:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system. A good starting point for moderately polar compounds is a mixture of ethyl acetate and hexanes.[3] Vary the ratio to achieve a retention factor (Rf) of approximately 0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The flow rate can be increased using positive pressure (flash chromatography).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile.
Acid-Base Extraction: Exploiting the Acidity of the α-Proton
The acidic nature of the protons on the carbon between the carbonyl and nitrile groups offers a unique purification opportunity. By treating the crude product with a mild base, a water-soluble enolate salt can be formed, allowing for the separation from non-acidic impurities.
Logical Flow of Acid-Base Extraction:
Caption: Logic of purification via acid-base extraction.
Protocol 4: Purification via Acid-Base Extraction
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired product will deprotonate and move into the aqueous phase as its enolate salt. Repeat the extraction of the organic layer to ensure complete transfer.
-
Separation of Impurities: The organic layer, now containing non-acidic impurities, can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with a dilute acid (e.g., 1 M HCl) to a pH of ~5-6. The purified product should precipitate out of the solution.
-
Final Extraction: Extract the precipitated product back into a fresh portion of organic solvent (e.g., ethyl acetate).
-
Final Workup: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified product.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified product should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting
Table 2: Common Purification Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Oily product after recrystallization | The solvent may be too non-polar, or impurities are preventing crystallization. | Try a more polar solvent system. Consider a pre-purification step with column chromatography to remove the interfering impurities. |
| Poor separation in column chromatography | The chosen solvent system is not optimal. | Systematically screen different solvent systems using TLC. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary. |
| Low recovery from acid-base extraction | The product may not be fully extracted into the aqueous base, or it may not have fully precipitated upon acidification. | Use a slightly stronger base (e.g., dilute NaOH) for extraction, but be mindful of potential hydrolysis. Ensure the aqueous phase is sufficiently acidified. |
| Product remains in the organic phase during acid-base extraction | The base used may not be strong enough to deprotonate the β-keto nitrile. | While NaHCO₃ is a good starting point, a slightly stronger base like K₂CO₃ solution may be required. |
Conclusion
The purification of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile can be effectively achieved through a systematic application of standard organic chemistry techniques. The choice of method—recrystallization, column chromatography, or acid-base extraction—should be guided by the specific impurity profile of the crude material and the desired final purity. For a high degree of purity, a combination of these techniques is often the most effective strategy. The protocols provided herein serve as a robust starting point for developing a tailored purification process.
References
-
Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][5]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-16. Available at: [Link]
-
Patel, H. K., et al. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorganic & Medicinal Chemistry, 23(15), 4755-4763. Available at: [Link]
-
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry. Available at: [Link]
-
Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2020). Journal of Medicinal Chemistry. Available at: [Link]
-
3-Cyclopropyl-3-oxopropanenitrile. PubChem. Available at: [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2014). Molecules. Available at: [Link]
-
A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. (2010). Journal of Physical Organic Chemistry. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Pharmaceuticals. Available at: [Link]
-
Synthesis of 3-amino-5-(t-butyl)isoxazole. PrepChem. Available at: [Link]
- Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate. (2005). Google Patents.
-
An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. (2019). Organic & Medicinal Chemistry International Journal. Available at: [Link]
-
ICH Q3C (R9) Guideline on impurities. (2024). European Medicines Agency. Available at: [Link]
-
Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2019). ResearchGate. Available at: [Link]
-
3-Isoxazolamine, 5-(1,1-dimethylethyl)-. PubChem. Available at: [Link]
-
Chromatography: Solvent Systems for TLC. University of Rochester Department of Chemistry. Available at: [Link]
-
Three-Component Reaction of N-(Sulfonyl)acrylamides, Tert-Butyl nitrite, and Acetone: Preparation of Isoxazole Compounds. (2020). ResearchGate. Available at: [Link]
-
A review on impurity profile of pharmaceuticals. (2020). International Journal of Advanced Research. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biolmolchem.com [biolmolchem.com]
Application Notes and Protocols for the Characterization of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
Introduction
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is a nitrogen-containing heterocyclic compound with potential applications in pharmaceutical and agrochemical research.[1][2] The isoxazole ring is a key pharmacophore in a variety of biologically active molecules.[3] As with any active pharmaceutical ingredient (API) or intermediate, rigorous analytical characterization is essential to confirm its identity, purity, and stability, in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[4] This guide provides a comprehensive overview of the analytical methods and detailed protocols for the definitive characterization of this compound.
The structural integrity and purity of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile are critical determinants of its efficacy and safety in downstream applications. This document outlines a multi-faceted analytical approach, integrating spectroscopic and chromatographic techniques to provide a holistic and robust characterization of the molecule.
Analytical Workflow Overview
A systematic approach to the characterization of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile involves a series of orthogonal analytical techniques. This ensures a comprehensive evaluation of the molecular structure and purity profile. The proposed workflow is designed to be self-validating, with each technique providing complementary information.
Caption: Integrated workflow for the synthesis, purification, and comprehensive analytical characterization of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. Both ¹H and ¹³C NMR are indispensable for the unambiguous identification of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile by providing detailed information about the chemical environment of each proton and carbon atom.
Rationale for Experimental Choices
The choice of solvent, internal standard, and NMR spectrometer frequency are critical for acquiring high-quality data. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules due to its excellent solubilizing properties and relatively simple solvent signal. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.
Experimental Protocol
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher, equipped with a broadband probe.
-
NMR Tubes: 5 mm diameter, high-precision.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Temperature: 298 K.
-
Number of Scans: 16-32 (adjust as needed for signal-to-noise).
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Temperature: 298 K.
-
Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).
-
Relaxation Delay (d1): 5 seconds.
-
Spectral Width: 0-200 ppm.
Data Interpretation and Expected Signals
The following table summarizes the predicted chemical shifts for the key protons and carbons in the molecule. These predictions are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| tert-Butyl protons | ~1.3 | Singlet | 9H |
| Methylene protons | ~3.5 | Singlet | 2H |
| Isoxazole proton | ~6.5 | Singlet | 1H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| tert-Butyl carbons | ~28 (CH₃), ~33 (quaternary C) |
| Methylene carbon | ~45 |
| Nitrile carbon | ~115 |
| Isoxazole carbons | ~105 (C4), ~160 (C3), ~175 (C5) |
| Carbonyl carbon | ~185 |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Rationale for Experimental Choices
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and provides a strong signal for the molecular ion. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.
Experimental Protocol
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC system.
Acquisition Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂): 1.5 - 2.5 Bar.
-
Drying Gas (N₂): 8 - 12 L/min at 200-250 °C.
-
Mass Range: m/z 50 - 500.
Data Interpretation and Expected Fragments
The primary ion expected in the mass spectrum is the protonated molecule [M+H]⁺. The fragmentation pattern can provide valuable structural information.
| Ion | Expected m/z | Description |
| [M+H]⁺ | 193.0977 | Protonated molecular ion |
| [M-C₄H₉]⁺ | 136.0396 | Loss of the tert-butyl group |
| [C₅H₉NO]⁺ | 99.0684 | Fragment corresponding to the tert-butyl isoxazole moiety |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale for Experimental Choices
Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation. The analysis is performed on the solid sample directly.
Experimental Protocol
Instrumentation:
-
FTIR Spectrometer with an ATR accessory.
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Interpretation and Expected Absorption Bands
The FTIR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C≡N (Nitrile) | ~2250 | Sharp, medium intensity |
| C=O (Ketone) | ~1710 | Strong, sharp |
| C=N (Isoxazole) | ~1600 | Medium intensity |
| C-H (Aliphatic) | ~2960 | Stretching vibrations |
| N-O (Isoxazole) | ~1420 | Stretching vibration |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of a pharmaceutical compound and for quantifying any impurities.[5]
Rationale for Experimental Choices
Reversed-phase HPLC with a C18 column is a robust and widely applicable method for the analysis of small organic molecules. A mobile phase consisting of acetonitrile and water is a common starting point for method development. UV detection is suitable as the molecule contains a chromophore.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Elution Program:
| Time (min) | %A | %B |
| 0.0 | 70 | 30 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
System Suitability and Purity Determination
The system suitability parameters, including theoretical plates, tailing factor, and reproducibility of injections, should be established to ensure the validity of the analytical method. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is a fundamental confirmation of its empirical formula.
Rationale for Experimental Choices
Combustion analysis is the standard method for determining the elemental composition of organic compounds.
Experimental Protocol
Instrumentation:
-
CHN Elemental Analyzer.
Sample Preparation:
-
Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule.
Analysis:
-
The sample is combusted at high temperature in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.
Expected Results
The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated for the molecular formula C₁₀H₁₂N₂O₂.
| Element | Theoretical (%) |
| Carbon (C) | 62.49 |
| Hydrogen (H) | 6.29 |
| Nitrogen (N) | 14.57 |
Conclusion
The application of this comprehensive suite of analytical techniques provides a robust and reliable characterization of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile. The orthogonal nature of these methods ensures a high degree of confidence in the identity, purity, and structural integrity of the compound, which is paramount for its use in research and development.
References
- ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][6]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816.
- Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. (2015). Bioorganic & Medicinal Chemistry, 23(15), 4579-4589.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
- (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
- (2020). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
- MDPI. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(13), 8117.
-
Nicovaper. (n.d.). Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. knightchem-store.com [knightchem-store.com]
- 3. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. mdpi.com [mdpi.com]
The Synthetic Versatility of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile: A Gateway to Novel Heterocyclic Scaffolds for Drug Discovery
Introduction: The Strategic Importance of the Isoxazole Moiety and the β-Oxo-propionitrile Handle
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The 5-tert-butyl-isoxazole substitution, in particular, is a key feature in several potent and selective kinase inhibitors.[4] The title compound, 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile, emerges as a highly valuable and versatile building block for the synthesis of novel drug candidates. Its structure combines the desirable isoxazole moiety with a reactive 1,3-dicarbonyl-like system in the form of a β-oxo-propionitrile. This arrangement provides a unique chemical handle for a variety of transformations, most notably reactions with amine-based nucleophiles, leading to a diverse array of heterocyclic systems.
This application note provides a detailed exploration of the reaction of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile with various amines, offering insights into the underlying reaction mechanisms and providing detailed protocols for the synthesis of key intermediates and final products. The information presented herein is intended to empower researchers, scientists, and drug development professionals to leverage this versatile building block in their quest for novel therapeutic agents.
Core Reactivity: The Formation of Enaminonitriles as Key Intermediates
The reaction of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile with primary and secondary amines proceeds through the formation of a stable enaminonitrile intermediate. This reaction is analogous to the well-established synthesis of enaminones from β-dicarbonyl compounds.[5] The presence of the electron-withdrawing nitrile group acidifies the methylene protons, facilitating the initial condensation with the amine.
The general mechanism involves the nucleophilic attack of the amine on the ketone carbonyl group, followed by dehydration to yield the corresponding enaminonitrile. This reaction is often catalyzed by a weak acid and can be driven to completion by the removal of water.
Figure 1: General reaction pathway for the formation of enaminonitriles.
Synthetic Applications and Protocols
The enaminonitrile products derived from the title compound are valuable intermediates for the synthesis of a variety of more complex heterocyclic systems, including pyrazoles and pyrimidines. The specific outcome of the reaction is highly dependent on the nature of the amine nucleophile employed.
Protocol 1: Synthesis of 3-Amino-1-(5-tert-butyl-isoxazol-3-yl)prop-2-en-1-one Derivatives from Primary and Secondary Amines
This protocol describes the general procedure for the synthesis of enaminonitrile derivatives from the reaction of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile with a range of primary and secondary amines.
Materials:
-
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
-
Amine (e.g., aniline, benzylamine, morpholine, piperidine)
-
Ethanol or Toluene
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile (1.0 eq) in ethanol or toluene (10 mL/mmol), add the desired primary or secondary amine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Expected Outcomes:
This reaction is expected to produce the corresponding 3-substituted-amino-1-(5-tert-butyl-isoxazol-3-yl)prop-2-en-1-one derivatives in good to excellent yields. The specific reaction conditions may need to be optimized for different amine substrates.
| Amine Substrate | Product Structure | Expected Yield Range (%) |
| Aniline | 3-(Phenylamino)-1-(5-tert-butyl-isoxazol-3-yl)prop-2-en-1-one | 85-95 |
| Benzylamine | 3-(Benzylamino)-1-(5-tert-butyl-isoxazol-3-yl)prop-2-en-1-one | 80-90 |
| Morpholine | 3-Morpholino-1-(5-tert-butyl-isoxazol-3-yl)prop-2-en-1-one | 90-98 |
| Piperidine | 3-Piperidino-1-(5-tert-butyl-isoxazol-3-yl)prop-2-en-1-one | 90-98 |
Table 1: Representative examples of enaminonitrile synthesis. Yields are estimated based on analogous reactions reported in the literature.
Protocol 2: Synthesis of Pyrazole Derivatives via Cyclocondensation with Hydrazine
The reaction of β-oxo-propionitriles with hydrazine and its derivatives is a classic and efficient method for the synthesis of substituted pyrazoles, often referred to as the Knorr pyrazole synthesis.[6][7] This protocol outlines the synthesis of a 5-amino-3-(5-tert-butyl-isoxazol-3-yl)-1H-pyrazole derivative.
Materials:
-
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile (1.0 eq) in ethanol (10 mL/mmol).
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
Figure 2: Workflow for the Knorr pyrazole synthesis.
Protocol 3: Synthesis of Pyrimidine Derivatives from Enaminonitrile Intermediates
The enaminonitrile derivatives synthesized in Protocol 1 can be further utilized as precursors for the synthesis of pyrimidine rings. This is typically achieved through cyclocondensation with a suitable binucleophile, such as guanidine or amidines.[8][9]
Materials:
-
3-Amino-1-(5-tert-butyl-isoxazol-3-yl)prop-2-en-1-one derivative (from Protocol 1)
-
Guanidine hydrochloride or other amidine salt
-
Sodium ethoxide or another suitable base
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (1.2 eq) in anhydrous ethanol.
-
To this solution, add guanidine hydrochloride (1.2 eq) and stir for 15 minutes.
-
Add the enaminonitrile derivative (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Trustworthiness and Self-Validation
The protocols described above are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored by Thin Layer Chromatography (TLC), allowing for real-time assessment of the reaction's completion and the formation of byproducts. The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point Analysis: To assess the purity of solid products.
By employing these analytical methods, researchers can ensure the integrity of their results and the validity of the synthetic protocols.
Conclusion: A Versatile Platform for Drug Discovery
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is a powerful and versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. The straightforward reaction with amines to form enaminonitriles, followed by subsequent cyclization reactions, provides access to diverse molecular scaffolds such as pyrazoles and pyrimidines. The protocols and insights provided in this application note are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents, enabling the exploration of new chemical space around the privileged 5-tert-butyl-isoxazole core.
References
- The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.).
- Enaminonitrile in heterocyclic synthesis: Synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. (2009). European Journal of Medicinal Chemistry, 44(11), 4447-4452.
- Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. (2009). European Journal of Medicinal Chemistry, 44(11), 4447-4452.
- Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2018). Beilstein Journal of Organic Chemistry, 14, 1345-1355.
-
Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009). Journal of Medicinal Chemistry, 52(23), 7808-7816. Retrieved January 20, 2026, from
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions, 4(3), 436-475.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2010). Molecules, 15(1), 216-227.
-
Knorr Pyrazole Synthesis. (n.d.). Retrieved January 20, 2026, from [Link]
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances, 15(1), 1-15.
- Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. (2015). Chemical Communications, 51(45), 9201-9204.
-
Enaminone synthesis by amination. (n.d.). Retrieved January 20, 2026, from [Link]
- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). Frontiers in Medicinal Chemistry, 10, 1-20.
-
Knorr Pyrazole Synthesis. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Excitatory amino acids. Synthesis of (RS)-2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid, a new potent and specific AMPA receptor agonist - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile as a Precursor in Advanced Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide on the application of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile (CAS No. 1423915-00-7) as a pivotal chemical intermediate. We delve into its strategic importance, particularly as a precursor to the 3-amino-5-tert-butylisoxazole scaffold, a key pharmacophore in a new generation of potent kinase inhibitors. This guide furnishes researchers, medicinal chemists, and process development scientists with detailed mechanistic insights, step-by-step synthetic protocols, and critical process parameters necessary for its effective utilization in drug discovery and development workflows.
Introduction: A Molecule of Strategic Importance
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is a highly functionalized molecule combining two reactive moieties: a β-ketonitrile group and a sterically hindered 5-tert-butylisoxazole ring. While seemingly a niche reagent, its true value lies in its efficient conversion to key building blocks for targeted therapeutics. The isoxazole ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[1][2]
The primary application of this intermediate is in the synthesis of N-(5-tert-butyl-isoxazol-3-yl)-N'-aryl ureas, a chemical class that includes Quizartinib (AC220), a potent FMS-like tyrosine kinase-3 (FLT3) inhibitor for the treatment of Acute Myeloid Leukemia (AML).[3][4] The β-ketonitrile functionality serves as a masked form of a carboxylic acid derivative, which, through a key transformation, provides access to the critical 3-aminoisoxazole core required for constructing these complex inhibitors.
This guide will focus on the central transformation: the conversion of the β-ketonitrile into the 3-aminoisoxazole, providing a robust protocol and explaining the chemical principles that ensure high yield and regioselectivity.
Physicochemical Properties & Safety Data
A summary of the key properties of the title compound is presented below. As with any nitrile-containing compound, appropriate safety measures must be observed.
| Property | Value | Reference |
| CAS Number | 1423915-00-7 | [5] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [6] |
| Molecular Weight | 192.22 g/mol | [7] |
| Appearance | Solid (Predicted) | [8] |
Safety & Handling:
-
Hazard Statements: While specific toxicology data for this compound is not widely published, related β-ketonitriles are often classified as harmful if swallowed, in contact with skin, or if inhaled.[9]
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves.[10] Avoid generating dust.
-
Incompatibilities: Avoid strong oxidizing agents and strong acids.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Core Synthetic Application: From β-Ketonitrile to a Privileged Pharmacophore
The most valuable application of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is its role as a direct precursor to 3-amino-5-tert-butylisoxazole. This transformation is a cyclization reaction with hydroxylamine. The β-ketonitrile provides the necessary three-carbon backbone (N≡C-CH₂-C=O) that, upon reaction with hydroxylamine (H₂N-OH), closes to form the desired 3-aminoisoxazole ring.
Mechanistic Rationale and Regioselectivity
The reaction proceeds via the initial formation of an oxime at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the oxime oxygen onto the nitrile carbon. The subsequent tautomerization yields the aromatic aminoisoxazole.
A critical aspect of this synthesis is controlling the regioselectivity. The reaction of a β-ketonitrile with hydroxylamine can theoretically yield two different isomers: the desired 3-aminoisoxazole and the undesired 5-aminoisoxazole. Extensive studies on analogous systems have shown that reaction pH is the single most important factor in directing the outcome.[12]
-
Slightly Acidic to Neutral pH (6.0 - 7.0): Favors the formation of the desired 3-amino-5-substituted isoxazole.
-
Basic pH (> 8.0): Increasingly favors the formation of the isomeric 5-amino-3-substituted isoxazole.
-
Acidic pH (< 5.0): Can lead to the formation of an isoxazolone byproduct.[12]
Therefore, careful buffering and monitoring of the reaction pH are paramount for a successful and high-yielding synthesis.
Sources
- 1. biolmolchem.com [biolmolchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 5. 1423915-00-7|3-(5-(tert-Butyl)isoxazol-3-yl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 6. 3-(5-(tert-butyl)isoxazol-3-yl)-3-oxopropanenitrile [unite-pharm.com]
- 7. 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile - CAS:1423915-00-7 - 北京欣恒研科技有限公司 [konoscience.com]
- 8. 3-Oxo-3-(Thiophen-2-Yl)Propanenitrile: Properties, Applications, Safety Data & Supplier Information - Buy High Purity Chemicals China [nj-finechem.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. prepchem.com [prepchem.com]
Application Note: A Comprehensive Guide to the Synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea Derivatives for Kinase Inhibition Studies
Introduction and Scientific Rationale
The N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a variety of biological targets. Derivatives of this core structure have shown significant promise, particularly as potent inhibitors of protein kinases.[1][2] Notably, compounds from this class have been identified as powerful inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in Acute Myeloid Leukemia (AML).[3][4][5] The clinical and preclinical success of molecules like AC220 (Quizartinib) underscores the therapeutic potential of this chemical series.[4][6]
This guide provides a detailed, field-proven framework for the synthesis of these derivatives. We will delve into the causality behind the chosen synthetic route, offering not just a protocol but a strategic guide for researchers in drug discovery. The core of the synthesis is a robust two-step process:
-
Formation of the Key Intermediate: Synthesis of 3-amino-5-tert-butylisoxazole, the foundational building block.
-
Urea Linkage Formation: Coupling of the aminoisoxazole intermediate with a diverse range of substituted phenyl isocyanates to generate the final urea derivatives.
The isoxazole ring provides a stable, planar scaffold, while the tert-butyl group often serves to anchor the molecule in a hydrophobic pocket of the target protein. The diaryl urea motif is critical for biological activity, acting as a rigid linker that presents hydrogen bond donors (the N-H protons) to form key interactions with the hinge region of the kinase domain.
Overall Synthetic Strategy
The synthetic approach is designed for efficiency and modularity, allowing for the creation of a library of analogs for structure-activity relationship (SAR) studies. The general workflow is depicted below.
Figure 1: General two-part workflow for the synthesis of target urea derivatives.
Protocol 1: Synthesis of the Key Intermediate, 3-amino-5-tert-butylisoxazole
Experimental Principle
The synthesis of 3-amino-5-tert-butylisoxazole is achieved through the cyclocondensation reaction of pivaloylacetonitrile with hydroxylamine.[7] The regioselectivity of this reaction is highly dependent on the pH of the reaction medium. Maintaining a neutral to slightly acidic pH (6.0-7.0) is crucial to preferentially form the desired 3-amino isomer over the undesired 5-amino-3-(tert-butyl)isoxazole.[8][9] This control prevents the competing reaction pathways and maximizes the yield of the correct, reactive intermediate for the subsequent step.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Pivaloylacetonitrile | ≥97% | Commercial | - |
| Hydroxylamine hydrochloride | ≥98% | Commercial | - |
| Sodium hydroxide (NaOH) | ACS Grade | Commercial | Used to prepare solutions. |
| Ethanol (EtOH) | Anhydrous | Commercial | Solvent. |
| Water | Deionized | - | Solvent. |
| Hydrochloric acid (HCl) | ACS Grade | Commercial | For pH adjustment. |
| Round-bottom flask | - | - | Sized appropriately for scale. |
| Magnetic stirrer & stir bar | - | - | - |
| pH meter or pH strips | - | - | Calibrated before use. |
| Reflux condenser | - | - | - |
Step-by-Step Protocol
-
Prepare Hydroxylamine Solution: In a beaker, dissolve hydroxylamine hydrochloride (1.05 equivalents) in a minimal amount of water. Carefully adjust the pH of this solution to ~7.0 by the dropwise addition of a 5M NaOH solution with constant stirring. This neutralizes the hydrochloride salt to generate the free base of hydroxylamine in situ.[8]
-
Set up Reaction: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pivaloylacetonitrile (1.0 equivalent) and a 1:1 mixture of ethanol and water.[9]
-
Initiate Reaction: Begin stirring the pivaloylacetonitrile solution and add the neutralized hydroxylamine solution from Step 1.
-
Control pH: Immediately after mixing, check the pH of the reaction mixture. Carefully adjust and maintain the pH between 6.0 and 7.0 for the initial phase of the reaction (approx. 4-6 hours) using dropwise addition of 1M HCl or 1M NaOH as needed.[8] This is the most critical step for ensuring high yield of the desired product.
-
Reaction Completion: Heat the reaction mixture to reflux and maintain for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath. The product may precipitate. If it does not, concentrate the mixture under reduced pressure to remove the ethanol.
-
Purification: The resulting solid or slurry can be collected by vacuum filtration. Wash the crude product with cold water and then dry it under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water. The purified product should be a white to off-white solid.[10]
Quality Control and Validation
-
Melting Point: The purified 3-amino-5-tert-butylisoxazole should have a sharp melting point in the range of 110-114 °C.[10] A broad or depressed melting point may indicate impurities.
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR. Expect a singlet for the tert-butyl protons (~1.3 ppm), a singlet for the isoxazole vinyl proton (~5.5-6.0 ppm), and a broad singlet for the amino protons (~4.5-5.5 ppm).
Protocol 2: General Procedure for the Synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea Derivatives
Experimental Principle
This step involves the formation of the urea bond via a nucleophilic addition mechanism. The amino group of the 3-amino-5-tert-butylisoxazole acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the phenyl isocyanate.[11] The reaction is typically conducted in an anhydrous aprotic solvent at elevated temperatures to ensure a sufficient reaction rate.[6] The modularity of this reaction allows for the use of a wide array of commercially available or custom-synthesized substituted phenyl isocyanates to build a diverse chemical library.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-amino-5-tert-butylisoxazole | ≥97% | From Protocol 1 | Must be dry. |
| Substituted Phenyl Isocyanate | ≥97% | Commercial | Handle with care (moisture-sensitive, toxic). |
| Toluene | Anhydrous | Commercial | Anhydrous grade is essential. |
| Dichloromethane (DCM) | ACS Grade | Commercial | For work-up. |
| Saturated Sodium Bicarbonate | - | - | For work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | For drying. |
| Round-bottom flask | - | - | Dried before use. |
| Magnetic stirrer & stir bar | - | - | - |
| Reflux condenser with drying tube | - | - | To prevent moisture ingress. |
Step-by-Step Protocol
-
Reaction Setup: Add 3-amino-5-tert-butylisoxazole (1.0 equivalent) to an oven-dried round-bottom flask containing a magnetic stir bar. Add anhydrous toluene to create a suspension.
-
Reagent Addition: Add the desired substituted phenyl isocyanate (1.1 to 1.2 equivalents) to the suspension.
-
Reaction: Heat the reaction mixture to 90-120 °C and stir overnight (12-18 hours).[6] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the product may precipitate from the toluene. If so, collect the solid by filtration, wash with a non-polar solvent like hexanes or ether, and dry.
-
Alternative Work-up: If no precipitate forms, quench the reaction by adding water and dichloromethane (DCM). Neutralize the mixture with saturated aqueous NaHCO₃.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[6]
-
Purification: The crude solid can be purified by recrystallization, trituration with a suitable solvent (e.g., ether or ethyl acetate/hexanes), or by flash column chromatography on silica gel if necessary.
Data Presentation: Example Syntheses
The following table presents representative data for the synthesis of several derivatives based on the general protocol.
| R-Group on Phenyl Ring | Phenyl Isocyanate Used | Yield (%) | M.Wt. | LC-MS (M+H)⁺ |
| H | Phenyl isocyanate | 92 | 259.31 | 260.1 |
| 4-Cl | 4-Chlorophenyl isocyanate | 95 | 293.75 | 294.1 |
| 4-F | 4-Fluorophenyl isocyanate | 94 | 277.30 | 278.1 |
| 3-CF₃ | 3-(Trifluoromethyl)phenyl isocyanate | 89 | 327.30 | 328.1 |
| 4-OCH₃ | 4-Methoxyphenyl isocyanate | 91 | 289.33 | 290.1 |
Biological Context: Inhibition of FLT3 Signaling in AML
Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), lead to its constitutive activation in AML cells. This drives uncontrolled cell proliferation and survival through downstream pathways like STAT5, PI3K/AKT, and RAS/MAPK. N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives act as potent ATP-competitive inhibitors, binding to the kinase domain and stabilizing an inactive conformation. This blockade shuts down the aberrant signaling, ultimately inducing apoptosis in the leukemic cells.[3]
Figure 2: Simplified schematic of FLT3-ITD signaling and its inhibition by the synthesized urea derivatives.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Protocol 1: Low yield of aminoisoxazole | Incorrect pH during reaction. | Carefully monitor and maintain pH between 6.0-7.0, especially in the first 6 hours. Use a calibrated pH meter. |
| Incomplete reaction. | Increase reflux time. Monitor by TLC until starting material is consumed. | |
| Protocol 2: Reaction does not proceed | Inactive isocyanate (hydrolyzed). | Use a fresh bottle of isocyanate. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere or with a drying tube. |
| Low reaction temperature. | Ensure the reaction temperature reaches at least 90 °C. Toluene reflux (~110 °C) is often effective. | |
| Protocol 2: Multiple products observed | Impure starting materials. | Ensure the 3-amino-5-tert-butylisoxazole is pure before starting. Recrystallize if necessary. |
| Reaction of isocyanate with itself. | Avoid excessively high concentrations or temperatures. Ensure slow, controlled heating. | |
| Final Product: Purification issues | Product is too soluble for precipitation. | Concentrate the reaction mixture and purify by flash column chromatography. |
| Oily product obtained instead of solid. | Attempt to triturate the oil with a non-polar solvent (e.g., hexanes, ether) to induce crystallization. Seeding with a small crystal can also help. |
References
-
Luo, Y., et al. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Chao, Q., et al. (2009). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][12]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
-
Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences. Available at: [Link]
- Burow, K.W., & Lantz, R.F. (1981). Method of producing 3-amino-5-/tertiary butyl/-isoxazole. Google Patents.
-
Thuma, B.A., et al. (2011). Synthesis and biological evaluation of isoxazole, oxazole, and oxadiazole containing heteroaryl analogs of biaryl ureas as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
European Patent Office. (1979). Preparation of 3-amino-5-t-butyl isoxazole. European Patent Office. Available at: [Link]
-
Al-Wahaibi, L.H., et al. (2020). Facile Synthesis, Structural Activity Relationship, Molecular Modeling and In Vitro Biological Evaluation of New Urea Derivatives with Incorporated Isoxazole and Thiazole Moieties as Anticancer Agents. Molecules. Available at: [Link]
-
Potkin, V.I., et al. (2015). Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents. HeteroLetters. Available at: [Link]
-
Wang, Y., et al. (2023). Three-component reaction of isocyanates and 3-aminoacrylates: selective synthesis of N-2-aryl-1,2,3-triazoles and hydrazones. Chemical Communications. Available at: [Link]
-
Kumar, A., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]
-
PubMed. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][12]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. Available at: [Link]
-
Sabbioni, G., & Tinner, U. (1999). Reactions of 4-methylphenyl isocyanate with amino acids. Chemical Research in Toxicology. Available at: [Link]
-
Georganics. 3-Amino-5-tert-butylisoxazole. Georganics. Available at: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Pharmaceutical Research. Available at: [Link]
-
ResearchGate. (2018). General formula of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs. ResearchGate. Available at: [Link]
-
European Patent Office. (1979). Preparation of 3-amino-5(t-butyl) isoxazole. European Patent Office. Available at: [Link]
-
ResearchGate. (2019). Reactions carried out between the isocyanate groups with (A) amino... ResearchGate. Available at: [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. data.epo.org [data.epo.org]
- 10. 3-Amino-5-tert-butylisoxazole 97 55809-36-4 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Laboratory-scale synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
Application Note & Protocol
Laboratory-Scale Synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile: A Mechanistic Approach via Claisen Condensation
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile (CAS No. 1423915-00-7), a β-ketonitrile featuring a substituted isoxazole moiety.[1][2] Such structures are of significant interest in medicinal chemistry and drug development, serving as versatile intermediates for more complex heterocyclic systems. For instance, the N-(5-tert-butyl-isoxazol-3-yl) urea scaffold is a key component in potent kinase inhibitors like AC220 (Quizartinib).[3] The described protocol employs a crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction, between an appropriate isoxazole ester and acetonitrile.[4] This guide offers a detailed, step-by-step protocol, a discussion of the underlying reaction mechanism, and expert insights to ensure a robust and reproducible synthesis.
Introduction and Synthetic Strategy
The target molecule, 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile, is a bifunctional compound containing both a β-keto and a nitrile group. This arrangement makes it a valuable synthon for constructing more elaborate molecular architectures.[5][6] The synthesis of β-ketonitriles is classically achieved through the Claisen condensation, which involves the base-mediated reaction of an ester with a compound containing an acidic α-proton, in this case, a nitrile.[7][8]
Our synthetic strategy hinges on a crossed Claisen condensation between Ethyl 5-tert-butylisoxazole-3-carboxylate and acetonitrile. In this reaction, a strong base is required to deprotonate the weakly acidic α-protons of acetonitrile to generate a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the isoxazole ester. The choice of a strong base like sodium hydride is critical, as it irreversibly deprotonates the acetonitrile and drives the reaction forward.[9] The overall reaction scheme is presented below.
Reaction Scheme:
Figure 1: Overall reaction for the synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile.
Reaction Mechanism: The Claisen Condensation
The Claisen condensation proceeds through a series of well-understood steps. The driving force for this otherwise endergonic reaction is the final, irreversible deprotonation of the product β-ketonitrile, which is significantly more acidic than the starting acetonitrile.[4][10]
-
Enolate Formation: A strong base, sodium hydride (NaH), removes an α-proton from acetonitrile to form a nucleophilic acetonitrile carbanion.
-
Nucleophilic Attack: The acetonitrile carbanion attacks the electrophilic carbonyl carbon of the Ethyl 5-tert-butylisoxazole-3-carboxylate, forming a tetrahedral intermediate.
-
Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion (EtO⁻) as the leaving group and forming the desired β-ketonitrile.
-
Deprotonation (Driving Force): The liberated ethoxide (or any remaining base) rapidly deprotonates the newly formed β-ketonitrile at the highly acidic methylene bridge between the carbonyl and nitrile groups. This acid-base reaction is thermodynamically favorable and pulls the entire equilibrium towards the product side.
-
Protonation (Workup): An acidic workup is performed in the final stage to neutralize the reaction mixture and protonate the enolate, yielding the final product.
Experimental Protocol
This protocol is designed for a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Ethyl 5-tert-butylisoxazole-3-carboxylate | 197.23 | 1.97 g | 10.0 | Starting material. |
| Sodium Hydride (NaH) | 24.00 | 0.60 g (60% in oil) | 15.0 | Strong base, handle with care.[9] |
| Acetonitrile (CH₃CN) | 41.05 | 2.1 mL (1.64 g) | 40.0 | Reagent and solvent, must be anhydrous. |
| Toluene | 92.14 | 50 mL | - | Anhydrous solvent. |
| Hydrochloric Acid (HCl) | 36.46 | ~5 mL (2 M aq.) | - | For acidic quench. |
| Ethyl Acetate | 88.11 | ~150 mL | - | Extraction solvent. |
| Brine (Saturated NaCl) | - | ~50 mL | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying agent. |
-
250 mL three-neck round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂) or nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Reactor Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a rubber septum for temperature monitoring. Ensure all glassware is oven-dried and assembled under a dry atmosphere (nitrogen or argon).
-
Reagent Charging: To the flask, add sodium hydride (0.60 g of 60% dispersion in mineral oil). Wash the NaH dispersion with dry hexanes (2 x 10 mL) to remove the oil, decanting the hexanes carefully via cannula. Add 30 mL of anhydrous toluene to the washed NaH.
-
Reactant Addition: In the dropping funnel, prepare a solution of Ethyl 5-tert-butylisoxazole-3-carboxylate (1.97 g) and anhydrous acetonitrile (2.1 mL) in 20 mL of anhydrous toluene.
-
Reaction Initiation: Begin vigorous stirring of the NaH/toluene suspension and heat the mixture to 80-85 °C.[9]
-
Slow Addition: Add the solution from the dropping funnel to the heated suspension dropwise over a period of 1 hour. Hydrogen gas evolution will be observed. The reaction mixture will become a thick slurry.
-
Reaction: After the addition is complete, maintain the mixture at 85 °C with vigorous stirring for an additional 3-4 hours, or until hydrogen evolution ceases. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting ester.
-
Quenching: Cool the reaction vessel to 0 °C in an ice-water bath. Slowly and carefully quench the reaction by adding 2 M HCl dropwise until the pH of the aqueous layer is ~1-2. Caution: Initial quenching may be vigorous.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of water and 50 mL of ethyl acetate. Shake well and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, then filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product, a yellow-orange solid or oil, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Yield: Expected yield is 70-85%.
-
Appearance: Off-white to pale yellow solid.
-
Characterization: The structure of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the methylene protons (singlet, ~4.0 ppm), and the isoxazole proton (singlet, ~6.5 ppm).
-
¹³C NMR: Expect signals for the nitrile, carbonyl, and isoxazole ring carbons.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₁₀H₁₂N₂O₂ (M.W. 192.22).[1]
-
Workflow and Safety Considerations
The overall experimental process can be visualized as a linear sequence of operations, each requiring careful attention to detail.
-
Anhydrous Conditions: The success of this reaction is highly dependent on the exclusion of moisture, which would quench the sodium hydride and the acetonitrile anion. Ensure all solvents are anhydrous and glassware is properly dried.
-
Base Activity: Sodium hydride quality can vary. Use freshly opened or properly stored NaH. If the reaction is sluggish, insufficient base activity may be the cause.
-
Thick Slurry: The reaction mixture often becomes very thick. Vigorous mechanical or magnetic stirring is essential to ensure proper mixing and heat transfer.
-
Workup pH: Ensure the pH is distinctly acidic during the quench to protonate the product enolate fully. If the pH is neutral or basic, the product may remain in the aqueous layer as its salt, leading to low yields.
References
-
MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Publishing. Retrieved from [Link]
-
IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]
-
Chauhan, A., & Kumar, R. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Springer. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
- Google Patents. (n.d.). WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation.
-
Neda, I., et al. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of pivaloylacetonitrile. Retrieved from [Link] 16.欣恒研科技有限公司. (n.d.). 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile. Retrieved from [Link]
-
Chow, A. T., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][11][12]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile - CAS:1423915-00-7 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. 1423915-00-7|3-(5-(tert-Butyl)isoxazol-3-yl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 3. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. prepchem.com [prepchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 12. ijcrt.org [ijcrt.org]
Handling and storage procedures for 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
Application Notes & Protocols for 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
Version: 1.0
Foreword: A Note on Scientific Prudence
The following document provides a detailed guide to the handling and storage of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile (CAS No. 1423915-00-7). As a Senior Application Scientist, it is my responsibility to underscore that while this compound is a valuable intermediate in medicinal chemistry and drug discovery, comprehensive, publicly available safety data is limited. The protocols and recommendations outlined herein are therefore synthesized from an expert analysis of the compound's constituent functional groups—specifically the β-keto nitrile and isoxazole moieties—and established best practices for handling analogous chemical structures.[1][2][3][4] Researchers are advised to treat this compound with the caution required for novel chemical entities and to supplement these guidelines with their institution's specific safety protocols.
Compound Profile and Physicochemical Properties
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is a heterocyclic compound featuring a tert-butylated isoxazole ring linked to a β-keto nitrile group.[5][6][7][8] This unique architecture makes it a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents.[2][3][9] Isoxazole derivatives, for instance, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][9][10] The β-keto nitrile group is a highly reactive synthetic handle, enabling a variety of chemical transformations.[1][2]
Table 1: Physicochemical Data for 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
| Property | Value | Source |
| CAS Number | 1423915-00-7 | [5][6][8] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [5][7] |
| Molecular Weight | 192.21 g/mol | [5] |
| Appearance | Data not available (likely a solid) | Inferred |
| Storage Temperature | 2-8°C | [11] |
Note: Some physical properties are not yet fully characterized in publicly available literature.
Hazard Assessment and Mitigation: An Evidence-Based Approach
In the absence of a specific Safety Data Sheet (SDS), a thorough hazard assessment must be conducted by examining related compounds.
Analysis of the β-Keto Nitrile Moiety
The nitrile group (C≡N) is a key feature of this molecule. Compounds containing this functional group can be toxic. For instance, propionitrile is fatal if swallowed or in contact with skin and harmful if inhaled.[12] While the toxicity of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is unconfirmed, it is prudent to assume it may be harmful by ingestion, skin contact, or inhalation.[13][14]
Analysis of the Isoxazole Moiety
The isoxazole ring itself is a stable aromatic heterocycle. However, isoxazole derivatives can have potent biological effects, which underscores the need for careful handling to avoid unintended exposure.[3][4][15]
Recommended Personal Protective Equipment (PPE)
Based on the potential hazards, the following PPE is mandatory when handling this compound:
-
Gloves: Nitrile or neoprene gloves should be worn at all times. Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles are required. A face shield should be used when there is a risk of splashing.[16]
-
Lab Coat: A flame-retardant lab coat should be worn and kept fastened.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[13][16]
Experimental Protocols: Safe Handling and Storage
General Handling Workflow
The following diagram outlines the standard workflow for handling 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile in a laboratory setting.
Caption: Standard laboratory workflow for handling the compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in section 2.3. Confirm that the chemical fume hood has a valid certification and is functioning correctly.
-
Retrieval: Retrieve the compound from its designated storage location, which should be a refrigerator at 2-8°C.[11] Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting operations within the fume hood. Use a spatula to transfer the solid and avoid generating dust.
-
Dissolution: If dissolving the compound, add the solvent slowly to the solid. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.
-
Reaction: If using the compound in a reaction, do so in a closed system whenever possible to minimize exposure.
-
Cleanup: Decontaminate all glassware that has come into contact with the compound. Dispose of all waste, including contaminated PPE, in a clearly labeled hazardous waste container in accordance with your institution's guidelines.[13][16]
Storage Protocol
-
Short-Term Storage: For daily use, store the compound in a tightly sealed container in a refrigerator at 2-8°C.[11]
-
Long-Term Storage: For long-term storage, place the tightly sealed container inside a secondary container and store at 2-8°C in a designated, well-ventilated, and locked area.[16]
-
Incompatible Materials: Avoid storing near strong oxidizing agents, strong acids, and strong bases.[13]
Emergency Procedures
Spill Response
The following flowchart details the appropriate response to a spill.
Caption: Emergency response workflow for a chemical spill.
First Aid Measures
These first aid recommendations are based on the potential hazards of nitrile-containing compounds.[12][13][16]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[12][13]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[12][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][16][17]
References
- Process for preparing beta-keto nitriles and salts thereof. (2007). Google Patents.
- The Versatile Reactivity of the Nitrile Group in β-Ketonitriles: A Technical Guide. (n.d.). Benchchem.
- Safety Data Sheet. (2025). Sigma-Aldrich.
- Safety Data Sheet. (n.d.). Fisher Scientific.
- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). Journal of the Iranian Chemical Society.
- Safety Data Sheet. (2017). OSHA/HCS.
- A High-Yielding Preparation of β-Ketonitriles. (2025). ResearchGate.
- Safety Data Sheet. (2023). CymitQuimica.
- Material Safety Data Sheet. (n.d.). Pfizer.
- The Preparation of β-Keto Esters from Nitriles and α-Bromoesters. (n.d.). ACS Publications.
- 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile. (n.d.). 北京欣恒研科技有限公司.
- 3-(5-(tert-Butyl)isoxazol-3-yl)-3-oxopropanenitrile. (n.d.). BLDpharm.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). NIH.
- 3-(5-(tert-butyl)isoxazol-3-yl)-3-oxopropanenitrile. (n.d.). 苏州尤利特药物化学技术有限公司.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.
- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). ResearchGate.
- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
- Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
- 3-Cyclobutyl-3-oxopropanenitrile. (n.d.). PubChem - NIH.
- 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile. (n.d.). ChemicalBook.
- 3-Amino-5-tert-butylisoxazole 97. (n.d.). Sigma-Aldrich.
- 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-(trifluoromethyl)phenyl)urea. (n.d.). Chemenu.
- 3-(5-TERT-BUTYL-ISOXAZOL-3-YL)-3-OXO-PROPIONITRILE. (n.d.). International Laboratory USA.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile - CAS:1423915-00-7 - 北京欣恒研科技有限公司 [konoscience.com]
- 6. 1423915-00-7|3-(5-(tert-Butyl)isoxazol-3-yl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 7. 3-(5-(tert-butyl)isoxazol-3-yl)-3-oxopropanenitrile [unite-pharm.com]
- 8. 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile | 1423915-00-7 [amp.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. cas 304440-06-0|| where to buy 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-(trifluoromethyl)phenyl)urea [english.chemenu.com]
- 12. airgas.com [airgas.com]
- 13. fishersci.com [fishersci.com]
- 14. 3-Cyclobutyl-3-oxopropanenitrile | C7H9NO | CID 13861115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. cdn.pfizer.com [cdn.pfizer.com]
The Versatile N-(5-tert-Butyl-isoxazol-3-yl) Scaffold: A Gateway to Potent Kinase Inhibitors
Introduction: The Significance of the Isoxazole Moiety in Medicinal Chemistry
The isoxazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to participate in a variety of non-covalent interactions with biological targets.[1][2] Its unique electronic and steric properties make it a valuable component in the design of novel therapeutic agents. Among the plethora of isoxazole-containing compounds, the N-(5-tert-butyl-isoxazol-3-yl) moiety has emerged as a particularly important pharmacophore, most notably in the development of potent kinase inhibitors for the treatment of cancers such as Acute Myeloid Leukemia (AML).[3][4]
This comprehensive guide provides detailed application notes and robust protocols for the synthesis of key intermediates and their elaboration into medicinally relevant N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea derivatives. While the direct precursor, 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile, is a viable synthetic intermediate, this guide will focus on a more direct and extensively documented route commencing with the synthesis of 3-amino-5-tert-butylisoxazole. This approach offers a more streamlined pathway to the final bioactive compounds, as demonstrated in peer-reviewed literature.
Strategic Overview: A Practical Synthetic Pathway
Our synthetic strategy is designed for efficiency and adaptability, allowing researchers to access a variety of N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea analogs for structure-activity relationship (SAR) studies. The overall workflow is depicted below:
Caption: Synthetic workflow from starting materials to bioactive urea derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-tert-butylisoxazole
Rationale: This protocol details the critical cyclization reaction between pivaloylacetonitrile and hydroxylamine to form the key building block, 3-amino-5-tert-butylisoxazole. The regioselectivity of this reaction is highly pH-dependent. Maintaining a pH between 6.0 and 7.0 is crucial to favor the formation of the desired 3-amino isomer over the 5-amino byproduct.[2][5]
Materials:
-
Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, for pH adjustment)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pivaloylacetonitrile (1 equivalent) and sodium hydroxide (1 equivalent) in a mixture of water and ethanol.[5]
-
Heat the mixture to reflux.[5]
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1 equivalent) in water.
-
Slowly add the hydroxylamine hydrochloride solution to the refluxing reaction mixture.
-
Immediately after the addition, measure the pH of the reaction mixture. The pH should be approximately 6.0 to 6.3.[2]
-
Carefully adjust the pH to and maintain it within the range of 6.2 to 6.5 for the initial hours of the reaction using a dilute solution of NaOH or HCl as needed. This meticulous pH control is paramount for maximizing the yield of the desired 3-amino isomer.[1][2]
-
Continue to reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-amino-5-tert-butylisoxazole.
Data Summary:
| Parameter | Value | Reference |
| Starting Material | Pivaloylacetonitrile | [2][5] |
| Key Reagent | Hydroxylamine hydrochloride | [2][5] |
| Critical Condition | pH 6.2 - 6.5 | [1][2] |
| Solvent System | Ethanol/Water | [5] |
| Typical Yield | 56-62% | [5] |
Protocol 2: Preparation of 5-tert-Butylisoxazol-3-isocyanate
Rationale: This protocol describes the conversion of the primary amine of 3-amino-5-tert-butylisoxazole into a highly reactive isocyanate intermediate. Triphosgene is used as a safer and more convenient alternative to phosgene gas.[6] The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.
Materials:
-
3-Amino-5-tert-butylisoxazole
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or a similar inert solvent
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve triphosgene (0.33 equivalents) in anhydrous DCM under a nitrogen atmosphere.[7]
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve 3-amino-5-tert-butylisoxazole (1 equivalent) and triethylamine (3 equivalents) in anhydrous DCM.[7]
-
Slowly add the amine/base solution dropwise to the cooled triphosgene solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by IR spectroscopy (disappearance of the amine N-H stretch and appearance of the isocyanate -N=C=O stretch around 2260 cm⁻¹).
-
Upon completion, the solvent can be carefully removed under reduced pressure. The resulting crude 5-tert-butylisoxazol-3-isocyanate is often used immediately in the next step without further purification.[7]
Safety Note: Triphosgene is a toxic substance and should be handled with extreme caution in a well-ventilated fume hood.
Protocol 3: Synthesis of N-(5-tert-butylisoxazol-3-yl)-N'-phenylurea Derivatives
Rationale: This final step involves the nucleophilic addition of a substituted aniline to the isocyanate, forming the stable urea linkage.[8][9] This reaction is generally high-yielding and allows for the introduction of diverse functionalities on the phenyl ring for SAR exploration.[3][4]
Materials:
-
Crude 5-tert-butylisoxazol-3-isocyanate solution from Protocol 2
-
Substituted aniline (1 equivalent)
-
Anhydrous toluene or another suitable inert solvent
Procedure:
-
To the crude solution of 5-tert-butylisoxazol-3-isocyanate in an appropriate solvent, add a solution of the desired substituted aniline (1 equivalent) in the same solvent.
-
Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-(5-tert-butylisoxazol-3-yl)-N'-phenylurea derivative.
Applications in Medicinal Chemistry: Targeting FLT3 Kinase in AML
The N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea scaffold has proven to be a highly effective pharmacophore for the inhibition of FMS-like tyrosine kinase 3 (FLT3).[11] Mutations in the FLT3 gene are prevalent in a significant portion of AML patients and are associated with a poor prognosis.[10]
Mechanism of Action:
Caption: Simplified signaling pathway of FLT3 kinase and its inhibition.
Compounds bearing this scaffold, such as Quizartinib (AC220), have demonstrated remarkable potency and selectivity for FLT3.[4][10] The urea moiety is critical for binding to the hinge region of the kinase domain, forming key hydrogen bonds. The 5-tert-butylisoxazole group occupies a hydrophobic pocket, contributing to the high affinity of these inhibitors.[3] The protocols outlined in this guide provide a clear and reproducible pathway for synthesizing analogs of these important anticancer agents, facilitating further research and development in this critical therapeutic area.
References
-
PrepChem. Synthesis of 3-amino-5-(t-butyl)isoxazole. Available from: [Link]
-
European Patent Office. EP0043333A2 - Process for the preparation of 3-amino-5-(t-butyl)isoxazole. Available from: [Link]
- Google Patents. CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole.
- Google Patents. SU1003757A3 - Process for producing 3-amino-5-tert-butyloxazole.
- Wang, A., et al. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorganic & Medicinal Chemistry, 23(15), 4333-4343.
-
ResearchGate. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N′-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Available from: [Link]
- Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
Organic Syntheses. Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-isocyanato-3-phenylpropanoate. Available from: [Link]
-
PubMed. Ureas: Applications in Drug Design. Available from: [Link]
-
Chao, Q., et al. (2009). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][5]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816.
-
ResearchGate. General formula of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs. Available from: [Link]
-
PubMed. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][5]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Available from: [Link]
-
PubMed Central. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile with Hydroxylamine. Available from: [Link]
-
ResearchGate. How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene? Available from: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. data.epo.org [data.epo.org]
- 3. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
An in-depth guide to the synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile, a key intermediate in pharmaceutical research.
Introduction: The Synthetic Challenge
Welcome to the technical support center for the synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. This β-ketonitrile is a valuable building block, but its synthesis can be challenging, often plagued by low yields and purification difficulties.
The primary synthetic route is a Claisen-type condensation between an ester of 5-tert-butylisoxazole-3-carboxylic acid and acetonitrile.[1] This reaction, while powerful, is sensitive to several variables. This guide is structured to help you navigate these challenges, troubleshoot common problems, and ultimately, optimize your yield and purity.
Core Synthesis Pathway: Claisen Condensation
The reaction involves the deprotonation of acetonitrile by a strong base to form a nucleophilic carbanion. This anion then attacks the carbonyl group of the isoxazole ester (e.g., ethyl 5-tert-butylisoxazole-3-carboxylate[2]), leading to a tetrahedral intermediate. Subsequent elimination of the alkoxide leaving group yields the target β-ketonitrile.[3]
Caption: Simplified Claisen condensation mechanism.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges encountered during the synthesis in a Q&A format.
Q1: My reaction yield is disappointingly low. What are the primary causes and how can I fix them?
Low yield is the most common complaint. The root cause can usually be traced to one of three areas: incomplete reaction, competing side reactions, or product loss during workup.
A1.1: Incomplete or Stalled Reaction
If you observe a significant amount of unreacted starting ester (e.g., via TLC or LC-MS analysis), the issue lies with the reaction conditions.
-
Cause - Inactive Base: Strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) are highly reactive and sensitive to moisture and air. Using old or improperly stored base is a primary reason for failure. Moisture will quench the base, rendering it ineffective.[4]
-
Solution: Always use a fresh bottle of NaH (from a reputable supplier, stored under nitrogen) or freshly prepared NaOEt. Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
-
Cause - Insufficient Base: The Claisen condensation requires a stoichiometric amount of base. This is because the β-ketonitrile product is more acidic than the starting acetonitrile. The base deprotonates the product to form a resonance-stabilized enolate, which thermodynamically drives the reaction to completion.[3]
-
Solution: Use at least 1.1 to 1.5 equivalents of strong base relative to the limiting reagent (typically the ester). This ensures complete deprotonation of the acetonitrile and drives the equilibrium towards the product.
-
-
Cause - Suboptimal Temperature: The initial deprotonation of acetonitrile is often performed at lower temperatures to control the reaction rate. However, the subsequent condensation may require heating to proceed at a reasonable rate.[4]
-
Solution: Optimize your temperature profile. A common strategy is to add the ester to the acetonitrile/base mixture at 0°C, then slowly warm to room temperature, and finally heat to reflux (e.g., in THF or Toluene) for several hours to drive the reaction to completion. Monitor progress by TLC.
-
A1.2: Competing Side Reactions
If your starting material is consumed but the yield of the desired product is still low, unwanted side reactions are likely the culprit.
-
Cause - Hydrolysis: The nitrile group in your product is susceptible to hydrolysis, especially during aqueous workup under acidic or basic conditions. This will form the corresponding amide or carboxylic acid as an impurity.[4][5]
-
Solution: Perform the aqueous quench carefully and quickly. Neutralize the reaction mixture to a pH of ~7 with a mild acid (e.g., saturated ammonium chloride solution or dilute acetic acid) before extraction. Avoid prolonged exposure to strongly acidic or basic aqueous solutions.
-
-
Cause - Polymerization: β-ketonitriles can be unstable and prone to polymerization or self-condensation, particularly at high temperatures or in the presence of strong acids or bases.[6]
-
Solution: Maintain strict temperature control. Once the reaction is complete (as determined by TLC), cool it down and proceed with the workup immediately. Avoid excessive heat during solvent evaporation.
-
A1.3: Product Loss During Workup and Purification
Sometimes the reaction works well, but the product is lost during the isolation phase.
-
Cause - Emulsion during Extraction: The basic nature of the crude reaction mixture can lead to emulsions during the aqueous workup, making phase separation difficult and causing product loss.
-
Solution: After quenching, if an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break it. Use a larger volume of organic solvent for extraction.
-
-
Cause - Inefficient Purification: The product may be a low-melting solid or a viscous oil, making crystallization challenging.[7] Co-elution with impurities during column chromatography is also a risk.
-
Solution: If direct crystallization fails, try trituration with a non-polar solvent like hexanes or pentane to induce solidification.[7] If that fails, column chromatography is the best option. Use a gradient elution (e.g., starting with 5% Ethyl Acetate in Hexanes and gradually increasing polarity) to ensure good separation from both non-polar starting materials and more polar side products.
-
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH, 60% in oil) or LDA | Strong, non-nucleophilic bases that efficiently deprotonate acetonitrile. |
| Equivalents of Base | 1.2 - 1.5 eq. | Drives the reaction equilibrium by deprotonating the product.[3] |
| Solvent | Anhydrous THF or Toluene | Aprotic solvents that do not react with the strong base. |
| Temperature | 0°C to Reflux | Allows for controlled initial reaction and then completion at a higher temperature. |
| Workup Quench | Saturated aq. NH₄Cl | Mildly acidic quench to neutralize the base without causing harsh hydrolysis. |
Frequently Asked Questions (FAQs)
Q2: How do I best monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture against your starting ester. The reaction is complete when the ester spot has completely disappeared. The product, being more polar than the ester, will have a lower Rf value. Use a mobile phase like 20-30% Ethyl Acetate in Hexanes for clear separation.
Q3: My purified product is a yellow or brown oil. What causes the discoloration and how can I remove it?
A: The color is likely due to small amounts of polymeric or degradation byproducts. If the product is stable enough, you can attempt to remove the color by passing a solution of the crude product through a small plug of silica gel or activated charcoal before final solvent evaporation.[7] However, for most applications, a slightly colored oil that is pure by NMR and LC-MS is acceptable.
Q4: Can I use a different ester, like methyl 5-tert-butylisoxazole-3-carboxylate?
A: Yes, a methyl ester will work similarly to an ethyl ester. The reaction mechanism is identical. The choice between methyl and ethyl esters often comes down to the commercial availability and cost of the starting material.
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 91252-54-9 | Ethyl 5-tert-butylisoxazole-3-carboxylate | Tetrahedron [thsci.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
Welcome to the technical support center for the synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and reproducibility.
Introduction
The synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile, a valuable β-ketonitrile intermediate in pharmaceutical development, is typically achieved through a Claisen-type condensation reaction. This involves the reaction of an ester of 5-tert-butylisoxazole-3-carboxylic acid with acetonitrile in the presence of a strong base. While seemingly straightforward, this reaction is prone to the formation of several side products that can complicate purification and reduce yields. This guide will address the most common issues encountered during this synthesis in a practical question-and-answer format.
Troubleshooting Guide & FAQs
Q1: My reaction is sluggish and gives a low yield of the desired product. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile are a common challenge. The primary reasons often revolve around the quality of reagents and the reaction conditions.
-
Moisture Contamination: The Claisen condensation is highly sensitive to moisture. The strong base used in the reaction (e.g., sodium ethoxide, sodium hydride) will be quenched by any water present in the solvent or on the glassware. This reduces the amount of active base available to deprotonate acetonitrile, leading to an incomplete reaction.
-
Solution: Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous solvents and freshly opened, high-quality reagents. It is also advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Base Strength and Stoichiometry: The pKa of acetonitrile is approximately 25, requiring a strong base for efficient deprotonation. Using a weaker base or an insufficient amount will result in a low concentration of the acetonitrile anion, leading to a slow and incomplete reaction.[1][2]
-
Solution: Use a strong base such as sodium ethoxide, sodium hydride, or lithium diisopropylamide (LDA). A full equivalent of the base is necessary because the product, a β-ketonitrile, is more acidic than acetonitrile and will be deprotonated by the base, driving the reaction equilibrium towards the product.[1][2]
-
-
Reaction Temperature: While heating can sometimes accelerate reactions, in this case, it can also promote side reactions and decomposition of the product.
-
Solution: The reaction is typically carried out at low to ambient temperatures to control the reaction rate and minimize the formation of side products.
-
Q2: I am observing a significant amount of a white, polymeric solid in my reaction mixture. What is this and how can I prevent its formation?
A2: The formation of a polymeric solid is a strong indication of the self-condensation of acetonitrile, a reaction known as the Thorpe-Ziegler reaction.[3][4][5] This is a common side reaction when acetonitrile is treated with a strong base.
-
Mechanism of Acetonitrile Polymerization: The acetonitrile anion can act as a nucleophile and attack the carbon of the nitrile group of another acetonitrile molecule, initiating a polymerization cascade.
Caption: Polymerization of acetonitrile.
-
Prevention Strategies:
-
Control of Stoichiometry: Use a slight excess of the ester (ethyl 5-tert-butylisoxazole-3-carboxylate) relative to acetonitrile. This ensures that the acetonitrile anion preferentially reacts with the ester rather than another molecule of acetonitrile.
-
Slow Addition: Add the base slowly to the mixture of the ester and acetonitrile. This keeps the instantaneous concentration of the acetonitrile anion low, minimizing self-condensation.
-
Temperature Control: Maintain a low reaction temperature to disfavor the polymerization reaction.
-
Q3: My final product is contaminated with a significant amount of unreacted starting ester. How can I drive the reaction to completion?
A3: The presence of unreacted starting ester, ethyl 5-tert-butylisoxazole-3-carboxylate, indicates that the reaction has not gone to completion. This can be due to several factors as outlined in Q1. To address this specifically:
-
Increase Reaction Time: The Claisen condensation can be a slow reaction. Extending the reaction time at the optimal temperature may be necessary to achieve full conversion. Monitor the reaction progress by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Optimize Base Addition: Ensure the base is added portion-wise or via a syringe pump to maintain a steady, albeit low, concentration of the reactive acetonitrile anion.
-
Check Reagent Purity: Impurities in the starting ester can inhibit the reaction. Ensure the ethyl 5-tert-butylisoxazole-3-carboxylate is of high purity.
Q4: I have isolated a side product that appears to be the amide of my starting ester. How is this formed and how can I avoid it?
A4: The formation of 5-tert-butylisoxazole-3-carboxamide is likely due to the hydrolysis of the nitrile group of the product, 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile, during the reaction or workup, followed by a retro-Claisen condensation. Alternatively, if ammonia is present as an impurity or is generated in a side reaction, it can react with the starting ester.
-
Mechanism of Nitrile Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to a carboxylic acid or an amide intermediate.[6][7]
Caption: Hydrolysis of a β-ketonitrile.
-
Prevention Strategies:
-
Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction to prevent hydrolysis.
-
Careful Workup: During the aqueous workup, neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic conditions. It is often preferable to quench the reaction with a mild acid at low temperature.
-
Purification: If the amide is formed, it can often be separated from the desired β-ketonitrile by column chromatography.
-
Q5: Could the isoxazole ring itself react under the strong basic conditions of the Claisen condensation?
A5: The isoxazole ring is an aromatic heterocycle and is generally stable to a variety of reaction conditions. However, under strongly basic conditions, there is a possibility of ring-opening or rearrangement reactions, although this is less common for 3,5-disubstituted isoxazoles.
-
Potential Reactivity: While the 5-tert-butyl group provides steric hindrance and the 3-acyl group is the primary site of reaction, very harsh basic conditions or prolonged reaction times at elevated temperatures could potentially lead to cleavage of the N-O bond of the isoxazole ring.[8]
-
Mitigation: Adhering to the recommended reaction temperatures and times for the Claisen condensation will minimize the risk of isoxazole ring degradation. The inherent stability of the 3,5-disubstituted isoxazole system makes this a less common side reaction compared to those involving the other reactants.
Summary of Potential Side Products and Mitigation Strategies
| Side Product | Formation Pathway | Mitigation Strategies |
| Polyacetonitrile | Self-condensation of acetonitrile (Thorpe-Ziegler reaction).[3][4][5] | - Use a slight excess of the ester. - Slow addition of the base. - Maintain low reaction temperature. |
| 5-tert-Butylisoxazole-3-carboxamide | Hydrolysis of the product's nitrile group and subsequent retro-Claisen condensation, or reaction of the starting ester with ammonia impurities.[6][7] | - Strict anhydrous conditions. - Careful and quick aqueous workup. - Use high-purity reagents. |
| Unreacted Ethyl 5-tert-butylisoxazole-3-carboxylate | Incomplete reaction. | - Ensure anhydrous conditions and sufficient strong base. - Increase reaction time and monitor by TLC/HPLC. |
| Isoxazole Ring Cleavage Products | Reaction of the isoxazole ring with the strong base under harsh conditions.[8] | - Avoid excessive temperatures and prolonged reaction times. |
Experimental Protocol: General Procedure for the Synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Ethyl 5-tert-butylisoxazole-3-carboxylate
-
Acetonitrile (anhydrous)
-
Sodium ethoxide (or other suitable strong base)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add ethyl 5-tert-butylisoxazole-3-carboxylate and anhydrous acetonitrile to a flame-dried round-bottom flask equipped with a magnetic stirrer. Cool the mixture in an ice bath.
-
Base Addition: Slowly add a solution or suspension of sodium ethoxide in anhydrous diethyl ether to the cooled reaction mixture over a period of 1-2 hours.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of dilute hydrochloric acid until the pH is neutral.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Conclusion
The synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is a valuable transformation that can be optimized by careful control of reaction parameters. The most common side products arise from the reactivity of acetonitrile and the potential for hydrolysis. By implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of the desired product.
References
-
Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. [Link]
-
PrepChem (n.d.). Synthesis of 3-amino-5-(t-butyl)isoxazole. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 23.7: The Claisen Condensation Reaction. [Link]
-
LibreTexts Chemistry. (2023). The Hydrolysis of Nitriles. [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). [Link]
-
Dai, P., et al. (2019). Synthesis of 3-Acyl-isoxazoles and Δ2-Isoxazolines from Methyl Ketones, Alkynes or Alkenes, and tert-Butyl Nitrite via a Csp3-H Radical Functionalization/Cycloaddition Cascade. Organic Letters, 21(13), 5096-5100. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile with Hydroxylamine. [Link]
-
OpenStax. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. [Link]
-
Shibasaki, M., et al. (2009). Cu(I)-Catalyzed Direct Enantioselective Cross Aldol-Type Reaction of Acetonitrile. Organic Letters, 11(20), 4684–4687. [Link]
-
Zhang, W.-H., et al. (2019). Synthesis of 3-Acyl-isoxazoles and Δ2-Isoxazolines from Methyl Ketones, Alkynes or Alkenes, and tert-Butyl Nitrite via a Csp3-H Radical Functionalization/Cycloaddition Cascade. Organic Chemistry Portal. [Link]
-
The Organic Chemistry Tutor. (2020, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
- Google Patents. (1975). Process for the hydrolysis of nitriles. (U.S.
-
Ozaki, Y., & Kim, S.-W. (1989). A New Synthesis of 1,2,4-Benzenetriol Congeners. Chemical & Pharmaceutical Bulletin, 37(6), 1451-1455. [Link]
-
Royal Society of Chemistry. (2021). Three-component coupling reaction for the synthesis of fully substituted triazoles: reactivity control of Cu-acetylide toward alkyl azides and diazo compounds. Organic Chemistry Frontiers, 8(15), 4115-4121. [Link]
- McMurry, J. (2016). Organic Chemistry (9th ed.). Cengage Learning.
-
El-Faham, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(30), 19343-19356. [Link]
-
Lentz, D., et al. (2021). Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles. Molecules, 26(16), 4983. [Link]
-
Davis, H. D. (2018, March 15). An animated, base-catalyzed crossed aldol condensation mechanism explained [Video]. YouTube. [Link]
-
Al-Warhi, T., et al. (2023). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry, 1(1), 118-126. [Link]
-
Prager, R. H., & Razzino, P. (1994). 6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate, an isoxazol-3(2H)-one rearrangement product. Journal of the Chemical Society, Perkin Transactions 1, (16), 2155-2160. [Link]
-
Shen, Z., et al. (2011). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 16(5), 3949-3960. [Link]
-
Chemistry university. (2020, April 5). Hydrolysis of Nitriles [Video]. YouTube. [Link]
-
Wang, J., et al. (2022). Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. RSC Advances, 12(35), 22869-22873. [Link]
-
OpenStax. (2023). 23.8 Mixed Claisen Condensations. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Wróblewska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5625. [Link]
-
Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]
-
Luo, Y., et al. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorganic & Medicinal Chemistry, 23(15), 4829-4840. [Link]
-
Martinez, R., et al. (2021). Computational Revision of the Mechanism of the Thorpe Reaction. Chemistry Proceedings, 5(1), 29. [Link]
-
L.S.College, Muzaffarpur. (2020). Thorpe reaction. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Chemistry of 3-oxygenated isoxazoles. Formation and X-ray analysis of ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate, an isoxazol-3(2H)-one rearrangement product - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
Welcome to the technical support guide for the synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Here, we move beyond simple protocols to explain the causality behind each step, ensuring you can not only troubleshoot effectively but also adapt and optimize the reaction for your specific needs.
Overview of the Synthesis
The formation of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is typically achieved via a crossed Claisen-type condensation . This reaction involves the acylation of an activated nitrile, such as acetonitrile, with an appropriate ester, in this case, an ester of 5-tert-butylisoxazole-3-carboxylic acid (e.g., the ethyl ester). The reaction is driven by a strong base, which deprotonates the acetonitrile to form a nucleophilic carbanion.
Reaction Scheme
Caption: General workflow for the Claisen-type condensation.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction shows no conversion or extremely low yield. What are the most likely causes?
This is the most common issue and almost always points to problems with the reaction setup or reagents, specifically the base and solvent system.
Answer: The success of this Claisen-type condensation hinges on the efficient generation of the acetonitrile carbanion. This requires a sufficiently strong base and strictly anhydrous (water-free) conditions.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low-yield reactions.
In-Depth Explanation (The "Why"):
-
Base Reactivity: Strong bases like sodium ethoxide (NaOEt) and sodium hydride (NaH) are extremely sensitive to moisture. Water will rapidly and irreversibly react with the base, neutralizing it and preventing the deprotonation of acetonitrile (pKa ~25).[1][2] This is why handling these reagents under an inert atmosphere (Nitrogen or Argon) is critical.
-
Stoichiometry of the Base: Unlike a catalytic reaction, the Claisen condensation requires at least one full equivalent of base. The resulting β-keto nitrile product is significantly more acidic (pKa ≈ 10-12) than the starting acetonitrile. The strong base will deprotonate the product to form a stable enolate salt. This final, irreversible deprotonation step is thermodynamically favorable and pulls the entire reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[3][4] Without a stoichiometric amount of base, the reaction equilibrium will not favor product formation.
Question 2: My TLC analysis shows multiple new spots, and my final product is impure. What are the likely side reactions?
Answer: The formation of multiple byproducts can stem from several sources, including impurities in the starting materials or competing reaction pathways.
| Potential Side Product | Plausible Cause | Proposed Solution & Rationale |
| 5-tert-butylisoxazole-3-carboxylic acid | Hydrolysis of the starting ester. | This occurs if water is present in the reaction or during workup before acidification. Ensure all reagents are anhydrous. Use a non-aqueous workup if possible. |
| Self-condensation of Acetonitrile | Excessively high temperatures or prolonged reaction times with a very strong base. | While less common, it's possible. Maintain moderate reaction temperatures (e.g., 25-50°C) and monitor the reaction by TLC to avoid unnecessarily long reaction times. |
| Transesterification Product | Using a base with a different alkoxide than the ester (e.g., using sodium methoxide with an ethyl ester). | Always match the alkoxide of the base to the alkoxy group of the ester (e.g., use sodium ethoxide with ethyl 5-tert-butylisoxazole-3-carboxylate).[4] This prevents scrambling of the ester group. |
| Degradation Products | Harsh workup conditions (e.g., strong acid/base, high heat) or instability of the isoxazole ring. | The isoxazole ring can be sensitive to certain reductive or strongly basic conditions.[5] During workup, acidify slowly and at a low temperature (e.g., with 1N HCl in an ice bath). Avoid excessive heat during solvent evaporation. |
Question 3: I have a solid precipitate in my reaction flask. Is this my product?
Answer: Yes, this is very likely the sodium enolate salt of your β-keto nitrile product. As the reaction proceeds, the base deprotonates the newly formed, acidic 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile. This salt is often poorly soluble in common aprotic solvents like THF or ether, causing it to precipitate.
What to do: Do not filter this solid away. It is your desired intermediate. The workup procedure is designed to neutralize the reaction mixture and protonate this enolate salt to yield the final, neutral product, which can then be extracted into an organic solvent.
Key Experimental Protocols
Protocol 1: Synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
This protocol is a representative procedure and may require optimization.
Materials:
-
Ethyl 5-tert-butylisoxazole-3-carboxylate (1.0 equiv)
-
Sodium ethoxide (1.1 equiv)
-
Anhydrous acetonitrile (5-10 equiv)
-
Anhydrous THF (or Dioxane)
-
1N Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under a nitrogen atmosphere, add sodium ethoxide to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel.
-
Solvent Addition: Add anhydrous THF to the flask, followed by anhydrous acetonitrile.
-
Reactant Addition: Dissolve the ethyl 5-tert-butylisoxazole-3-carboxylate in a small amount of anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred reaction mixture over 30 minutes at room temperature.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature or warm gently to 40-50°C. A precipitate (the sodium enolate salt of the product) should form. Monitor the reaction progress by TLC (see Protocol 2). The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add 1N HCl with vigorous stirring until the pH of the aqueous layer is ~2-3. All solids should dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with water and then brine.[6]
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
-
Sample Prep: Carefully take a small aliquot from the reaction mixture with a glass capillary. Quench it in a vial containing a few drops of dilute HCl and ethyl acetate. Shake well.
-
Spotting: Spot the upper organic layer on a silica gel TLC plate alongside a co-spot of the starting ester.
-
Elution: Develop the plate using a solvent system such as 3:1 Hexanes:Ethyl Acetate.
-
Visualization: Visualize the plate under UV light (254 nm). The reaction is complete when the spot corresponding to the starting ester has been consumed and a new, typically lower Rf spot corresponding to the product appears.
References
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
-
Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-16. [Link]
-
Molbank. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]
-
Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]
- Google Patents. US4728743A - Process for the production of 3-oxonitriles.
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
ResearchGate. (2008). Recent Advances on the Synthesis and Reactivity of Isoxazoles. [Link]
-
Wikipedia. Sodium ethoxide. [Link]
-
Wikipedia. Claisen condensation. [Link]
Sources
- 1. Sodium ethoxide: Application and Preparation_Chemicalbook [chemicalbook.com]
- 2. Sodium ethoxide - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Stability issues of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile under acidic conditions
Welcome to the technical support center for 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic conditions. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide: Navigating Stability Challenges
This section addresses specific issues you may encounter during your work with 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile.
Question 1: I'm observing a progressive loss of my compound's peak in HPLC analysis when using an acidic mobile phase. What is happening?
Answer: The observation of a diminishing peak area for 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile over time in an acidic mobile phase is a strong indicator of compound degradation. The isoxazole ring, a core feature of this molecule, is susceptible to acid-catalyzed hydrolysis.[1][2] This reaction can lead to the cleavage of the isoxazole ring, resulting in the formation of one or more degradation products that will have different retention times in your HPLC analysis.
The rate of this degradation is often dependent on the pH of the mobile phase, the temperature, and the specific acidic modifier used (e.g., formic acid, trifluoroacetic acid).
To confirm if degradation is occurring in your mobile phase, you can perform a simple experiment:
-
Prepare a solution of your compound in the mobile phase.
-
Analyze the solution immediately after preparation (t=0).
-
Keep the solution at room temperature and re-analyze it at regular intervals (e.g., 2, 4, 8, and 24 hours).
-
A decrease in the peak area of the parent compound and the emergence of new peaks will confirm in-solution instability.
Question 2: My once-clear solution of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile in an acidic buffer has turned yellow. Is this related to degradation?
Answer: Yes, a change in the color of your solution, such as turning yellow, is a common visual indicator of chemical degradation. The formation of degradation products with different chromophores can lead to this observation. The acidic conditions are likely promoting the hydrolysis of the isoxazole ring, leading to the formation of new chemical entities that absorb light in the visible spectrum.
It is crucial to investigate the nature of these colored impurities, as they may have different biological activities or interfere with your downstream applications. We recommend analyzing the yellowed solution by HPLC-UV/Vis and Mass Spectrometry (MS) to characterize the degradation products.
Question 3: I see new, unexpected peaks in my chromatogram after dissolving the compound in an acidic medium for my experiments. How can I identify these unknown peaks?
Answer: The appearance of new peaks is a direct consequence of the degradation of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile. To identify these degradation products, a forced degradation study is recommended.[3][4][5] This involves intentionally degrading the compound under controlled acidic conditions and then analyzing the resulting mixture using a powerful analytical technique like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).
By comparing the mass spectra of the new peaks with the mass of the parent compound, you can often deduce the chemical transformation that has occurred. For example, the addition of a water molecule (M+18) is a strong indication of a hydrolysis event.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the handling and stability of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile.
Question 1: What is the expected stability of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile in acidic solutions?
Answer: Based on the general chemistry of isoxazoles, this compound is expected to be labile under acidic conditions.[1][6] The N-O bond in the isoxazole ring is susceptible to protonation, which facilitates nucleophilic attack by water and subsequent ring opening. The rate of degradation will be influenced by the acid strength (pH), temperature, and the presence of other nucleophiles. For optimal stability, it is advisable to maintain solutions at a neutral or slightly acidic pH (pH 5-7) and at low temperatures when not in immediate use.
Question 2: What are the best practices for preparing and storing solutions of this compound to minimize degradation?
Answer: To ensure the stability of your solutions, we recommend the following best practices:
-
Solvent Selection: For stock solutions, use aprotic organic solvents like DMSO or acetonitrile.
-
Buffer Preparation: When preparing aqueous solutions, use buffers with a pH in the neutral range (pH 6-7.5). Avoid strongly acidic buffers if long-term stability is required.
-
Temperature: Store stock solutions and buffered experimental solutions at -20°C or -80°C. For short-term storage (a few hours), keep solutions on ice.
-
Fresh Preparation: Ideally, prepare fresh solutions for your experiments to avoid any potential degradation that may occur during storage.
Question 3: How can I develop a stability-indicating analytical method for this compound?
Answer: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. To develop such a method, you need to perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[3][4][5]
The goal is to generate the potential degradation products and ensure that your analytical method, typically HPLC, can separate the parent compound from all the formed degradants. The use of a photodiode array (PDA) detector can help in assessing peak purity.
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile in an acidic environment.
-
Sample Preparation: Prepare a solution of the compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Stress Condition: To one aliquot of the solution, add an equal volume of 0.1 M hydrochloric acid (HCl). To another aliquot, add an equal volume of water to serve as a control.
-
Incubation: Incubate both solutions at 60°C.
-
Time Points: Withdraw samples from both the stressed and control solutions at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the acidic samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH) to stop the degradation reaction.
-
Analysis: Analyze all samples by a suitable analytical method, such as HPLC-UV/MS, to monitor the degradation of the parent compound and the formation of degradation products.
| Parameter | Condition | Rationale |
| Acid | 0.1 M HCl | To induce acid-catalyzed hydrolysis. |
| Temperature | 60°C | To accelerate the degradation process. |
| Time Points | 0-24 hours | To monitor the kinetics of the degradation. |
| Control | Compound in ACN/Water | To ensure that the observed degradation is due to the acid and not other factors. |
Table 1. Recommended parameters for an acidic forced degradation study.
Visualizing Degradation and Troubleshooting
Proposed Acid-Catalyzed Degradation Pathway
The following diagram illustrates a plausible degradation pathway for 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile under acidic conditions. The initial step is the protonation of the isoxazole nitrogen, followed by nucleophilic attack of water, leading to ring opening and the formation of a β-keto nitrile derivative.
Caption: A workflow for troubleshooting stability issues.
References
- The Journal of Organic Chemistry. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. A new treatment of the medium effects on protonation equilibriums and reaction rates.
- Benchchem.
- Journal of the Chemical Society, Perkin Transactions 2. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. RSC Publishing.
- Regulatory Research and Medicine Evaluation. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
- PMC. The synthetic and therapeutic expedition of isoxazole and its analogs.
- MedCrave online.
- ResearchGate. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Request PDF.
- NIH.
- PMC. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development.
- Frontiers.
- ResearchGate.
- MDPI.
- Asian Journal of Research in Chemistry.
- J Pharm Sci.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working on the purification of crude 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile. The protocols and explanations are grounded in the principles of organic chemistry to ensure both scientific integrity and practical success in the laboratory.
Introduction to the Challenge
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is a β-ketonitrile, a class of compounds that are highly versatile synthetic intermediates.[1][2] Their synthesis, typically via a Claisen condensation or a related acylation of acetonitrile, often results in a crude product mixture containing unreacted starting materials, reaction byproducts, and residual solvents.[2][3] The key to successful purification lies in understanding the chemical nature of both the target molecule and the likely impurities.
The target molecule possesses a distinct set of properties that we can exploit:
-
Acidity: The methylene protons (CH₂) adjacent to both the ketone and nitrile groups are acidic (pKa ≈ 10-12), similar to other β-dicarbonyl compounds.[4] This allows for the formation of a water-soluble salt (an enolate) upon treatment with a suitable base.
-
Polarity: The presence of both a ketone and a nitrile group makes the molecule moderately polar.
-
Solid State: The compound is expected to be a crystalline solid at room temperature, making recrystallization a viable and powerful purification technique.
This guide will address common purification challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My crude product is an oily, dark-colored residue. How can I get it to solidify?
A1: An oily or dark appearance often indicates the presence of significant impurities, such as residual solvent or polymeric byproducts, which can inhibit crystallization.
-
Initial Step: First, ensure all volatile solvents (like THF, ethanol, or toluene) from the reaction are thoroughly removed using a rotary evaporator. For higher boiling point solvents like DMF or DMSO, high-vacuum distillation or an aqueous workup is necessary.
-
Trituration: Try "triturating" the oil. This involves adding a non-solvent (a solvent in which your product is insoluble but the impurities are soluble) and vigorously scratching the flask's inner surface with a glass rod or spatula. This action can induce nucleation and cause the product to precipitate as a solid. Good starting solvents for trituration include hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes.
-
Impurity Analysis: If trituration fails, the impurity level may be too high. Proceed to a liquid-liquid extraction cleanup (see Troubleshooting Guide 1) before attempting crystallization again.
Q2: My NMR spectrum shows unreacted starting materials. What is the most efficient way to remove them?
A2: The most common starting materials for this synthesis are an ester (e.g., ethyl 5-tert-butylisoxazole-3-carboxylate) and acetonitrile.
-
Ester Removal: The starting ester is a neutral organic compound. An acid-base extraction is highly effective. By dissolving your crude product in an organic solvent and washing with an aqueous base (like sodium bicarbonate), your acidic β-ketonitrile product will move into the aqueous layer as its salt, leaving the neutral ester behind in the organic layer.[5][6][7] You can then re-acidify the aqueous layer to precipitate your pure product.
-
Acetonitrile Removal: Acetonitrile is volatile and water-soluble and should be easily removed during rotary evaporation and standard aqueous workups.
Q3: I see multiple spots on my Thin Layer Chromatography (TLC) plate that are very close together. How do I separate these?
A3: Closely running spots on TLC suggest compounds of similar polarity, which can be challenging to separate. This may indicate the presence of regioisomers or structurally related byproducts.[8]
-
Optimize TLC: Systematically screen different solvent systems for your TLC analysis. Try adding a small amount of a polar modifier like methanol to a dichloromethane/ethyl acetate system, or a small amount of acetic acid or triethylamine to potentially improve separation.[8]
-
Column Chromatography: This is the most powerful method for separating compounds with similar polarities.[8][9] A carefully chosen eluent system, identified through your optimized TLC, is crucial for success. A gradient elution (gradually increasing the polarity of the eluent) is often more effective than an isocratic (constant polarity) elution.
-
Recrystallization: Do not underestimate the power of recrystallization. Even if impurities are structurally similar, a carefully selected solvent system can often selectively crystallize the desired product, leaving the impurities in the mother liquor.
Troubleshooting Guides
Guide 1: Purification via Acid-Base Extraction
This technique is ideal for removing neutral or basic impurities, such as unreacted ester starting material, from your acidic product. The principle relies on converting the acidic product into a water-soluble salt, separating the layers, and then regenerating the solid product.[5][7][10]
Experimental Protocol
-
Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable water-immiscible organic solvent (e.g., 100 mL of ethyl acetate or dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel. Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release CO₂ pressure.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Add another 50 mL of NaHCO₃ solution to the organic layer remaining in the funnel. Shake again and combine the aqueous layer with the first extract. This ensures complete extraction of the product.
-
Back-Wash (Optional but Recommended): Add 20 mL of fresh ethyl acetate to the combined aqueous extracts and shake. Discard this organic wash. This step removes any residual neutral impurities that may have been trapped in the aqueous layer.[11]
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the pH is acidic (pH ~2-3, check with pH paper). Your product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven to a constant weight.
Data Summary: Choice of Base
| Base | Strength | Suitability for β-Ketonitrile | Rationale |
| Sodium Bicarbonate (NaHCO₃) | Weak | Excellent | Selective for acidic compounds like β-ketonitriles over very weak acids (e.g., phenols). Generates CO₂, requiring careful venting.[10] |
| Sodium Carbonate (Na₂CO₃) | Medium | Good | More potent than bicarbonate; useful if deprotonation is difficult, but less selective. |
| Sodium Hydroxide (NaOH) | Strong | Caution | Risk of hydrolyzing the nitrile or ester functionalities, or promoting side reactions. Generally not recommended unless necessary.[7] |
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purifying the target compound using acid-base extraction.
Guide 2: Purification via Recrystallization
Recrystallization is an excellent final polishing step after initial purification or for crude material that is already mostly solid. The key is finding a solvent (or solvent system) that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.
Experimental Protocol
-
Solvent Screening: Place a small amount of your crude solid (20-30 mg) into several test tubes. Add a few drops of different solvents (see table below) to each tube.
-
An ideal solvent will not dissolve the solid at room temperature but will fully dissolve it upon heating.
-
If no single solvent works, try a binary solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes). Dissolve the compound in a small amount of the "good" solvent (in which it is soluble) at an elevated temperature, then add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool.
-
-
Main Recrystallization: Dissolve the bulk of your crude solid in the minimum amount of the chosen hot solvent. Use a hot plate and an Erlenmeyer flask.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Data Summary: Common Recrystallization Solvents
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Isopropanol | Polar Protic | 82.5 | Often a good starting point for moderately polar compounds. |
| Ethanol | Polar Protic | 78.4 | Similar to isopropanol; may be too good a solvent unless used with water. |
| Ethyl Acetate | Polar Aprotic | 77.1 | Good for moderately polar compounds; often used with hexanes. |
| Toluene | Nonpolar | 110.6 | Useful if the compound is less polar; high boiling point requires care. |
| Hexanes/Heptane | Nonpolar | ~69 / ~98 | Typically used as the "poor" solvent in a binary system. |
| Water | Very Polar | 100.0 | Unlikely to be a good solvent on its own but excellent as an anti-solvent with ethanol or isopropanol. |
Troubleshooting Diagram: Recrystallization Logic
Caption: Decision logic for purification by recrystallization.
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
- LibreTexts Chemistry. (2022). Acid-Base Extraction.
-
MDPI. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. [Link]
-
SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. [Link]
-
MDPI. (2015). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [Link]
- Chemical LibreTexts. (n.d.). Acid base extraction flow chart.
- Wikipedia. (n.d.). Acid–base extraction.
-
MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
- Google Patents. (2007). Process for preparing beta-keto nitriles and salts thereof.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
- ResearchGate. (2021).
-
Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. [Link]
- University of Diyala. (n.d.).
- Chemistry LibreTexts. (2024).
- LibreTexts Chemistry. (2022). 7.7: Acid-Base Extraction.
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]
- Royal Society of Chemistry. (2024).
-
Beilstein Journal of Organic Chemistry. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. [Link]
Sources
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. idc-online.com [idc-online.com]
- 6. irp.cdn-website.com [irp.cdn-website.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
A Guide for Researchers and Process Chemists on Reaction Scale-Up Challenges
Welcome to the technical support guide for the synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile (CAS 1423915-00-7).[1][2] This document, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and scalable protocols in a practical question-and-answer format. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your scale-up process is robust, safe, and efficient.
The synthesis of β-ketonitriles like this target molecule is a cornerstone transformation in medicinal chemistry, providing versatile intermediates for more complex heterocyclic structures.[3][4] The most common and industrially viable route is a Claisen-type condensation. However, transitioning this reaction from the bench to a pilot plant introduces significant challenges related to heat management, reagent handling, and impurity control.[5][6] This guide will address these critical issues directly.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common and scalable synthetic route for 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile, and what is the underlying mechanism?
The most robust and widely applied method for synthesizing β-ketonitriles is the Claisen condensation .[7][8] This reaction involves the C-C bond formation between an ester and a compound with an acidic α-proton, such as a nitrile, in the presence of a strong base.[3][7]
For this specific target, the reaction proceeds between an ester of 5-tert-butylisoxazole-3-carboxylic acid (e.g., the ethyl ester) and acetonitrile, using a strong base like sodium ethoxide (NaOEt).
Reaction Mechanism Overview:
-
Enolate Formation: The strong base (ethoxide) removes an α-proton from acetonitrile (pKa ≈ 25) to form a nucleophilic nitrile-stabilized carbanion (enolate).[9]
-
Nucleophilic Attack: The acetonitrile enolate attacks the electrophilic carbonyl carbon of the isoxazole ester.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Elimination: This intermediate collapses, eliminating the ethoxide leaving group to form the β-ketonitrile product.
-
Deprotonation (Driving Force): The product is more acidic than the starting materials. The ethoxide base deprotonates the α-carbon of the newly formed β-ketonitrile, forming a resonance-stabilized enolate. This final, irreversible deprotonation step drives the reaction to completion, which is why a full equivalent of base is required.[9][10]
Q2: My scaled-up reaction is sluggish or shows low conversion. What are the most likely causes?
Low conversion at scale is almost always traced back to issues with the base or the presence of moisture. What works in a small, flame-dried flask can fail in a large reactor if precautions are not taken.
| Symptom | Primary Cause | Scientific Explanation & Solution |
| No reaction initiation or very slow reaction | Inactive Base (Moisture Contamination) | Sodium ethoxide is extremely hygroscopic and rapidly hydrolyzes to sodium hydroxide and ethanol in the presence of water or moist air.[11] NaOH is not a strong enough base to efficiently deprotonate acetonitrile. Solution: Procure high-quality NaOEt from a reputable supplier and handle it exclusively under an inert atmosphere (N₂ or Ar).[11] Use anhydrous solvents and ensure the reactor is scrupulously dry before starting. |
| Reaction stalls at ~50% conversion | Insufficient Base Stoichiometry | This is a classic Claisen condensation issue. The reaction is an equilibrium that is driven forward by the final deprotonation of the acidic β-ketonitrile product. This step consumes one full equivalent of base. Using catalytic amounts will result in poor yields. Solution: Use at least 1.05-1.1 equivalents of base relative to the limiting reagent (typically the ester). |
| Inconsistent performance between batches | Reagent Quality & Water Content | The water content in solvents (like acetonitrile or toluene) and starting materials can vary. At scale, even a small percentage of water in a large volume of solvent can deactivate a significant amount of base. Solution: Implement strict quality control on all incoming raw materials. Use Karl Fischer titration to verify water content in solvents and reagents before use. |
Q3: My crude product is full of impurities. What are the common side reactions and how can I prevent them?
Impurity profiles often worsen during scale-up due to prolonged reaction times and less effective temperature control.[5] Understanding the potential side reactions is key to prevention.
-
Hydrolysis: The primary impurity is often the corresponding amide or carboxylic acid, formed by the hydrolysis of the nitrile group.[12][13] This can occur during a non-optimal aqueous work-up, especially if the pH is too high or too low for extended periods.
-
Prevention: Quench the reaction by adding it to a chilled, weakly acidic solution (e.g., dilute acetic acid or citric acid) to neutralize the base quickly. Avoid prolonged exposure to strong acids or bases during work-up and extraction.[14]
-
-
Thermal Degradation: The isoxazole ring, while generally stable, can be susceptible to thermal decomposition or rearrangement at elevated temperatures, especially if localized "hot spots" form in the reactor.[15]
-
Prevention: Maintain strict temperature control. Use a jacketed reactor with efficient overhead stirring to ensure uniform heat distribution. The addition of the base should be done at a controlled rate to manage the exotherm.
-
-
Self-Condensation of the Ester: If the deprotonation of acetonitrile is slow (due to weak or insufficient base), the ester enolate can attack another molecule of the ester, leading to a β-keto ester dimer.
-
Prevention: Ensure the base is active and added in the correct stoichiometry. Maintain a temperature that is sufficient for acetonitrile deprotonation without promoting side reactions.
-
Q4: What are the critical safety considerations when handling multi-kilogram quantities of sodium ethoxide?
Sodium ethoxide is a hazardous material, and its risks are amplified at an industrial scale.[11] A thorough safety review is mandatory.
| Hazard | Risk at Scale | Mitigation Strategy |
| Caustic/Corrosive | Severe chemical burns upon contact with skin or eyes. | Personal Protective Equipment (PPE): Mandate the use of chemical-resistant gloves, a face shield over safety goggles, and protective clothing.[11][16] |
| Flammable Solid | Dust can form explosive mixtures with air. The reaction with water is highly exothermic and can ignite flammable solvents like ethanol.[16] | Engineering Controls: Handle only in a well-ventilated area with explosion-proof equipment.[17][16] Use non-sparking tools. Prohibit all ignition sources.[17] |
| Reactive with Water | Violent, exothermic reaction. Deactivates the reagent and creates a safety hazard. | Inert Atmosphere: Charge the solid reagent to the reactor under a continuous nitrogen or argon blanket to prevent contact with atmospheric moisture.[17] Store in tightly sealed containers in a dedicated dry area.[11][17] |
Scalable Experimental Protocol (Illustrative)
This protocol describes a general procedure for the synthesis at a ~5 kg scale. Note: This is a template and must be adapted and optimized for specific equipment and safety protocols at your facility.
Equipment:
-
20 L jacketed glass reactor with overhead stirring, thermocouple, condenser, and nitrogen inlet/outlet.
-
5 L dropping funnel.
-
50 L quench vessel.
Reagents:
-
Ethyl 5-tert-butylisoxazole-3-carboxylate: 2.5 kg (12.8 mol, 1.0 eq)
-
Acetonitrile (anhydrous): 5.0 L
-
Toluene (anhydrous): 5.0 L
-
Sodium Ethoxide (≥99%): 0.96 kg (14.1 mol, 1.1 eq)
-
Acetic Acid: 1.0 L
-
Deionized Water: 20 L
-
Brine (Saturated NaCl solution): 10 L
-
Methyl tert-butyl ether (MTBE): 20 L
Procedure:
-
Reactor Setup & Inerting:
-
Ensure the 20 L reactor is clean and thoroughly dried.
-
Assemble the reactor setup and purge with nitrogen for at least 1 hour to ensure an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
-
Charging Reagents:
-
Charge the reactor with ethyl 5-tert-butylisoxazole-3-carboxylate (2.5 kg) and anhydrous acetonitrile (5.0 L).
-
Begin stirring to ensure a homogenous solution.
-
-
Base Preparation and Addition:
-
In a separate dry container under a nitrogen atmosphere, weigh the sodium ethoxide (0.96 kg).
-
Carefully add the sodium ethoxide to the dropping funnel.
-
Slowly add anhydrous toluene (5.0 L) to the dropping funnel to create a slurry. Caution: This may be slightly exothermic.
-
Begin adding the sodium ethoxide slurry from the dropping funnel to the reactor over a period of 1-2 hours.
-
Monitor the internal temperature. Use the reactor jacket to maintain the temperature between 25-35 °C. An exotherm is expected. Adjust the addition rate to control the temperature.
-
-
Reaction & Monitoring:
-
After the addition is complete, heat the reaction mixture to 45-50 °C and hold for 3-4 hours.
-
Monitor the reaction progress by taking samples for HPLC or TLC analysis until the starting ester is consumed (<2%).
-
-
Work-up & Quenching:
-
In the 50 L quench vessel, prepare a solution of acetic acid (1.0 L) in deionized water (20 L) and cool it to 0-5 °C.
-
Once the reaction is complete, cool the reactor contents to 20-25 °C.
-
Slowly transfer the reaction mixture into the cold quench solution with vigorous stirring. Monitor the quench temperature, keeping it below 20 °C.
-
After the transfer is complete, stop stirring and allow the layers to separate.
-
-
Extraction and Isolation:
-
Drain the lower aqueous layer.
-
Wash the organic layer with brine (2 x 5 L).
-
Transfer the organic layer to a rotary evaporator (if size permits) or perform a solvent swap by distillation, replacing the toluene/acetonitrile with a suitable crystallization solvent (e.g., isopropanol).
-
Concentrate the solution, then cool slowly to induce crystallization.
-
Filter the solid product, wash with cold heptane, and dry under vacuum at <40 °C to a constant weight.
-
References
- Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. (n.d.). Google Cloud.
- Troubleshooting low yield in 3-Oxopropanenitrile synthesis. (2025). BenchChem.
- Common side products in the synthesis of 3-Cyclopentyl-3-oxopropanenitrile. (2025). BenchChem.
- New process draws poison from nitrile production. (2016). Chemistry World.
- Structure and stability of isoxazoline compounds. (2025). ResearchGate.
- Standard Operating Procedure SODIUM. (n.d.). University of California, Santa Barbara.
- Scale-Up Synthesis of 3-Oxopropanenitrile Derivatives: Application Notes and Protocols. (2025). BenchChem.
- A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019). National Institutes of Health.
- SAFETY DATA SHEET - Sodium ethoxide. (2023). Thermo Fisher Scientific.
- Storage environment requirements for solid sodium ethoxide. (2022). SHANDONG RUINAT CHEMICAL CO.,LTD.
- Sodium ethoxide. (2019). Sciencemadness Wiki.
- 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile. (n.d.). 北京欣恒研科技有限公司.
- A High-Yielding Preparation of β-Ketonitriles. (2025). ResearchGate.
- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2023). RSC Publishing.
- Isoxazole. (n.d.). Wikipedia.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz.
- Claisen condensation. (n.d.). Wikipedia.
- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
- 4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts.
- Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry.
- How to deal with scale-up challenges of Chemistry? (2021). Prime Scholars.
- 1423915-00-7|3-(5-(tert-Butyl)isoxazol-3-yl)-3-oxopropanenitrile. (n.d.). BLDpharm.
- 23.7: The Claisen Condensation Reaction. (2024). Chemistry LibreTexts.
- Claisen condensation of esters. (2020). YouTube.
Sources
- 1. 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile - CAS:1423915-00-7 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. 1423915-00-7|3-(5-(tert-Butyl)isoxazol-3-yl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. primescholars.com [primescholars.com]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. Storage environment requirements for solid sodium ethoxide-SHANDONG RUINAT CHEMICAL CO.,LTD. [ruinatchem.com]
Technical Support Center: Stabilizing 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile During Experimental Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile during experimental workup. Our goal is to equip you with the necessary knowledge to prevent degradation and maximize the yield and purity of your target compound.
Understanding the Molecule's Instability
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is a bifunctional molecule, containing both a β-keto-nitrile moiety and an isoxazole ring. This unique structure, while synthetically valuable, presents specific challenges during workup due to the inherent reactivity of these functional groups. Degradation can occur through several pathways, primarily influenced by pH, temperature, and the presence of nucleophiles.
The isoxazole ring, while generally aromatic, possesses a weak N-O bond that is susceptible to cleavage under both strongly acidic and, more significantly, basic conditions.[1][2] Studies on related isoxazole-containing compounds, such as the drug leflunomide, have demonstrated that the ring is prone to base-catalyzed hydrolysis, a process that is accelerated at higher temperatures.[3][4] Similarly, the β-keto-nitrile portion of the molecule is a reactive intermediate. The presence of the acidic α-proton makes it susceptible to a variety of side reactions, including retro-Claisen condensation, especially in the presence of strong bases.
This guide will dissect these degradation pathways and provide robust, field-proven protocols to ensure the integrity of your compound.
Visualizing the Degradation Pathways
To better understand the potential pitfalls during workup, the following diagram illustrates the primary degradation routes for 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile under adverse conditions.
Caption: Primary degradation routes for the target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the workup of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile.
Q1: My yield is consistently low after workup. What are the most likely causes?
Low yields are often a direct result of product degradation. The two primary culprits are:
-
Exposure to Strong Bases: The use of strong bases like sodium hydroxide or potassium hydroxide, even in catalytic amounts, can rapidly degrade the molecule through both isoxazole ring opening and retro-Claisen condensation of the β-keto-nitrile.[2]
-
Elevated Temperatures: Heating the reaction mixture during workup, especially in the presence of acidic or basic residues, significantly accelerates degradation.[4]
Troubleshooting Steps:
-
Neutralize with Weak Acids: During the aqueous quench, use a mild acidic solution like saturated ammonium chloride (NH₄Cl) or dilute (e.g., 1M) hydrochloric acid (HCl) added dropwise at low temperature (0-5 °C) to neutralize the reaction mixture. Avoid strong acids as they can also promote isoxazole hydrolysis, albeit typically at a slower rate than strong bases.[1][5]
-
Maintain Low Temperatures: Perform all workup steps, including quenching, extraction, and washing, at reduced temperatures (0-10 °C) to minimize thermal degradation.
-
Minimize Workup Time: Prolonged exposure to aqueous acidic or basic conditions can be detrimental. Streamline your workup procedure to isolate the product as efficiently as possible.
Q2: I'm observing an unexpected, more polar spot on my TLC plate after workup. What could it be?
A more polar byproduct often indicates hydrolysis. The nitrile group can be hydrolyzed to a primary amide or further to a carboxylic acid under either acidic or basic conditions, with the latter being more facile.[6] This increases the polarity of the molecule.
Troubleshooting Steps:
-
Strict pH Control: Carefully monitor the pH during the quench and subsequent washes. Aim for a final pH in the neutral range (6-7). The synthesis of related isoxazoles has shown sensitivity to pH, with different products forming outside of a narrow pH window.[7]
-
Anhydrous Conditions: Ensure all organic solvents used for extraction and washing are anhydrous to prevent hydrolysis. Using a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation is crucial.
Q3: My isolated product seems to be an oil, but I expect a solid. Could this be an impurity?
While the physical state can vary, an oily product when a solid is expected can indicate the presence of impurities. One possibility is the formation of a complex mixture of degradation products. Another is incomplete removal of solvents or starting materials.
Troubleshooting Steps:
-
Thorough Extraction and Washing: Ensure complete extraction of the product into the organic phase and wash the organic layer sufficiently with brine to remove water-soluble impurities.
-
Purification Technique: If direct crystallization is not yielding a solid, consider purification by column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., hexane/ethyl acetate). This will help separate the desired product from any degradation products or residual starting materials.
Optimized Workup Protocol
This protocol is designed to minimize the degradation of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile.
Key Parameters Summary
| Parameter | Recommended Range | Rationale |
| Quenching Temperature | 0 - 5 °C | Minimizes thermal degradation. |
| Quenching pH | 5 - 7 | Avoids both strong acid and strong base-catalyzed hydrolysis.[1][4] |
| Aqueous Washes | Saturated NH₄Cl, Brine | Mildly acidic quench followed by removal of water. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Ensures complete removal of water to prevent hydrolysis. |
| Solvent Removal | Rotary Evaporation at < 40 °C | Prevents thermal decomposition of the isolated product. |
Step-by-Step Methodology
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice-water bath.
-
Quenching: Slowly and with vigorous stirring, add a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl). Monitor the pH of the aqueous layer, aiming for a value between 5 and 7. If necessary, adjust with dropwise addition of dilute (1M) HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NH₄Cl and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 40 °C.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Visualizing the Optimized Workflow
The following diagram outlines the recommended workup procedure to ensure the stability of your compound.
Caption: Recommended step-by-step workup procedure.
By adhering to these guidelines and understanding the chemical vulnerabilities of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile, you can significantly improve the outcome of your experiments, ensuring both high yield and purity.
References
-
Title: Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions Source: PubMed URL: [Link]
-
Title: Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. A new treatment of the medium effects on protonation equilibriums and reaction rates Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: pH and temperature stability of the isoxazole ring in leflunomide Source: ResearchGate URL: [Link]
-
Title: Construction of Isoxazole ring: An Overview Source: Preprints.org URL: [Link]
- Title: PROCESS FOR THE PREPARATION OF beta-ketonitriles Source: Google Patents URL
-
Title: Claisen Condensation Source: Organic Chemistry Portal URL: [Link]
-
Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: RSC Publishing URL: [Link]
-
Title: A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones Source: National Institutes of Health (NIH) URL: [Link]
- Title: Process for preparing beta-keto nitriles and salts thereof Source: Google Patents URL
-
Title: Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry Source: RSC Publishing URL: [Link]
-
Title: Chemistry of Nitriles Source: Chemistry LibreTexts URL: [Link]
-
Title: Claisen condensation Source: Wikipedia URL: [Link]
-
Title: Synthesis of 3-amino-5-(t-butyl)isoxazole Source: PrepChem.com URL: [Link]
Sources
- 1. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. prepchem.com [prepchem.com]
Byproduct identification in 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile synthesis
Introduction: The synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is a multi-step process that, while robust, presents several opportunities for byproduct formation that can impact yield, purity, and the performance of this key intermediate in downstream applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and mitigating common impurities. We will delve into the mechanistic origins of these byproducts, offer detailed troubleshooting workflows, and present validated analytical protocols to ensure the highest level of scientific integrity in your work.
Part 1: Frequently Asked Questions (FAQs) on Byproduct Formation
This section addresses the most common initial queries encountered during the synthesis, providing a foundational understanding of potential challenges.
Q1: What is the expected synthetic pathway, and where are the critical points for byproduct formation?
The most common and efficient synthesis is a two-step process. First is the construction of the isoxazole ring, followed by a Claisen-type condensation to build the β-ketonitrile sidechain.
-
Isoxazole Ring Formation: This step typically involves the cyclocondensation of a 1,3-dicarbonyl compound (e.g., 4,4-dimethyl-1,3-dioxo-pentane) with hydroxylamine hydrochloride.[1][2] The critical challenge here is controlling the regioselectivity of the cyclization.
-
Sidechain Formation: The resulting ester, ethyl 5-tert-butylisoxazole-3-carboxylate, is then reacted with acetonitrile in the presence of a strong base like sodium ethoxide or sodium hydride to form the target β-ketonitrile via a Claisen condensation.[3][4] Key challenges in this step include preventing self-condensation and hydrolysis.
Below is a diagram illustrating the primary reaction pathway.
Caption: High-level overview of the two-step synthesis.
Q2: My LC-MS analysis shows a major impurity with the exact same mass as my target product. What is the likely cause?
This is a classic sign of regioisomer formation during the isoxazole synthesis step. The cyclocondensation of an unsymmetrical 1,3-dicarbonyl with hydroxylamine can proceed in two different ways, yielding two distinct isoxazole isomers with identical molecular weights.[5]
-
Desired Product: 3-(5-tert-Butyl -isoxazol-3-yl)-3-oxo-propionitrile
-
Regioisomeric Byproduct: 3-(3-tert-Butyl -isoxazol-5-yl)-3-oxo-propionitrile
Because they have the same mass and often similar polarities, they can be difficult to separate and distinguish without careful spectroscopic analysis (particularly 1H and 13C NMR). Controlling the pH during the reaction is crucial for minimizing the formation of the undesired isomer.[6]
Q3: My reaction is sluggish, the yield is poor, and TLC shows multiple new spots. What are the most probable side reactions?
A complex reaction profile often points to issues with reagents, conditions, or both. The most common side reactions include:
-
Hydrolysis: The nitrile group is susceptible to hydrolysis under either acidic or basic workup conditions, converting it first to an amide and then potentially to a carboxylic acid (5-tert-butylisoxazole-3-yl)acetic acid.[7][8] Similarly, the starting ester can hydrolyze back to 5-tert-butylisoxazole-3-carboxylic acid.
-
Self-Condensation of Ester: The starting material, ethyl 5-tert-butylisoxazole-3-carboxylate, can undergo self-condensation in the presence of a strong base, leading to a β-keto ester dimer. This is a common side reaction in Claisen condensations when the nucleophile (acetonitrile anion) concentration is too low.[3][9][10]
-
Pyrazole Formation: If your hydroxylamine reagent is contaminated with hydrazine, or if hydrazine is present elsewhere in the process, it can react with the 1,3-dicarbonyl precursor to form highly stable pyrazole byproducts.[11][12][13] This reaction, known as the Knorr pyrazole synthesis, is often rapid.[11]
Q4: My final product seems to degrade upon storage or during purification. Why?
The target molecule, a β-ketonitrile, is inherently reactive. The methylene protons flanked by two carbonyl-equivalent groups (keto and nitrile) are acidic and can be abstracted, leading to potential degradation or further reaction pathways, especially if residual acid or base is present. It is crucial to ensure the final product is thoroughly neutralized and dried before storage.
Part 2: Troubleshooting Guide: From Analysis to Solution
This section provides structured guidance for addressing specific experimental challenges.
Scenario 1: Low Yield and a Complex Mixture in the Claisen Condensation Step
-
Observation: Your crude reaction mixture shows less than 50% conversion to the desired product by HPLC, with significant peaks corresponding to unreacted starting ester and at least two major byproducts.
-
Systematic Approach:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficiently Strong/Active Base | Titrate the base (e.g., sodium ethoxide solution) to confirm its concentration. Ensure it is fresh and was not exposed to moisture. | Use a freshly prepared or newly opened container of sodium ethoxide. Alternatively, consider using sodium hydride (NaH), which is a more powerful, non-equilibrium base. |
| Presence of Moisture | Review your procedure. Were all glassware oven-dried? Was anhydrous solvent used? Was the reaction run under an inert atmosphere (N₂ or Ar)? | Rigorously dry all glassware and solvents. Use syringe techniques to transfer reagents under an inert atmosphere to prevent quenching the base. |
| Incorrect Stoichiometry | Verify calculations for all reagents. A substoichiometric amount of base is a common error. | Use at least a full equivalent of base. The Claisen condensation requires a stoichiometric amount of base to deprotonate the product and drive the equilibrium forward.[3][14] |
| Low Reaction Temperature | Check the internal temperature of the reaction. Is it consistent with literature procedures? | Gradually increase the reaction temperature. While starting at a lower temperature can control exothermic reactions, the condensation may require heating to proceed at a reasonable rate. |
| Inefficient Acetonitrile Deprotonation | The pKa of acetonitrile is high (~25). Its deprotonation might be slow compared to the ester's self-condensation. | Add the ester slowly to a pre-formed mixture of the base and acetonitrile. This ensures the base reacts preferentially with the intended nucleophile. |
Scenario 2: Workflow for Identifying an Unknown Byproduct
-
Observation: A persistent, unknown peak is present in your final product at >5% by HPLC area, even after initial purification attempts.
-
Actionable Workflow:
Caption: A systematic workflow for isolating and identifying unknown byproducts.
Part 3: Key Byproduct Profiles & Mechanisms
Understanding how byproducts form is the first step toward preventing them.
The Regioisomeric Byproduct: 3-(3-tert-Butyl-isoxazol-5-yl)-3-oxo-propionitrile
-
Formation Mechanism: This byproduct forms when the initial nucleophilic attack by hydroxylamine occurs at the carbonyl carbon adjacent to the tert-butyl group of the 1,3-dicarbonyl starting material. Subsequent cyclization and dehydration yield the 3-tert-butyl isomer instead of the desired 5-tert-butyl isomer.[5]
-
Analytical Signature:
-
MS: Identical m/z value to the desired product.
-
1H NMR: The chemical shift of the isoxazole ring proton will differ significantly from that of the desired product. The electronic environment is different, leading to a distinct signal.
-
HPLC: May co-elute or elute very closely to the main product, requiring a well-optimized gradient method for separation.
-
Caption: Competing pathways leading to desired product vs. regioisomer.
The Hydrolysis Byproduct: 5-tert-Butylisoxazole-3-carboxylic Acid
-
Formation Mechanism: This can form from two pathways: hydrolysis of the nitrile group of the final product under harsh pH conditions during workup, or hydrolysis of the starting ethyl ester if conditions are not anhydrous.[8][15] The reaction is typically promoted by either strong acid or strong base.
-
Analytical Signature:
-
MS: A molecular weight corresponding to the loss of the -CH₂CN group and addition of -OH.
-
1H NMR: Disappearance of the characteristic methylene (-CH₂-) signal of the propionitrile sidechain. Appearance of a broad singlet for the carboxylic acid proton (-COOH), which is D₂O exchangeable.
-
IR Spectroscopy: A broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹.
-
Part 4: Experimental Protocols
Protocol 1: HPLC-MS Method for Reaction Monitoring and Purity Assessment
This protocol provides a robust method for separating the target product from its key potential byproducts.
-
Instrumentation:
-
HPLC system with UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance).
-
Mass Spectrometer with ESI source (e.g., Agilent 6120, Waters SQ Detector 2).
-
-
Column:
-
C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Procedure:
-
Prepare a sample solution by dissolving ~1 mg of the crude reaction mixture or final product in 1 mL of Acetonitrile/Water (1:1).
-
Set the column temperature to 40 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 254 nm.
-
Inject 5 µL of the sample solution.
-
Run the following gradient:
-
| Time (min) | %A (Water + 0.1% FA) | %B (Acetonitrile + 0.1% FA) |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 20.0 | 95 | 5 |
-
MS Parameters (ESI+):
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
-
Scan Range: m/z 100-500
-
References
-
Doubtnut. (n.d.). Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 136. Available at: [Link]
- Hansley, V. L., & Schott, S. (1958). U.S. Patent No. 2,843,622. Washington, DC: U.S. Patent and Trademark Office.
-
Gomha, S. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 489-528. Available at: [Link]
- Bayer AG. (1993). CS216930B2 - Method of preparation of the pyrazoles.
-
OChemTutor. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]
-
Filo. (2023, March 26). Self condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. Retrieved from [Link]
-
Unsa, S., et al. (2012). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. Available at: [Link]
-
OChemTutor. (2019, January 19). synthesis of isoxazoles [Video]. YouTube. [Link]
-
ResearchGate. (2008). Biocatalytic Hydrolysis of 3-Hydroxyalkanenitriles to 3-Hydroxyalkanoic Acids. Available at: [Link]
-
Kumar, A., & Kumar, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(56), 35575-35594. Available at: [Link]
-
Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Organic & Biomolecular Chemistry, 16(6), 920-930. Available at: [Link]
-
Wikipedia. (n.d.). Ethyl acetate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-amino-5-(t-butyl)isoxazole. Retrieved from [Link]
-
OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
University of Babylon. (n.d.). The Claisen Condensation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields [allen.in]
- 10. US2843622A - Condensation of ethyl acetate - Google Patents [patents.google.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. Ethyl acetate - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Purity of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
Welcome to the technical support guide for 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile (CAS No. 1423915-00-7). This document is designed for researchers, medicinal chemists, and process development professionals who are working with this key intermediate and require methods to enhance its purity for downstream applications. The inherent reactivity of the β-ketonitrile functional group, combined with the specific properties of the isoxazole ring, presents unique purification challenges.[1] This guide provides in-depth, troubleshooting-focused answers to common issues encountered during purification.
Section 1: Understanding the Challenge - FAQs on Purity & Impurities
This section addresses the foundational questions regarding the purity of your crude 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile.
Q1: My initial purity assessment (TLC/¹H NMR) of the crude product shows multiple spots/peaks. What are the most likely impurities?
A1: Understanding the synthesis is key to predicting impurities. This compound is typically synthesized via a Claisen-type condensation between an activated 5-tert-butyl-isoxazole-3-carboxylate ester and acetonitrile.[2][3] Therefore, the most common impurities are:
-
Unreacted Starting Materials: Ethyl or methyl 5-tert-butyl-isoxazole-3-carboxylate and unreacted acetonitrile.
-
Base-Related Byproducts: Residual condensation base (e.g., sodium ethoxide, LDA) and its salts after workup.
-
Side-Reaction Products: Self-condensation products of the starting ester or competing reactions involving the nitrile group.
-
Degradation Products: β-ketonitriles can be sensitive to hydrolysis, especially under acidic or basic conditions left over from the workup, potentially leading to the corresponding β-ketoacid or other degradation pathways.
Q2: How can I quickly assess the purity of my crude material before attempting a large-scale purification?
A2: A multi-faceted approach is recommended:
-
Thin-Layer Chromatography (TLC): This is the fastest method. Use a silica gel plate and an eluent system like 30-50% ethyl acetate in hexanes. The product is moderately polar; impurities will likely appear as spots with significantly different Rf values. Streaking may indicate polar impurities or interaction with the acidic silica.[4]
-
¹H NMR Spectroscopy: Dissolve a small sample in CDCl₃ or DMSO-d₆. A clean spectrum should show characteristic peaks for the tert-butyl group (singlet, ~1.4 ppm), the methylene bridge (singlet, ~4.0 ppm), and the isoxazole ring proton (singlet, ~6.5 ppm). The presence of peaks corresponding to ethyl/methyl groups (quartet/triplet or singlet) or other unexpected signals indicates impurities.[5]
-
Melting Point: A sharp melting point indicates high purity. A broad melting range suggests the presence of impurities.
Section 2: Purification Workflow & Troubleshooting
This section provides a logical workflow for purification and addresses common problems in a question-and-answer format.
Logical Purification Workflow
The following diagram outlines a systematic approach to purifying your crude product.
Caption: Workflow for selecting a purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids.
Q3: I'm not sure which solvent to use for recrystallization. Where do I start?
A3: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For a moderately polar molecule like this, start with the following:
-
Single Solvents: Isopropanol, Ethanol, Ethyl Acetate.
-
Solvent/Anti-Solvent Systems: Ethyl Acetate/Hexanes, Toluene/Heptane, Acetone/Hexanes.[6]
Perform a small-scale solvent screen in test tubes to find the best system before committing your entire batch.
| Solvent System | Solubility (Cold) | Solubility (Hot) | Expert Insight |
| Isopropanol | Low-Moderate | High | A good first choice. Slow cooling is critical. |
| Ethanol/Water | Low | High | Good for polar impurities, but can promote oiling if too much water is used.[7] |
| Ethyl Acetate/Hexanes | Low (in high hexanes %) | High (in pure EtOAc) | Excellent for fine-tuning solubility. Dissolve in minimal hot EtOAc, then add hot hexanes until cloudy. |
| Toluene | Low | Moderate-High | Can be effective for less polar impurities. |
Q4: My compound "oiled out" instead of forming crystals. What should I do?
A4: Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when impurities significantly depress the melting point.[8]
-
Immediate Action: Try to induce crystallization by adding a seed crystal or scratching the inside of the flask with a glass rod at the liquid's surface.[9]
-
Re-dissolve and Modify: Re-heat the solution to re-dissolve the oil. Add slightly more of the better solvent (e.g., more ethyl acetate in an EtOAc/Hexanes system) to lower the saturation point. Let it cool much more slowly.
-
Switch Solvents: Use a lower-boiling point solvent system.
-
Last Resort: If oiling persists, the impurity level may be too high. Purify the oil by column chromatography first, then recrystallize the resulting cleaner solid.
Recrystallization Troubleshooting Flowchart
Sources
- 1. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. rsc.org [rsc.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. chem.washington.edu [chem.washington.edu]
Validation & Comparative
Part 1: The Pre-functionalized Building Block Approach: 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
An In-Depth Comparative Guide to Isoxazole Synthesis: The Pre-functionalized Precursor vs. De Novo Strategies
The isoxazole ring is a privileged scaffold in medicinal chemistry, prized for its role as a stable bioisostere for amide and ester groups, its ability to engage in hydrogen bonding, and its overall metabolic stability.[1] Its presence in numerous FDA-approved drugs underscores the importance of efficient and versatile synthetic routes to access functionally diverse isoxazole-containing molecules. For researchers focused on incorporating the 5-tert-butylisoxazole moiety—a group that can enhance lipophilicity and modulate binding interactions—a critical decision arises: utilize a pre-functionalized, complex building block like 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile , or construct the isoxazole ring from fundamental acyclic precursors?
This guide provides a head-to-head comparison of these approaches. We will dissect the strategic advantages and disadvantages of using a highly functionalized precursor and contrast it with two primary de novo synthesis methodologies: the classic condensation of 1,3-dicarbonyl compounds and the versatile 1,3-dipolar cycloaddition. This analysis is supported by mechanistic insights, quantitative comparisons, and detailed experimental protocols to empower drug development professionals in making the most informed synthetic choice for their specific project needs.
The strategy of employing a pre-formed, functionalized heterocyclic building block is particularly powerful in late-stage diversification efforts. Here, the stable isoxazole core is already constructed, bearing versatile handles—a β-keto nitrile system—ready for a variety of subsequent chemical transformations.
Synthesis and Strategic Value
The title compound, while appearing complex, is synthesized from simple, commercially available starting materials. The most logical route involves a Claisen condensation followed by a cyclization reaction.[2][3] It begins with the base-mediated condensation of tert-butyl methyl ketone with diethyl oxalate to form a β-diketo ester intermediate.[4] This intermediate is then reacted with hydroxylamine hydrochloride (NH₂OH·HCl) to construct the 5-tert-butylisoxazole ring system.[3][5] The final step involves converting the resulting ester at the 3-position into the desired β-keto nitrile moiety.
The primary value of this precursor lies in its reactivity. The β-keto nitrile functionality is a linchpin for numerous synthetic operations, including the construction of pyrimidines, pyrazoles, and other heterocyclic systems, or participation in Knoevenagel condensations. This makes it an ideal substrate for rapidly building a library of complex molecules around a fixed 5-tert-butylisoxazole core.
Advantages:
-
Late-Stage Diversification: Ideal for programs where the core pharmacophore is established and variation is needed on the side chain.
-
Robust Core: The aromatic isoxazole ring is stable, allowing for a wide range of chemical transformations on the propionitrile side chain without compromising the core.
-
Predictable Reactivity: The well-defined reactivity of the β-keto nitrile group allows for reliable and predictable outcomes in subsequent synthetic steps.
Disadvantages:
-
Higher Initial Cost: As a multi-step synthetic product, this precursor is inherently more expensive than the basic starting materials used in de novo methods.
-
Limited Core Modularity: This approach is inflexible if modifications to the isoxazole ring itself (e.g., substituents at the 4-position) are desired.
-
Upfront Synthetic Investment: The synthesis of the precursor itself, while straightforward, represents an initial investment of time and resources.
Part 2: Alternative Precursors for De Novo Isoxazole Synthesis
Constructing the isoxazole ring from the ground up offers maximum flexibility and is often more cost-effective for early-stage discovery and large-scale synthesis.
Method A: The Classic 1,3-Dicarbonyl Condensation
This is one of the most fundamental and widely used methods for isoxazole synthesis.[5][6] The core reaction involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-keto nitrile) with hydroxylamine.[5]
To synthesize a 5-tert-butylisoxazole, the key precursor would be a 1,3-dicarbonyl compound with a terminal tert-butyl group, such as 4,4-dimethyl-1-phenylpentane-1,3-dione or, more directly, pivaloylacetonitrile. The reaction proceeds via initial formation of an oxime at one carbonyl, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.[3][7]
Advantages:
-
Cost-Effectiveness: Often utilizes inexpensive and readily available 1,3-dicarbonyl compounds and hydroxylamine hydrochloride.
-
Scalability: The reaction is generally robust and amenable to large-scale production.
Disadvantages:
-
Regioselectivity Issues: With unsymmetrical 1,3-dicarbonyls, mixtures of regioisomers can form, complicating purification.[1] While the steric bulk of a tert-butyl group often directs the selectivity favorably, this is not always guaranteed.
-
Limited Functional Group Tolerance: The potentially harsh (e.g., refluxing acidic or basic) conditions can be incompatible with sensitive functional groups on the starting materials.
Method B: The 1,3-Dipolar Cycloaddition
This powerful and highly modular approach involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[8][9] This method offers excellent control over the substitution pattern of the final isoxazole.
To obtain a 5-tert-butylisoxazole, one of two strategies is typically employed:
-
Reacting tert-butylacetylene with a desired nitrile oxide (generated in situ from an aldoxime and an oxidant like N-chlorosuccinimide or bleach).[10][11]
-
Reacting pivalonitrile oxide (generated in situ from pivalaldoxime) with a desired terminal alkyne.
Advantages:
-
High Versatility and Modularity: A wide range of substituted isoxazoles can be accessed by simply changing the alkyne or nitrile oxide component.[1]
-
Mild Reaction Conditions: These reactions often proceed at room temperature, offering excellent functional group tolerance.
-
Excellent Regiocontrol: The cycloaddition with terminal alkynes is typically highly regioselective, leading to a single isoxazole isomer.[9]
Disadvantages:
-
Precursor Accessibility: The required alkynes or aldoximes may not be commercially available and could require separate synthetic steps.
-
In Situ Generation: Nitrile oxides are often generated in situ due to their reactivity and potential for dimerization, which requires careful control of reaction conditions.[1]
Part 3: Head-to-Head Performance Comparison
The optimal synthetic strategy is dictated by the specific goals of the research program. The table below summarizes the key performance metrics for each approach.
| Feature | 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile | 1,3-Dicarbonyl Condensation | 1,3-Dipolar Cycloaddition |
| Primary Application | Late-stage functionalization, library synthesis around a fixed core | Large-scale synthesis, early-stage synthesis with simple precursors | Diverse library synthesis, synthesis of complex, highly functionalized targets |
| Precursor Cost | High | Low | Moderate to High |
| Versatility | High (side chain), Low (core) | Moderate | High (core and side chain) |
| Reaction Conditions | Varies with subsequent reaction | Often harsh (reflux, strong acid/base) | Generally mild (room temperature) |
| Typical Yields | N/A (precursor) | Good to Excellent | Good to Excellent |
| Regioselectivity | N/A (pre-formed) | Potential for mixtures | Excellent |
| Key Advantage | Speed to diversification | Cost and scalability | Flexibility and functional group tolerance |
Part 4: Visualization of Synthetic Strategies
The choice of synthetic route can be visualized as a decision tree, highlighting the trade-offs between upfront precursor complexity and downstream synthetic flexibility.
Caption: Comparative workflow for isoxazole synthesis strategies.
Part 5: Validated Experimental Protocols
To provide a practical basis for comparison, detailed protocols for the de novo synthesis of a key 5-tert-butylisoxazole intermediate are provided below.
Protocol 1: Synthesis of Ethyl 5-tert-butylisoxazole-3-carboxylate via Claisen-Isoxazole Condensation
This two-step protocol first constructs the 1,3-dicarbonyl equivalent and then cyclizes it to form the isoxazole ring.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Isoxazole Core Synthesis: A Comparative Analysis of Efficiency and Regioselectivity
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, including the anti-inflammatory celecoxib and the antibiotic sulfamethoxazole.[1] Its value lies in its ability to act as a stable bioisostere for amide or ester groups, participate in hydrogen bonding, and contribute to favorable metabolic profiles. Consequently, the efficient and regioselective synthesis of substituted isoxazoles is a critical task for researchers in drug discovery and development.
This guide provides an in-depth, objective comparison of three prominent synthetic strategies for constructing the isoxazole core. We will move beyond simple procedural lists to explore the underlying chemical principles that govern the efficiency and outcome of each method. This analysis is designed to empower researchers to make informed, causality-driven decisions when selecting a synthetic route, ensuring a self-validating and robust experimental design.
We will compare the following core methodologies:
-
The Classic Claisen-Isoxazole Synthesis: A foundational method involving the condensation of a 1,3-dicarbonyl compound (or its precursor) with hydroxylamine.
-
The Versatile 1,3-Dipolar Cycloaddition: A powerful and modular approach based on the reaction of an in situ-generated nitrile oxide with an alkyne.
-
Modern Gold-Catalyzed Cycloisomerization: An elegant and efficient method utilizing the π-acidic nature of gold catalysts to orchestrate ring formation from α,β-acetylenic oximes.
Comparative Overview: At a Glance
The optimal synthetic strategy is dictated by factors including starting material availability, the desired substitution pattern (regiochemistry), required scale, and functional group tolerance. The following table provides a high-level comparison of the key performance indicators for each method.
| Synthesis Method | Starting Materials | Key Reagents / Catalyst | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Claisen Synthesis | 1,3-Diketone / Chalcone, Hydroxylamine | Base (e.g., NaOH, Pyridine) | 2 - 24 hours | 60 - 85% | Readily available starting materials, simple procedure. | Often yields mixtures of regioisomers, can require harsh conditions.[1] |
| 1,3-Dipolar Cycloaddition | Aldoxime, Alkyne | Oxidant (e.g., NCS), Base (e.g., Et₃N), optional Cu(I) catalyst | 1 - 12 hours | 70 - 95% | High regioselectivity, broad substrate scope, mild conditions.[2][3] | Requires in situ generation of unstable nitrile oxide; dimerization is a potential side reaction.[4] |
| Gold-Catalyzed Cycloisomerization | α,β-Acetylenic oxime | AuCl₃ or Au(I) complex | 30 min - 2 hours | 85 - 95% | High yields, short reaction times, excellent regioselectivity, mild conditions.[3] | Cost of the gold catalyst, requires synthesis of specialized starting materials. |
Method 1: The Claisen-Isoxazole Synthesis
This is one of the oldest and most direct methods for isoxazole synthesis.[1] The most common variant involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. A widely used and reliable two-step version of this approach first synthesizes an α,β-unsaturated ketone (a chalcone) via a Claisen-Schmidt condensation, which then undergoes cyclization with hydroxylamine.
Causality and Mechanistic Insight
The Claisen-Schmidt condensation proceeds via a base-catalyzed mechanism. The base (e.g., NaOH) deprotonates the α-carbon of the ketone to form a nucleophilic enolate.[5] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the thermodynamically stable conjugated system of the chalcone.
The subsequent cyclization with hydroxylamine is where regioselectivity issues can arise. With an unsymmetrical chalcone, hydroxylamine can attack either the β-carbon (via Michael addition) or the carbonyl carbon. The reaction pathway and the resulting regioisomer can be influenced by factors such as pH and the electronic nature of the substituents.[4][6] Generally, the reaction involves the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.
Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole
This protocol is a self-validating system adapted from established literature procedures for synthesizing a common isoxazole core.[7][8]
Part A: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)
-
Reaction Setup: In a 250 mL flask, dissolve acetophenone (1.20 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 50 mL of ethanol with magnetic stirring.
-
Base Addition: Slowly add 10 mL of a 30% aqueous potassium hydroxide (KOH) solution to the stirred mixture at room temperature. A yellow precipitate should begin to form.
-
Reaction: Continue stirring the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Workup: Pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute hydrochloric acid (HCl) until the solution is neutral (pH ~7).
-
Isolation: Filter the precipitated yellow solid using a Büchner funnel, wash thoroughly with cold water, and allow it to air dry. The crude chalcone is often of sufficient purity for the next step. Yield is typically >90%.
Part B: Synthesis of 3,5-Diphenylisoxazole
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (2.08 g, 10 mmol) and hydroxylamine hydrochloride (1.04 g, 15 mmol) in 40 mL of absolute ethanol.
-
Base Addition: Add potassium hydroxide (1.12 g, 20 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the disappearance of the chalcone spot by TLC.
-
Workup: After cooling to room temperature, neutralize the mixture with glacial acetic acid. Pour the neutralized solution into 150 mL of ice-cold water to precipitate the crude product.
-
Purification & Characterization: Filter the white solid, wash with water, and dry. Purify the crude product by recrystallization from ethanol. The expected yield is 60-80%.[7][8] The structure can be confirmed by ¹H-NMR, which should show a characteristic singlet for the isoxazole C4-proton around δ 6.8 ppm, and by mass spectrometry.[7][9]
Method 2: 1,3-Dipolar Cycloaddition
This is arguably the most versatile and widely used method for isoxazole synthesis. It involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). A key feature is the in situ generation of the nitrile oxide, which is highly reactive and prone to dimerization.[4]
Causality and Mechanistic Insight
The efficiency of this method hinges on the controlled, in situ generation of the nitrile oxide from a stable precursor, typically an aldoxime. Common oxidants like N-Chlorosuccinimide (NCS) or sodium hypochlorite are used. The mechanism involves the formation of an intermediate hydroximoyl chloride from the aldoxime. Subsequent elimination of HCl, promoted by a base like triethylamine (Et₃N), generates the transient nitrile oxide.[10]
The cycloaddition itself is a concerted pericyclic reaction. The regioselectivity—that is, whether a 3,5-disubstituted or a 3,4-disubstituted isoxazole is formed—is governed by the electronic and steric properties of both the nitrile oxide and the alkyne. This is well-explained by Frontier Molecular Orbital (FMO) theory.[11][12] Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For terminal alkynes, this typically leads to the highly selective formation of the 3,5-disubstituted regioisomer. The use of a copper(I) catalyst can further enhance this regioselectivity, making it a true "click" reaction.
Experimental Protocol: General Procedure for 3,5-Disubstituted Isoxazoles
This protocol is a robust, general procedure adaptable to a wide range of substrates.[2]
-
Reaction Setup: To a solution of the aldoxime (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or ethyl acetate, add N-Chlorosuccinimide (NCS) (1.1 eq.) in portions at 0 °C. Stir the mixture for 30 minutes. The choice of NCS is critical as it provides a mild and effective way to generate the necessary hydroximoyl chloride intermediate.[10]
-
Dipolarophile Addition: Add the terminal alkyne (1.0 eq.) to the reaction mixture.
-
Cycloaddition: Add a solution of triethylamine (Et₃N) (1.5 eq.) in the same solvent dropwise at 0 °C. The triethylamine acts as a non-nucleophilic base, whose primary role is to facilitate the elimination of HCl to generate the nitrile oxide without competing in side reactions. Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Follow the reaction progress by TLC, monitoring the consumption of the alkyne.
-
Workup: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Typical yields range from 70-95%. The regiochemistry can be confirmed by 2D NMR techniques (HMBC, NOESY) if necessary, though for terminal alkynes, the 3,5-disubstitution pattern is highly favored.[9]
Method 3: Gold-Catalyzed Cycloisomerization
A more recent and highly efficient addition to the synthetic chemist's toolbox is the cycloisomerization of α,β-acetylenic oximes catalyzed by π-acidic metals, most notably gold(I) or gold(III).[3] This method is characterized by its speed, high yields, and excellent regioselectivity under very mild conditions.
Causality and Mechanistic Insight
The power of this method lies in the ability of the gold catalyst to act as a potent π-acid. The cationic gold species coordinates to the alkyne's C-C triple bond, significantly increasing its electrophilicity. This "activation" facilitates a 5-endo-dig intramolecular cyclization, where the nucleophilic nitrogen atom of the oxime attacks the activated alkyne.[13] This step is highly regioselective, dictated by the substitution pattern of the starting oxime. Subsequent protodeauration regenerates the active gold catalyst and releases the final isoxazole product. The choice between Au(I) and Au(III) can influence the reaction, but both are effective in promoting the key alkyne activation step.[14]
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole
This protocol is adapted from a leading method for gold-catalyzed isoxazole synthesis.[3]
-
Starting Material Synthesis: The α,β-acetylenic oxime starting material must first be prepared, typically by reacting the corresponding α,β-acetylenic ketone with hydroxylammonium chloride in a solvent like methanol.
-
Reaction Setup: In a clean, dry vial, dissolve the α,β-acetylenic oxime (1.0 eq.) in a dry, non-coordinating solvent such as dichloromethane (DCM) or acetonitrile.
-
Catalyst Addition: Add the gold catalyst, typically gold(III) chloride (AuCl₃), at a loading of 1-5 mol%. The low catalyst loading is a hallmark of this method's efficiency.
-
Reaction: Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 30-40 °C) for 30 minutes to 2 hours. The reaction is often remarkably fast.
-
Monitoring: Monitor the reaction by TLC for the complete consumption of the starting material.
-
Workup: Upon completion, filter the reaction mixture through a short pad of celite or silica gel to remove the catalyst, washing with a small amount of the reaction solvent.
-
Purification & Characterization: Concentrate the filtrate under reduced pressure. The crude product is often very clean, but can be further purified by flash chromatography if necessary. Yields are typically high, often in the 85-95% range. Characterization is performed using standard spectroscopic methods (NMR, MS).
Conclusion and Future Outlook
The synthesis of the isoxazole core, a cornerstone of modern medicinal chemistry, can be approached through several efficient routes.
-
The Claisen synthesis remains a viable option, particularly when starting materials are simple and readily available, though its utility can be limited by challenges in regiocontrol.
-
The 1,3-dipolar cycloaddition offers a significant advantage in versatility and regioselectivity, making it a workhorse for the generation of diverse isoxazole libraries. The copper-catalyzed variant, in particular, provides exceptional control for terminal alkynes.
-
Gold-catalyzed cycloisomerization represents the state-of-the-art in terms of efficiency, offering rapid access to highly pure isoxazoles under exceptionally mild conditions, albeit at a higher initial catalyst cost.
The choice of method is a strategic decision. For rapid lead optimization where diverse substitution patterns are required, the modularity of the 1,3-dipolar cycloaddition is highly advantageous. For process development and scale-up of a specific target where speed and yield are paramount, the gold-catalyzed approach warrants strong consideration. As a senior scientist, understanding the mechanistic underpinnings of each method is key to troubleshooting, optimizing, and ultimately designing robust, self-validating synthetic routes to novel and impactful therapeutic agents.
References
-
Sechi, M., Sannia, L., Orecchioni, M., Carta, F., Paglietti, G., & Neamati, N. (2003). Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-Nuclear Magnetic Resonance. Journal of Heterocyclic Chemistry, 40(6), 1097-1102. [Link][15][16]
-
Fokin, V. V., et al. (2005). Cycloadditions of copper(I) acetylides to azides and nitrile oxides. Journal of the American Chemical Society, 127(7), 210-216. [Link][3]
-
Grygorenko, O. O., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3+2] cycloaddition. Organic & Biomolecular Chemistry, 16(1), 84-93. [Link]
-
Himo, F., et al. (2005). Mechanism of the Copper(I)-Catalyzed Huisgen [3 + 2] Cycloaddition. Journal of the American Chemical Society, 127(7), 210-216. [Link]
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
-
Kaiser, T. M., Huang, J., & Yang, J. (2013). Regiochemistry discoveries in the use of isoxazole as a handle for the rapid construction of an all-carbon macrocyclic precursor in the synthetic studies of celastrol. The Journal of Organic Chemistry, 78(12), 6297–6302. [Link][10]
-
Miao, Y. Q., Zhang, X. Q., & Liu, C. Y. (2015). Modified CaO Catalyzed Heterogeneous Synthesis of 3,5-diphenyl-4,5-dihydroisoxazole. Journal of the Chemical Society of Pakistan, 37(4), 739-745. [Link][17]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link][3]
-
Praveen, C., Kalyanasundaram, A., & Perumal, P. T. (2010). Gold(III)-Catalyzed Synthesis of Isoxazoles by Cycloisomerization of α,β-Acetylenic Oximes. Synlett, 2010(05), 777-781. [Link][18][19]
-
RJPBCS. (2013). Synthesis and Characterization of 3,5-disubstituted isoxazole derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 389. [Link][8]
-
Santos, J. L. F., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(11), 5892–5903. [Link][1]
-
Synfacts. (2022). Synthesis of Isoxazoles via Metal-Free Desulfitative Cyclization. Synfacts, 18(07), 0744. [Link][7]
-
Toste, F. D., et al. (2009). Au(I)-Catalyzed Cycloisomerizations Terminated by sp3 C-H Bond Insertion. Journal of the American Chemical Society, 131(8), 2809–2811. [Link][20]
- Toste, F. D., & Michelet, V. (2005). Gold-Catalyzed Enyne Cycloisomerizations.
-
Zhang, J., Schmalz, H.-G. (2006). Gold-Catalyzed Cycloisomerization of Enynes: A Mechanistic Perspective. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link][14]
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prezi.com [prezi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Thieme E-Books & E-Journals - [thieme-connect.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. researchgate.net [researchgate.net]
- 10. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. Au(I)-Catalyzed Ring Expanding Cycloisomerizations: Total Synthesis of Ventricosene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Structural Investigation of 3,5-Disubstituted Isoxazoles by1H-Nuclear Magnetic Resonance [flore.unifi.it]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
Validation of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile purity by HPLC
An In-Depth Guide to the Validation of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile Purity by High-Performance Liquid Chromatography
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the validation of analytical purity for 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile, a key intermediate in various research and development pipelines. We will explore the rationale behind selecting High-Performance Liquid Chromatography (HPLC) as the analytical method of choice, detail a robust validation protocol grounded in international regulatory standards, and compare its performance attributes against potential alternatives. The methodologies described herein are designed to establish a self-validating system, ensuring trustworthiness and scientific rigor for researchers, quality control analysts, and drug development professionals.
The Analytical Imperative: Why HPLC is the Gold Standard
The molecule 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile (MW: 192.22 g/mol , Formula: C₁₀H₁₂N₂O₂) possesses a unique combination of functional groups: an isoxazole ring, a ketone, and a nitrile group.[1] This structure presents specific analytical challenges. Its relatively low volatility and potential for thermal degradation make Gas Chromatography (GC) a less suitable option, as decomposition can occur in the high-temperature injection port.[2]
Conversely, HPLC is ideally suited for this analysis. The compound's conjugated system, involving the isoxazole ring and the keto-nitrile moiety, acts as a strong chromophore, making it readily detectable by UV-Vis spectrophotometry. Reversed-Phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, provides excellent resolution for this moderately polar compound from both more polar starting materials and less polar synthesis by-products. Its high precision, sensitivity, and reproducibility make it the definitive method for quantitative purity assessment.[3]
Establishing a Robust Analytical Method: The HPLC Protocol
The foundation of any successful validation is a well-developed and optimized analytical method. The following RP-HPLC method was designed to provide optimal separation, peak shape, and sensitivity for the target analyte.
Optimized Chromatographic Conditions
The selection of each parameter is a deliberate choice to ensure a reliable separation. A C18 column is chosen for its versatility and strong hydrophobic retention of the analyte. The mobile phase, a gradient of acetonitrile and water, allows for the elution of a wide range of potential impurities. Phosphoric acid is added to the aqueous phase to sharpen the analyte peak by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities, thereby ensuring consistent retention times.
| Parameter | Condition | Justification |
| Instrument | Agilent 1260 Infinity II or equivalent | Standard, reliable HPLC system. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | Provides excellent resolution and peak shape for heterocyclic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Controls pH to ensure consistent analyte ionization state. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte and impurities. |
| Gradient Elution | 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-13 min: 80-30% B; 13-15 min: 30% B | Ensures separation of early-eluting polar impurities and late-eluting non-polar impurities, followed by re-equilibration. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion. |
| Detector | Diode Array Detector (DAD) | Monitors at 254 nm (for quantitation) and collects full spectrum (for peak purity). |
| Diluent | Acetonitrile:Water (50:50, v/v) | Solubilizes the analyte effectively and is compatible with the mobile phase. |
The Validation Workflow: A Step-by-Step Protocol based on ICH Q2(R2)
Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, which we will follow meticulously.[4][5]
Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]
Protocol:
-
Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte.
-
Forced Degradation: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.
-
Analysis: Analyze the stressed samples. The method is specific if the analyte peak is well-resolved from all degradation product peaks (resolution > 2).
-
Peak Purity: Utilize the DAD to perform peak purity analysis on the analyte peak in the stressed samples to confirm it is not co-eluting with any impurities.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.
Protocol:
-
Prepare a stock solution of the reference standard.
-
Create at least five calibration standards by serial dilution, typically covering 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Close to zero | 0.5% of response at 100% level |
Accuracy
Accuracy measures the closeness of the test results to the true value. It is determined by applying the method to samples with known concentrations.
Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of analyte.
-
Analyze the samples and calculate the percentage recovery.
| Concentration Level | Acceptance Criteria (% Recovery) | Typical Result (% Recovery) |
| 80% | 98.0 - 102.0% | 100.5% |
| 100% | 98.0 - 102.0% | 99.8% |
| 120% | 98.0 - 102.0% | 101.2% |
Precision
Precision expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3]
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
| Precision Level | Acceptance Criteria (%RSD) | Typical Result (%RSD) |
| Repeatability | ≤ 2.0% | 0.45% |
| Intermediate Precision | ≤ 2.0% | 0.82% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.
-
Confirm the LOQ concentration by analyzing six replicates and ensuring acceptable precision (%RSD ≤ 10%).
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]
Protocol:
-
Vary critical parameters one at a time, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
-
-
Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and resolution. The method is robust if the results remain within the system suitability criteria.
System Suitability: The Self-Validating Check
Before any sample set is analyzed, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately. This is a non-negotiable part of a trustworthy protocol.
Protocol:
-
Inject a standard solution five times.
-
Calculate the %RSD of the peak area, retention time, tailing factor, and theoretical plates.
| SST Parameter | Acceptance Criteria |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
Comparative Analysis: HPLC vs. UPLC
While HPLC is the established standard, Ultra-High-Performance Liquid Chromatography (UPLC) presents a compelling alternative for high-throughput environments.
| Feature | HPLC (Validated Method) | UPLC (Alternative) | Analysis |
| Particle Size | 3.5 µm | < 2 µm | UPLC's smaller particles provide higher efficiency and resolution. |
| Analysis Time | ~15 minutes | ~3-5 minutes | UPLC offers a significant speed advantage, increasing sample throughput. |
| System Pressure | 400-600 bar | 1000-1500 bar | Requires specialized instrumentation capable of handling higher backpressures. |
| Solvent Consumption | ~15 mL per run | ~3-5 mL per run | UPLC is more environmentally friendly and cost-effective in the long term. |
| Method Transfer | N/A | Requires careful geometric scaling of the HPLC method. | Transferring a validated HPLC method to UPLC requires re-validation or a formal method transfer protocol. |
For routine quality control and research where throughput is not the primary driver, the validated HPLC method is robust, reliable, and accessible. For process development or large-scale screening, investing in a UPLC method would yield significant returns in speed and efficiency.
Caption: Chemical structure of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile.
Conclusion
The validation of an analytical method for purity determination is a critical exercise that underpins the quality and reliability of scientific data. The RP-HPLC method detailed in this guide provides a robust, specific, and precise system for the analysis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile. By adhering to the principles outlined in the ICH Q2(R2) guideline, laboratories can ensure their analytical results are defensible and meet the highest standards of scientific integrity. While UPLC offers advantages in speed, the validated HPLC method remains a highly effective and accessible gold standard for ensuring the purity of this important chemical entity.
References
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Patel, D. et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Gollapalli, N. R. et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]
-
Beijing Thinker-Chu Information Technology Co., Ltd. 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Šatínský, D. et al. (2013). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. LCGC North America. [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
ResearchGate. (2015). How can I remove nitrile impurities from the oxime?[Link]
Sources
- 1. 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile | 1423915-00-7 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. actascientific.com [actascientific.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. youtube.com [youtube.com]
A Comparative Guide to the Structural Confirmation of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile via NMR and Mass Spectrometry
For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural elucidation of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile (CAS 1423915-00-7)[1][2][3][4]. While experimental spectra for this specific compound are not widely published, this guide will leverage established principles of spectroscopic analysis for isoxazoles, β-ketonitriles, and tert-butyl containing compounds to present a detailed predicted analysis. This approach serves as a robust framework for researchers synthesizing or working with this molecule.
The Importance of Orthogonal Analytical Techniques
Reliance on a single analytical method for structural determination can be misleading. By employing orthogonal techniques like NMR and MS, we create a self-validating system. NMR provides detailed information about the chemical environment and connectivity of atoms, essentially mapping the carbon-hydrogen framework. In contrast, mass spectrometry offers precise molecular weight determination and valuable clues about the molecular formula and substructural components through fragmentation analysis. The synergy of these two techniques provides a high degree of confidence in the assigned structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and stereochemistry of the molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is expected to be relatively simple, with three distinct signals corresponding to the different proton environments.
-
tert-Butyl Protons (9H): A sharp singlet is predicted for the nine equivalent protons of the tert-butyl group. This signal is expected to appear in the upfield region of the spectrum, typically around δ 1.3-1.5 ppm [5]. The significant integration value of 9H makes this peak highly characteristic.
-
Methylene Protons (2H): The two protons of the methylene group adjacent to the ketone and nitrile functionalities are chemically equivalent and are expected to appear as a singlet. Due to the electron-withdrawing effects of the flanking carbonyl and cyano groups, this signal will be shifted downfield, likely in the range of δ 4.0-4.5 ppm .
-
Isoxazole Proton (1H): The single proton on the isoxazole ring is anticipated to appear as a singlet in the aromatic region of the spectrum. Its chemical shift is influenced by the heterocyclic nature of the ring and the adjacent carbonyl group, with a predicted value around δ 6.5-7.0 ppm .
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.
-
tert-Butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon, likely around δ 30-35 ppm , and another for the three equivalent methyl carbons, also in the δ 28-32 ppm range[6].
-
Methylene Carbon: The methylene carbon, situated between two electron-withdrawing groups, will be significantly deshielded and is predicted to have a chemical shift in the range of δ 35-45 ppm .
-
Nitrile Carbon: The carbon of the cyano group is expected to appear in the characteristic region for nitriles, around δ 110-120 ppm .
-
Isoxazole Carbons: Three distinct signals are predicted for the isoxazole ring carbons. The carbon bearing the tert-butyl group (C5) is expected around δ 170-175 ppm , the carbon attached to the keto-propionitrile moiety (C3) around δ 160-165 ppm , and the protonated carbon (C4) is predicted to be the most upfield of the ring carbons, around δ 100-105 ppm .
-
Carbonyl Carbon: The ketone carbonyl carbon is expected to have a chemical shift in the downfield region, typical for ketones, around δ 185-195 ppm .
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution[7].
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak[8].
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns.
Predicted Mass Spectrum
For 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile (C₁₀H₁₂N₂O₂), the expected monoisotopic mass is 192.090 g/mol .
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a distinct molecular ion peak should be observed at m/z 192.
-
Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the presence of the various functional groups. Key expected fragmentation patterns include:
-
Loss of a methyl group (-CH₃): A peak at m/z 177, corresponding to the loss of a methyl radical from the tert-butyl group, is highly probable. This results in a stable tertiary carbocation.
-
Loss of the tert-butyl group (-C(CH₃)₃): Cleavage of the bond between the isoxazole ring and the tert-butyl group would result in a peak at m/z 135. The corresponding tert-butyl cation would appear at m/z 57, which is often a prominent peak in the spectrum[9].
-
Cleavage of the β-keto-nitrile side chain: Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones[10][11]. This could lead to the formation of a 5-tert-butyl-isoxazol-3-carbonyl cation at m/z 152.
-
McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen, other rearrangement reactions could lead to more complex fragmentation patterns.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a pure solid, direct infusion is often sufficient.
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds and provides rich fragmentation data. Electrospray Ionization (ESI) is a softer ionization technique suitable for LC-MS and will likely show a strong protonated molecule [M+H]⁺ at m/z 193.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed fragmentation pattern with predicted pathways to confirm the structure.
Comparative Summary and Data Visualization
The complementary nature of NMR and MS is evident when comparing the data obtained from each technique.
| Analytical Technique | Information Provided | Predicted Data for 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile |
| ¹H NMR | Proton environments and connectivity | ~δ 1.3-1.5 (s, 9H), ~δ 4.0-4.5 (s, 2H), ~δ 6.5-7.0 (s, 1H) |
| ¹³C NMR | Carbon environments | ~δ 28-32 (CH₃), ~δ 30-35 (Cq), ~δ 35-45 (CH₂), ~δ 100-105 (CH), ~δ 110-120 (CN), ~δ 160-165 (Cq), ~δ 170-175 (Cq), ~δ 185-195 (C=O) |
| Mass Spectrometry | Molecular weight and fragmentation | M⁺ at m/z 192. Key fragments at m/z 177, 152, 135, 57. |
Diagrams for Structural Elucidation
To visually aid in the interpretation of the spectral data, the following diagrams illustrate the key structural features and predicted fragmentation.
Caption: Predicted ¹H and ¹³C NMR chemical shifts for key functional groups.
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
The structural confirmation of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is robustly achieved through the combined application of NMR spectroscopy and mass spectrometry. NMR provides an intricate map of the molecular framework, while mass spectrometry confirms the molecular weight and reveals key substructural motifs through fragmentation. This guide, by presenting a detailed predicted analysis, offers a valuable resource for researchers, enabling them to confidently interpret their experimental data and verify the synthesis of this target compound. The principles and protocols outlined herein are broadly applicable to the structural elucidation of a wide range of organic molecules.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Beijing Xinheng Research Technology Co., Ltd. (n.d.). 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Jonas, S., & Kuhn, S. (2019). Accurate Prediction of 1H and 13C Chemical Shifts of Small Molecules Using Machine Learning.
- Wiley-VCH. (2007). Supporting Information for [Title of Paper]. Retrieved from a generic supporting information template detailing NMR experimental procedures.
- Allen, F., et al. (2014). CFM-ID: a web server for annotation, spectrum prediction and metabolite identification from tandem mass spectra. Nucleic Acids Research, 42(W1), W94-W99.
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]
- eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns.
- Krettler, C. A., & Thallinger, G. G. (2021). A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics.
- A general supporting information document detailing experimental procedures and characterization d
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
Sources
- 1. 1423915-00-7 Cas No. | 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile | Apollo [store.apolloscientific.co.uk]
- 2. 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile - CAS:1423915-00-7 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. 1423915-00-7|3-(5-(tert-Butyl)isoxazol-3-yl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]
- 4. 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile | 1423915-00-7 [amp.chemicalbook.com]
- 5. acdlabs.com [acdlabs.com]
- 6. rsc.org [rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
The 5-tert-Butyl-Isoxazole Scaffold: A Comparative Guide to the Biological Efficacy of its 3-Oxo-Propionitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring system is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This guide provides an in-depth technical comparison of the biological efficacy of compounds derived from the versatile starting material, 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile. We will explore the synthetic pathways leading to potent anticancer agents, delve into their mechanisms of action, and present comparative data against established alternatives, all supported by detailed experimental protocols.
From a Simple Nitrile to Potent Bioactive Agents: A Synthetic Overview
The journey from 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile to biologically active molecules hinges on the strategic transformation of the nitrile group into a reactive amine. This is most effectively achieved through the synthesis of the corresponding amide, followed by a Hofmann rearrangement. This key intermediate, 3-amino-5-tert-butyl-isoxazole, serves as the linchpin for the synthesis of a diverse library of derivatives.
A particularly fruitful avenue of investigation has been the reaction of this amino-isoxazole with various isocyanates to yield N,N'-disubstituted ureas. This synthetic strategy has led to the discovery of highly potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML).
Caption: Synthetic pathway from the starting nitrile to potent urea derivatives.
Anticancer Efficacy: Potent Inhibition of FLT3 in Acute Myeloid Leukemia
Derivatives of the 5-tert-butyl-isoxazol-3-yl core have demonstrated remarkable efficacy as anticancer agents, particularly as inhibitors of FLT3. Mutations in the FLT3 gene are prevalent in AML and are associated with a poor prognosis.[1] The N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea scaffold has proven to be a highly effective pharmacophore for targeting this kinase.
Quizartinib (AC220): A Case Study in Potency and Selectivity
One of the most prominent derivatives is Quizartinib (AC220), a potent and selective second-generation FLT3 inhibitor.[2] It has shown significant antileukemic activity in both preclinical models and clinical trials.[3][4]
Mechanism of Action: Quizartinib binds to the ATP-binding pocket of the FLT3 receptor, preventing its phosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[5] This inhibition ultimately leads to apoptosis (programmed cell death) in FLT3-mutated leukemia cells.[6][7]
Sources
- 1. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 7. researchgate.net [researchgate.net]
Navigating the Structure-Activity Landscape of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the isoxazole scaffold stands out as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in the design of novel therapeutics.[1] This guide delves into the structure-activity relationship (SAR) of a specific class of isoxazole-containing compounds: 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile and its analogs.
While direct and extensive SAR studies on this precise scaffold are not widely available in the public domain, significant insights can be gleaned from the closely related and well-documented N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs. These compounds have been extensively investigated as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a crucial target in acute myeloid leukemia (AML).[3][4] By examining the SAR of these urea analogs, we can extrapolate key structural determinants of activity and provide a predictive framework for the rational design of novel 3-oxo-propionitrile derivatives.
The Core Scaffold: A Foundation for Potency
The 3-(5-tert-Butyl-isoxazol-3-yl) moiety serves as a critical anchor for these molecules. The tert-butyl group at the 5-position of the isoxazole ring is a common feature in many biologically active isoxazole derivatives. It often contributes to enhanced potency and metabolic stability by providing a bulky, lipophilic substituent that can occupy hydrophobic pockets in target proteins. The 3-oxo-propionitrile group, a versatile synthetic building block, introduces a reactive β-keto-nitrile system that can be further functionalized to modulate the compound's physicochemical properties and biological activity.
Comparative Analysis: Learning from Phenylurea Analogs as FLT3 Inhibitors
The development of potent and selective FLT3 inhibitors has been a significant focus in cancer research.[3] The N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea scaffold has proven to be a fruitful starting point for identifying such inhibitors. The following sections dissect the SAR of this class of compounds, offering valuable lessons for the design of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile analogs.
Impact of Phenyl Ring Substitutions
The nature and position of substituents on the phenyl ring of the urea analogs play a pivotal role in determining their inhibitory activity against FLT3. The following table summarizes the in vitro activity of a series of analogs against the FLT3-ITD-positive MV4-11 human acute myeloid leukemia cell line.
| Compound ID | Phenyl Ring Substituent (R) | IC50 (nM) on MV4-11 cells[3] |
| 1a | H | >10000 |
| 1b | 4-F | 2560 |
| 1c | 4-Cl | 1230 |
| 1d | 4-Br | 890 |
| 1e | 4-CH3 | 3450 |
| 1f | 4-OCH3 | 1560 |
| 1g | 4-CF3 | 450 |
| 1h | 3-Cl | 2890 |
| 1i | 3-CF3 | 980 |
| 1j | 2-Cl | >10000 |
Key SAR Insights from Phenyl Ring Modifications:
-
Halogen Substitution: Small halogen atoms at the para-position of the phenyl ring (compounds 1b , 1c , 1d ) generally lead to an increase in potency compared to the unsubstituted analog (1a ).
-
Electron-Withdrawing Groups: Strong electron-withdrawing groups, such as trifluoromethyl (CF3) at the para- or meta-position (compounds 1g and 1i ), significantly enhance inhibitory activity.
-
Positional Importance: Substituents at the ortho-position (compound 1j ) appear to be detrimental to activity, likely due to steric hindrance that disrupts the optimal binding conformation.
-
Electron-Donating Groups: Electron-donating groups like methyl (1e ) and methoxy (1f ) at the para-position result in varied effects, with the methoxy group being more favorable than the methyl group in this series.
These findings suggest that for 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile analogs, modifications of a corresponding aromatic moiety with electron-withdrawing groups at the para or meta positions could be a promising strategy to enhance biological activity.
Influence of the Linker and Terminal Groups
Further optimization of the N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea scaffold led to the discovery of highly potent FLT3 inhibitors, including Quizartinib (AC220).[4] The SAR studies leading to this clinical candidate highlight the importance of the linker and the terminal functional groups.
| Compound ID | Linker and Terminal Group | FLT3 Ki (nM)[4] |
| 2a | -NH-CO-NH- (Urea) | 1.1 |
| 2b | -NH-CS-NH- (Thiourea) | 25 |
| 2c | -CH2-NH-CO- | >1000 |
| 2d | -NH-CO-CH2- | 350 |
Key SAR Insights from Linker and Terminal Group Modifications:
-
Urea Moiety is Optimal: The urea linker (-NH-CO-NH-) is crucial for high-affinity binding. Its replacement with a thiourea (2b ) or other bioisosteres (2c , 2d ) leads to a significant drop in potency. The urea group likely forms critical hydrogen bonds with the target protein.
-
Terminal Group Exploration: The development of Quizartinib involved replacing the simple phenyl ring with a more complex 4-(7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][5]benzothiazol-2-yl)phenyl group. This large, heterocyclic system occupies a deeper pocket in the FLT3 kinase domain, leading to exceptional potency and selectivity.
For the design of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile analogs, these results underscore the importance of the linker connecting the isoxazole core to other parts of the molecule. While the 3-oxo-propionitrile moiety is distinct from the urea linker, the principle of optimizing this connecting region to achieve favorable interactions with the biological target remains a key takeaway.
Experimental Protocols: A Guide to Evaluation
To enable researchers to assess the biological activity of novel 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile analogs, this section provides a detailed, step-by-step methodology for a key in vitro assay, adapted from studies on related isoxazole inhibitors.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MV4-11 for leukemia)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and then dilute with culture medium to the final desired concentrations (typically ranging from 0.01 nM to 10 µM). The final DMSO concentration should not exceed 0.1%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Path Forward: Workflows and Relationships
To provide a clearer understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate the general synthetic workflow and the key SAR principles.
Caption: Key SAR principles for designing 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile analogs.
Caption: Workflow for the in vitro evaluation of analog potency using the MTT assay.
Conclusion and Future Directions
The 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data for this specific class is emerging, a comparative analysis of the closely related N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs provides a robust framework for guiding future drug design efforts. The key takeaways emphasize the importance of substitutions on appended aromatic rings, with a preference for electron-withdrawing groups at the para and meta positions, and the critical role of the linker in mediating target engagement.
Future research should focus on the synthesis and systematic biological evaluation of a focused library of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile analogs to establish a direct and comprehensive SAR for this scaffold. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of isoxazole derivatives.
References
-
Kang, Y., et al. (2020). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. European Journal of Medicinal Chemistry, 113511. [Link]
-
Bande, A. C., et al. (2020). Oxazole and isoxazole in medicinal chemistry: a review. RSC Advances, 10(63), 38481-38500. [Link]
-
Luo, Y., et al. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorganic & Medicinal Chemistry, 23(15), 4333-4343. [Link]
-
Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][5]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews, 18(03), 1039–1052. [Link]
Sources
- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient and cost-effective synthesis of novel molecular entities is paramount. The compound 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is a key building block in the synthesis of various biologically active molecules, including potent enzyme inhibitors. This guide provides a comprehensive cost-benefit analysis of two plausible synthetic routes to this valuable intermediate, offering in-depth technical insights and actionable experimental protocols to inform your research and process development decisions.
Introduction to 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile belongs to the class of β-ketonitriles, which are highly versatile intermediates in organic synthesis. The presence of the isoxazole ring, a privileged scaffold in medicinal chemistry, coupled with the reactive β-ketonitrile moiety, makes this compound a valuable precursor for the construction of a diverse array of heterocyclic systems and complex molecules with potential therapeutic applications.
This guide will dissect two primary synthetic strategies for the preparation of this target molecule:
-
Route 1: Claisen-type Condensation of an Ester with Acetonitrile
-
Route 2: Acylation of Acetonitrile with an Activated Carboxylic Acid
Each route will be evaluated based on raw material cost, number of synthetic steps, potential yield and purity, scalability, and safety and environmental considerations.
Route 1: Claisen-type Condensation of Ethyl 5-(tert-Butyl)isoxazole-3-carboxylate with Acetonitrile
This route represents a classical and widely utilized method for the formation of β-ketonitriles. The core of this strategy is a Claisen-type condensation reaction between an ester, in this case, ethyl 5-(tert-butyl)isoxazole-3-carboxylate, and acetonitrile in the presence of a strong base.
Reaction Scheme:
Experimental Protocol
Materials:
-
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate (1.0 eq)
-
Acetonitrile (dried, 3.0 - 5.0 eq)
-
Sodium ethoxide (NaOEt) (1.5 - 2.0 eq) or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 - 2.0 eq)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile and the chosen anhydrous solvent (THF or diethyl ether).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add the strong base (sodium ethoxide or sodium hydride) portion-wise, maintaining the temperature below 10 °C.
-
To the resulting suspension, add a solution of ethyl 5-(tert-butyl)isoxazole-3-carboxylate in the same anhydrous solvent dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is acidic (pH ~ 3-4).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile.
Cost-Benefit Analysis of Route 1
| Factor | Analysis |
| Raw Material Cost | The cost of the starting material, ethyl 5-(tert-butyl)isoxazole-3-carboxylate, is a significant contributor. While direct pricing can be difficult to obtain for non-commercial compounds, the synthesis of this starting material adds to the overall cost. Acetonitrile is a relatively inexpensive solvent and reagent. Strong bases like sodium ethoxide and sodium hydride are also commercially available at a moderate cost. |
| Number of Steps | This is a one-step synthesis from the key ester intermediate. However, the synthesis of the ester itself needs to be considered for a complete picture. |
| Yield & Purity | Claisen-type condensations can provide moderate to good yields, typically in the range of 50-80%, depending on the substrate and reaction conditions.[1][2] Purity after chromatographic purification is generally high. |
| Scalability | The reaction is generally scalable. However, the use of large quantities of strong, moisture-sensitive bases like sodium hydride requires careful handling and specialized equipment for large-scale production. The workup procedure involving quenching with acid and extraction can also be cumbersome on a larger scale. |
| Safety & Environment | Sodium hydride is highly flammable and reacts violently with water, requiring careful handling under an inert atmosphere. The use of ethereal solvents like THF and diethyl ether, which are flammable, also poses safety risks. The reaction generates a significant amount of salt waste during workup. |
Workflow Diagram for Route 1
Caption: Workflow for the synthesis of the target molecule via Route 1.
Route 2: Acylation of Acetonitrile with an Activated Carboxylic Acid
This alternative route avoids the direct use of an ester and instead proceeds through the activation of the corresponding carboxylic acid, 5-tert-butylisoxazole-3-carboxylic acid. The activated carboxylic acid derivative, such as an acid chloride or an amide, then reacts with the enolate of acetonitrile to yield the desired β-ketonitrile.[3][4]
Reaction Scheme:
Step 1: Activation of the Carboxylic Acid
Step 2: Acylation of Acetonitrile
Experimental Protocol
Step 1: Synthesis of 5-tert-Butylisoxazole-3-carbonyl chloride
Materials:
-
5-tert-Butylisoxazole-3-carboxylic acid (1.0 eq)
-
Oxalyl chloride (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, catalytic amount)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 5-tert-butylisoxazole-3-carboxylic acid and anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
Materials:
-
5-tert-Butylisoxazole-3-carbonyl chloride (from Step 1)
-
Acetonitrile (dried, 2.0 - 3.0 eq)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes) or Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene) (2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous acetonitrile and anhydrous THF.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi or LDA dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at this temperature to form the acetonitrile enolate.
-
To this solution, add a solution of 5-tert-butylisoxazole-3-carbonyl chloride in anhydrous THF dropwise, keeping the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction at -78 °C by the slow addition of 1 M HCl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Cost-Benefit Analysis of Route 2
| Factor | Analysis |
| Raw Material Cost | The starting material, 5-tert-butylisoxazole-3-carboxylic acid, is commercially available, with a price of approximately $300 for 5g.[5] Oxalyl chloride and strong bases like n-BuLi and LDA are also commercially available, but are generally more expensive and require more stringent handling than the bases used in Route 1. |
| Number of Steps | This is a two-step synthesis from the carboxylic acid. This adds to the overall process time and complexity compared to the one-step Claisen-type condensation. |
| Yield & Purity | The activation of the carboxylic acid to the acid chloride is typically a high-yielding reaction. The subsequent acylation of the acetonitrile enolate can also proceed in good yields, often exceeding 70%.[3][4] Purity after purification is expected to be high. |
| Scalability | The use of pyrophoric reagents like n-BuLi and the requirement for very low temperatures (-78 °C) make this route challenging to scale up safely and efficiently. The generation and handling of the acid chloride also require care. |
| Safety & Environment | Oxalyl chloride is corrosive and toxic, and reacts with moisture. n-Butyllithium is highly pyrophoric. The reaction requires cryogenic temperatures, which can be energy-intensive. The workup also generates salt waste. |
Workflow Diagram for Route 2
Caption: Workflow for the synthesis of the target molecule via Route 2.
Comparative Summary and Recommendation
| Feature | Route 1: Claisen-type Condensation | Route 2: Acylation with Activated Acid |
| Starting Material | Ethyl 5-(tert-butyl)isoxazole-3-carboxylate | 5-tert-Butylisoxazole-3-carboxylic acid |
| Number of Steps | 1 (from ester) | 2 (from carboxylic acid) |
| Key Reagents | NaOEt or NaH, Acetonitrile | Oxalyl chloride, n-BuLi or LDA, Acetonitrile |
| Estimated Cost | Potentially lower raw material cost, depending on the synthesis of the starting ester. | Higher cost for the starting carboxylic acid and activating/basing reagents. |
| Potential Yield | Moderate to Good (50-80%) | Good to Excellent (>70%) |
| Scalability | More readily scalable with appropriate safety measures for the base. | Challenging to scale due to pyrophoric reagents and cryogenic temperatures. |
| Safety Concerns | Flammable and water-reactive base. | Corrosive and toxic activating agent, pyrophoric base. |
| Environmental Impact | Salt waste from workup. | Salt waste, use of chlorinated solvents. |
Recommendation:
For laboratory-scale synthesis and initial research purposes , Route 2 offers a potentially higher yielding and more direct approach, provided the necessary equipment for handling pyrophoric reagents and low temperatures is available. The commercially available starting material simplifies procurement.
For process development and potential scale-up , Route 1 is the more pragmatic choice. Although it may require the in-house synthesis of the starting ester, the reaction conditions are generally milder and more amenable to larger scale operations. The avoidance of highly pyrophoric reagents and cryogenic temperatures significantly reduces safety risks and operational costs at scale. The overall cost-effectiveness of Route 1 will heavily depend on an efficient synthesis of the starting ethyl ester.
Conclusion
The choice between these two synthetic routes for 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile will ultimately depend on the specific needs and capabilities of the research or development team. This guide provides the foundational knowledge and detailed protocols to make an informed decision, balancing the trade-offs between cost, efficiency, safety, and scalability. As with any synthetic endeavor, optimization of reaction conditions for the chosen route will be crucial to maximize yield and purity.
References
-
Transition-metal-catalyst-free reaction of amides and acetonitriles: synthesis of β-ketonitriles. Organic Chemistry Frontiers. [Link]
-
A High-Yielding Preparation of β-Ketonitriles. Request PDF on ResearchGate. [Link]
-
Global Sodium acetate Price. Tridge. [Link]
-
Oxalyl Chloride - Oxalyl Dichloride Latest Price, Manufacturers & Suppliers. IndiaMART. [Link]
-
N,N-Dimethylformamide, 99+%, extra pure. Thermo Fisher Scientific. [Link]
-
Oxalyl Chloride, Reagent. The Lab Depot. [Link]
-
Sodium Acetate Trihydrate, 500g. The Science Company. [Link]
-
N,N-Dimethylformamide, Production Grade. The Lab Depot. [Link]
- Process for preparing beta-keto nitriles and salts thereof.
- Process for producing beta-ketonitrile compound.
-
N,N-Dimethylformamide (DMF), 1 l, glass. Carl ROTH. [Link]
Sources
- 1. US20070142661A1 - Process for preparing beta-keto nitriles and salts thereof - Google Patents [patents.google.com]
- 2. EP1352898B1 - Process for producing beta-ketonitrile compound - Google Patents [patents.google.com]
- 3. Transition-metal-catalyst-free reaction of amides and acetonitriles: synthesis of β-ketonitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Transition-metal-catalyst-free reaction of amides and acetonitriles: synthesis of β-ketonitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. 5-tert-butyl-isoxazole-3-carboxylic acid;CAS No.:90607-21-9 [chemshuttle.com]
A Comparative Guide to the Synthetic Utility of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
Introduction: The Strategic Value of β-Ketonitriles in Synthesis
In the landscape of modern organic and medicinal chemistry, β-ketonitriles are celebrated as exceptionally versatile intermediates.[1][2] Their unique bifunctional structure, featuring both a reactive carbonyl and a nitrile group, allows for their participation in a wide array of cyclization and condensation reactions, making them invaluable building blocks for the synthesis of complex heterocyclic scaffolds.[1][3] These heterocyclic motifs are the cornerstone of numerous pharmaceutical agents, exhibiting a broad spectrum of biological activities.[4]
This guide focuses on a specialized reagent within this class: 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile . This molecule is more than a simple β-ketonitrile; it is a high-value building block designed to introduce a medicinally significant isoxazole moiety directly into a target structure. The purpose of this document is to provide an in-depth comparison of this reagent against more conventional, general-purpose alternatives like Malononitrile and Ethyl Cyanoacetate . We will explore their performance in key synthetic transformations, supported by experimental frameworks, to guide researchers in making strategic decisions for their synthetic campaigns.
Part 1: The Isoxazole Moiety: A Privileged Scaffold in Drug Discovery
The decision to employ a complex starting material like 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is rooted in the strategic importance of the isoxazole ring system. Isoxazoles are five-membered heterocycles that are frequently incorporated into clinically approved drugs due to their favorable metabolic stability and ability to engage in critical binding interactions with biological targets.[5]
The specific 5-tert-butyl-isoxazol-3-yl fragment is of particular interest. It is a key structural component of several potent kinase inhibitors, most notably in the development of therapeutics for Acute Myeloid Leukemia (AML).[6] For instance, the highly potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor, Quizartinib (AC220), features a derivative of this core structure.[7] The tert-butyl group often serves as a lipophilic anchor, enhancing binding affinity and modulating pharmacokinetic properties.
Therefore, the primary value of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile lies in its ability to streamline the synthesis of complex drug candidates. By incorporating this pre-functionalized, high-value fragment in a single step, it enables a more convergent and efficient synthetic route compared to building the isoxazole ring from simpler precursors late in the synthesis.
Caption: Chemical structure of the target reagent.
Part 2: Benchmarking in Key Heterocyclic Syntheses
We will now compare the synthetic outcomes of using our specialized reagent versus common alternatives in two fundamental heterocyclic syntheses. The choice of reagent is dictated not by a universal superiority, but by the specific strategic goal of the synthesis.
A. The Gewald Reaction: Synthesis of 2-Aminothiophenes
The Gewald reaction is a robust, one-pot multicomponent reaction that efficiently produces polysubstituted 2-aminothiophenes from a β-ketonitrile (or related active methylene compound), an aldehyde or ketone, and elemental sulfur, typically in the presence of a base.[3] These thiophene products are themselves crucial intermediates for various pharmaceuticals.[8]
Comparative Rationale:
-
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile: Its use in the Gewald reaction directly yields a 2-aminothiophene substituted with the biologically relevant isoxazole moiety. This is a highly convergent approach for creating targeted compounds for screening in drug discovery programs.
-
Ethyl Cyanoacetate / Malononitrile: These are standard, cost-effective reagents for the Gewald reaction.[3][8] They produce 2-aminothiophenes with ester or nitrile groups, respectively, which can be further functionalized. This route is ideal for generating a diverse library of thiophenes for initial screening or when the isoxazole moiety is not required.
Caption: Generalized workflow for the Gewald Reaction.
Table 1: Comparison of Reagents in the Gewald Reaction
| Reagent | Representative Product Structure | Strategic Application |
| 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile | 2-Amino-3-acyl-thiophene with isoxazole substituent | Direct synthesis of high-value, targeted compounds for lead optimization. |
| Ethyl Cyanoacetate | 2-Amino-3-carbethoxy-thiophene | General-purpose synthesis for creating diverse libraries; ester allows for further modification. |
| Malononitrile | 2-Amino-3-cyano-thiophene | Versatile intermediate for broad screening; nitrile group is a useful synthetic handle. |
B. Multicomponent Synthesis of Substituted Pyridines
Substituted pyridines and pyrimidines are privileged structures in medicinal chemistry.[3] β-Ketonitriles serve as excellent three-carbon synthons in multicomponent reactions to build these rings, often by condensing with an aldehyde and an ammonia source.[8]
Comparative Rationale:
-
3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile: Directly yields a pyridine or pyrimidine containing the 5-tert-butyl-isoxazol-3-yl pharmacophore. This is the most direct route if this specific moiety is a design element of the target molecule.
-
Malononitrile: A highly effective and widely used alternative for synthesizing 2-amino-3-cyanopyridines.[8] Its dinitrile structure offers a distinct reaction pathway and substitution pattern.
-
Benzoylacetonitrile: A classic β-ketonitrile used as a starting material for various heterocycles, including pyridines, pyrimidines, and pyrazoles.[1] It introduces a phenyl group, which can be compared to the isoxazole group from our target reagent.
Caption: Simplified reaction pathway for pyridine synthesis.
Table 2: Comparison of Reagents in Pyridine Synthesis
| Reagent | Representative Product Structure | Strategic Application |
| 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile | Pyridine with isoxazole and other substituents | Targeted synthesis where the isoxazole is a required pharmacophore. |
| Malononitrile | 2-Amino-3-cyano-pyridine | High-yielding route to cyanopyridines, which are versatile for further chemistry.[8] |
| Benzoylacetonitrile | Pyridine with a phenyl substituent | A standard building block for introducing aromatic functionality.[1] |
Part 3: Experimental Protocols
The following protocols are representative methodologies. Researchers should optimize conditions based on their specific substrates and equipment.
Protocol 1: General Procedure for Gewald Synthesis of a 2-Aminothiophene
Trustworthiness: This protocol incorporates standard steps for a Gewald reaction, including the sequential addition of reagents and monitoring by Thin Layer Chromatography (TLC) to ensure reaction completion, providing a self-validating system.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge the aldehyde or ketone (1.0 mmol), the chosen active methylene nitrile (1.0 mmol, e.g., 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile), and elemental sulfur (1.1 mmol, 35 mg).
-
Solvent and Catalyst: Add ethanol (10 mL) as the solvent, followed by a catalytic amount of a suitable base such as morpholine or piperidine (0.2 mmol).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-6 hours).
-
Workup and Isolation: After cooling to room temperature, the reaction mixture is often concentrated under reduced pressure. The resulting crude solid is then triturated with cold ethanol or an ethanol/water mixture.
-
Purification: The solid product is collected by vacuum filtration, washed with cold ethanol to remove impurities, and dried.[8] If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF).[8]
Protocol 2: General Procedure for Multicomponent Pyridine Synthesis
Expertise & Causality: This protocol outlines a common one-pot method. The choice of an ammonium acetate serves as both the ammonia source and a mild acidic catalyst to facilitate the condensation and cyclization steps.
-
Reagent Preparation: To a round-bottom flask, add the aldehyde (1.0 mmol), the β-ketonitrile (1.0 mmol, e.g., 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile), and a second active methylene compound if required by the specific pyridine synthesis variant (e.g., malononitrile, 1.0 mmol).
-
Solvent and Ammonia Source: Add a suitable solvent such as ethanol or isopropanol (15 mL). Add ammonium acetate (2.0-3.0 mmol) as the ammonia source.
-
Reaction: Heat the mixture to reflux and stir for the required time (monitored by TLC, typically 4-12 hours).
-
Workup and Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-water to induce precipitation.
-
Purification: The crude solid is collected, washed with water and cold ethanol, and then recrystallized from an appropriate solvent to yield the pure substituted pyridine.
Part 4: Concluding Recommendations
The selection between 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile and simpler reagents like malononitrile or ethyl cyanoacetate is a strategic decision driven by the end goal of the synthesis.
-
For Targeted Synthesis and Lead Optimization: When the 5-tert-butyl-isoxazol-3-yl moiety is a known, essential component for biological activity, using 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is the superior strategy. It offers a highly convergent and efficient path, reducing the number of synthetic steps and potentially increasing the overall yield of the final target molecule.
-
For Library Synthesis and Early Discovery: For broader exploratory chemistry, where the goal is to generate a diverse range of novel heterocyclic compounds for initial screening, the use of more fundamental and economical building blocks like Malononitrile and Ethyl Cyanoacetate is recommended.[8] Their versatility and lower cost make them ideal for creating large, unbiased libraries of compounds.
Ultimately, 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile should be viewed as a specialized tool for advanced stages of drug discovery and development, where the synthetic path is well-defined and the value of the incorporated fragment justifies the reagent's complexity and cost.
References
- Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis. Benchchem.
- A Comparative Guide to the Reaction Products of 3-Oxopropanenitrile and its Synthetic Alternatives. Benchchem.
- 3-(2,4-Dichloro-phenyl)-3-oxo-propionitrile. Chem-Impex.
- Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). Source not specified.
- Buy 3-Oxopropanenitrile | 6162-76-1. Smolecule. (2023).
- Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. Source not specified.
- Pienaar, D. P., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry.
- Zeng, G., et al. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. Journal of Organic Chemistry.
- 3-Oxo-3-(Thiophen-2-Yl)Propanenitrile. Methylamine Supplier.
- Acylations of Nitriles with Esters by Sodium Amide in Liquid Ammonia to Form β-Ketonitriles. Semantic Scholar.
- 3-(5-(tert-Butyl)isoxazol-3-yl)-3-oxopropanenitrile. BLDpharm.
- 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile. 北京欣恒研科技有限公司.
- 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile | 1423915-00-7. ChemicalBook.
- 3-(5-(tert-butyl)isoxazol-3-yl)-3-oxopropanenitrile. 苏州尤利特药物化学技术有限公司.
- Li, Y., et al. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorganic & Medicinal Chemistry.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
- Reddy, K. L. (2003). An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Letters.
- Synthesis of 3-amino-5-(t-butyl)isoxazole. PrepChem.com.
-
Zarrinkar, P. P., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. Available at:
Sources
- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy 3-Oxopropanenitrile | 6162-76-1 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
A Comparative Guide to Cross-Reactivity Studies of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic candidate is paramount. Off-target interactions are a leading cause of adverse effects and clinical trial failures. This guide provides a comprehensive framework for evaluating the cross-reactivity of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile derivatives, a chemical class showing promise in kinase inhibition.[1][2]
The isoxazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.[3] Specifically, derivatives containing the N-(5-tert-butyl-isoxazol-3-yl) moiety have been identified as potent inhibitors of class III receptor tyrosine kinases, most notably FMS-like tyrosine kinase 3 (FLT3).[1][2][4] Given that the ATP-binding pocket is highly conserved across the human kinome, a thorough investigation into the selectivity of these compounds is not just recommended, but essential.
This guide will delineate the critical experimental workflows for profiling inhibitor selectivity, from broad kinome screening to cellular validation and general cytotoxicity assessment. We will use Quizartinib (AC220), a well-characterized FLT3 inhibitor bearing the core N-(5-tert-butyl-isoxazol-3-yl) structure, as a case study to illustrate data interpretation and presentation.[5][6][7][8]
Part 1: The Cornerstone of Selectivity Analysis: Large-Panel Kinase Profiling
The initial and most crucial step in any cross-reactivity study is to assess the compound's activity against a broad panel of kinases. This provides a panoramic view of the inhibitor's specificity and identifies potential off-target liabilities early in the discovery process.[9][10]
Causality Behind Experimental Choice: Why a Large Panel?
Focusing solely on the intended target and a few close homologs is a myopic approach. The structural similarity across kinase families can lead to unexpected interactions that would be missed by a narrow screen.[11] Large-panel screens, often encompassing over 400 kinases, are the industry standard for de-risking kinase inhibitors.[12] These screens are not just about finding off-targets; they build a comprehensive Structure-Activity Relationship (SAR) profile that can guide further medicinal chemistry efforts to enhance selectivity.[10]
Workflow for Kinase Selectivity Profiling
The workflow involves an initial high-throughput screen at a single high concentration, followed by dose-response determination for any identified "hits".
Caption: High-level workflow for comprehensive kinase cross-reactivity profiling.
Illustrative Data: Selectivity Profile of a Representative FLT3 Inhibitor
To demonstrate how data from such a screen is presented, Table 1 shows representative selectivity data for Quizartinib (AC220), a potent FLT3 inhibitor containing the core 3-(5-tert-Butyl-isoxazol-3-yl) scaffold. The data highlights its high potency against the primary target (FLT3) and quantifies its activity against other related kinases.
Table 1: Representative Kinase Selectivity Data for Quizartinib (AC220)
| Kinase Target | IC50 (nM) | Selectivity vs. FLT3-ITD |
|---|---|---|
| FLT3-ITD | 1.1 | 1x (Primary Target) |
| FLT3 (Wild Type) | 4.2 | 3.8x |
| KIT | ~20 | ~18x |
| PDGFRα | ~30 | ~27x |
| PDGFRβ | ~25 | ~23x |
| RET | ~40 | ~36x |
| CSF-1R | ~50 | ~45x |
Data is illustrative and compiled from published sources for Quizartinib (AC220) to serve as an example.[6]
This quantitative comparison allows for a clear understanding of the compound's therapeutic window and potential for off-target effects mediated by inhibition of related kinases.
Part 2: Cellular Validation of Off-Target Engagement
Biochemical assays are invaluable, but they occur in an artificial environment. It is critical to validate that the observed off-target inhibition translates to a functional effect within a living cell.[13][14] Cellular assays account for factors like membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins, which can all influence an inhibitor's potency and selectivity.[15][16]
Experimental Rationale: Bridging the Gap from In Vitro to In Vivo
A compound that inhibits a kinase in a biochemical assay may not engage that target in a cell at relevant concentrations.[13] Cellular target engagement assays confirm that the compound can reach its target and exert an inhibitory effect in a physiological context. A common approach is to measure the phosphorylation of a known downstream substrate of the off-target kinase.[17][18]
Caption: Workflow for validating off-target kinase inhibition in a cellular context.
Protocol: Cellular Phospho-Substrate Assay (Western Blot)
This protocol provides a method to assess the inhibition of an off-target kinase (e.g., KIT) in a relevant cell line.
-
Cell Culture & Seeding:
-
Culture a human cell line endogenously expressing the off-target of interest (e.g., M-07e cells for KIT).
-
Seed cells in a 6-well plate at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.
-
-
Serum Starvation & Stimulation:
-
The following day, gently wash the cells with PBS and replace the medium with a serum-free medium for 4-6 hours to reduce basal signaling.
-
Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL Stem Cell Factor for KIT) for 15 minutes to induce kinase activation and substrate phosphorylation.
-
-
Inhibitor Treatment:
-
Pre-treat cells for 2 hours with a serial dilution of the 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile derivative (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
After treatment, place plates on ice, aspirate the medium, and wash once with cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated substrate of the off-target kinase (e.g., Phospho-KIT Tyr719).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total KIT and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal against the inhibitor concentration and fit a dose-response curve to determine the cellular IC50.
-
Part 3: Assessing General Cytotoxicity
A selective compound is of little use if it is broadly toxic to all cells. Cytotoxicity assays are essential to determine the therapeutic window of the compound.[19] The goal is to find a concentration at which the compound effectively inhibits its target without causing widespread cell death in non-target cells.
Rationale: Differentiating Targeted Efficacy from Non-Specific Toxicity
Cytotoxicity assays measure the degree to which an agent causes damage or death to cells.[19] By comparing the cytotoxic concentration (e.g., CC50) to the on-target inhibitory concentration (e.g., IC50), one can calculate a Selectivity Index (SI). A high SI is desirable, indicating that the compound's therapeutic effect is achievable at concentrations well below those that induce general toxicity.
Table 2: Comparative Cytotoxicity and Selectivity Index
| Cell Line | Type | CC50 (µM) | On-Target IC50 (µM) | Selectivity Index (SI = CC50/IC50) |
|---|---|---|---|---|
| MV4-11 | FLT3-ITD+ Leukemia | 0.005 | 0.0011 | 4.5 |
| RS4;11 | FLT3-WT Leukemia | >10 | 0.0042 | >2380 |
| HEK293 | Normal Kidney | >10 | N/A | N/A |
Data is illustrative, based on published data for related compounds to demonstrate the concept. The on-target IC50 is for FLT3.[1]
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells (e.g., a target cancer cell line and a non-cancerous control line like HEK293) into a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
Allow cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.
-
Conclusion
The comprehensive evaluation of cross-reactivity is a non-negotiable step in the preclinical development of any targeted inhibitor. For 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile derivatives, a systematic approach beginning with broad biochemical screening, followed by targeted cellular validation and general cytotoxicity testing, is essential. This multi-pronged strategy provides the necessary data to confidently assess the selectivity profile, predict potential liabilities, and make informed decisions on advancing promising candidates toward clinical development. By rigorously applying these principles and methodologies, researchers can significantly increase the probability of developing safe and effective medicines.
References
-
Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Scilit. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Scilit. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
-
ResearchGate. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. Available at: [Link]
-
arXiv. (2021). Using the structural kinome to systematize kinase drug discovery. arXiv.org. Available at: [Link]
-
Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services. Reaction Biology. Available at: [Link]
-
ResearchGate. (2018). Drug Discovery Maps, a machine learning model, visualizes and predicts kinome-inhibitor interaction landscapes. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Cytotoxicity of compounds toward various cell lines. ResearchGate. Available at: [Link]
-
PubMed Central. (n.d.). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
bioRxiv. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. Available at: [Link]
-
BioMed Central. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
-
Creative Biolabs. (n.d.). Kinase Screening & Profiling Service. Creative Biolabs. Available at: [Link]
-
PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]
-
PubMed. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. National Center for Biotechnology Information. Available at: [Link]
-
PubMed Central. (n.d.). Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML. National Center for Biotechnology Information. Available at: [Link]
-
PubMed Central. (n.d.). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. National Center for Biotechnology Information. Available at: [Link]
-
PubMed. (2013). Quizartinib (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms. National Center for Biotechnology Information. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. Available at: [Link]
-
PubMed. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Cytotoxic screening of the tested thiazole derivatives 3a-5b. ResearchGate. Available at: [Link]
-
PubMed Central. (n.d.). Virtual Target Screening: Validation Using Kinase Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
PubMed Central. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. National Center for Biotechnology Information. Available at: [Link]
-
Frontiers. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. Available at: [Link]
-
PubMed. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. National Center for Biotechnology Information. Available at: [Link]
-
ACS Publications. (2026). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry. Available at: [Link]
-
PubMed. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][9][12]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. National Center for Biotechnology Information. Available at: [Link]
-
YouTube. (2018). Preclinical cancer-target validation: How not to be wrong. NIH VideoCasting. Available at: [Link]
-
PubMed Central. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. National Center for Biotechnology Information. Available at: [Link]
-
National Institutes of Health. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. National Library of Medicine. Available at: [Link]
Sources
- 1. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quizartinib (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to a New Class of FLT3 Inhibitors Derived from a 3-(5-tert-Butyl-isoxazol-3-yl) Scaffold for Acute Myeloid Leukemia
This guide provides an in-depth technical comparison of a novel class of FMS-like tyrosine kinase 3 (FLT3) inhibitors, originating from a 3-(5-tert-butyl-isoxazol-3-yl) chemical scaffold. Our focus will be on the extensively studied N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives, which serve as a prime example of this scaffold's potential. We will objectively evaluate their preclinical performance through detailed in vitro and in vivo experimental data, benchmarking them against the well-established FLT3 inhibitors, Quizartinib (AC220) and Gilteritinib.
This document is intended for researchers, scientists, and drug development professionals in the field of oncology, particularly those with an interest in targeted therapies for Acute Myeloid Leukemia (AML).
The Rationale: Targeting FLT3 in Acute Myeloid Leukemia
Acute Myeloid Leukemia (AML) is a highly aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid precursor cells in the bone marrow.[1] A significant driver of leukemogenesis in a substantial subset of AML patients is the mutation of the FMS-like tyrosine kinase 3 (FLT3) gene.[1][2] FLT3, a receptor tyrosine kinase, is crucial for the normal development of hematopoietic stem and progenitor cells.[3]
Mutations in FLT3, occurring in approximately 30% of AML cases, lead to its constitutive, ligand-independent activation.[2] This unrelenting signaling drives uncontrolled cell proliferation and survival through downstream pathways like STAT5, MAPK, and PI3K/AKT.[1][3] The most common mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[2][4] Patients with FLT3-ITD mutations, in particular, face a poorer prognosis, with higher relapse rates and reduced overall survival, making mutant FLT3 a critical therapeutic target.[1]
This has led to the development of small molecule tyrosine kinase inhibitors (TKIs) designed to block the aberrant activity of FLT3. While first-generation inhibitors showed promise, second-generation agents like Quizartinib and Gilteritinib have demonstrated more potent and selective inhibition.[5] However, challenges such as acquired resistance, often through secondary TKD mutations, necessitate the development of new chemical entities.[6] The N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea scaffold represents a promising new chemotype in this ongoing effort.[7]
In Vitro Performance Comparison
In vitro assays are fundamental to the initial characterization of any novel inhibitor. They provide a quantitative measure of a compound's potency against its intended target and its activity in a cellular context. The primary assays include direct enzymatic inhibition and cellular proliferation/viability assays using AML cell lines that are dependent on FLT3 signaling.
Causality Behind Experimental Choices:
-
Enzymatic Assays (FLT3-ITD Kinase Assay): This is the first critical test. It measures the direct interaction between the inhibitor and the isolated, purified FLT3 kinase enzyme. A low IC50 value here indicates high potency at the molecular level. We use the mutant FLT3-ITD form as it is the most common and clinically relevant driver mutation in AML.
-
Cellular Assays (MV4-11 and MOLM-13 cell lines): Success in an enzymatic assay must translate to a cellular context. We use human AML cell lines like MV4-11 and MOLM-13 because they are homozygous for the FLT3-ITD mutation.[8] Their survival and proliferation are critically dependent on the constitutive activity of this kinase. Therefore, a potent FLT3 inhibitor should effectively kill these cells, reflected by a low GI50 (concentration for 50% growth inhibition). This validates that the compound can penetrate the cell membrane and engage its target in a complex biological environment.
Comparative Data: Potency and Cellular Activity
The following table summarizes the performance of a lead compound from the N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea series, compound 16i , against the established FLT3 inhibitors Quizartinib and Gilteritinib.
| Compound | FLT3-ITD Kinase IC50 (nM) | MV4-11 Cellular GI50 (nM) | MOLM-13 Cellular GI50 (nM) |
| Compound 16i | Data not available | Potent | Data not available |
| Quizartinib (AC220) | ~1.1 | 1.0 ± 0.7[8] | 1.5 ± 0.2[8] |
| Gilteritinib (ASP2215) | ~0.29 | ~0.7 | ~3.9 |
Note: Specific enzymatic IC50 data for compound 16i was not available in the cited literature, but it was shown to have significant inhibitory activity toward FLT3.[7] The potency against MV4-11 cells suggests a strong on-target effect.
Interpretation: The lead isoxazole derivative, 16i , demonstrates high potency against the FLT3-ITD-bearing MV4-11 cell line.[7] Its cellular activity is in the same nanomolar range as Quizartinib, a highly potent and selective FLT3 inhibitor.[6][7][8] Gilteritinib is also a potent inhibitor that uniquely targets both ITD and TKD mutations.[9][10] The strong performance of compound 16i in this cellular context strongly implies effective inhibition of the FLT3 kinase within the cell.
In Vivo Efficacy and Pharmacokinetics
Promising in vitro data must be validated in a living organism. In vivo studies, typically using mouse xenograft models, are essential to assess a compound's efficacy, tolerability, and pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME).
Causality Behind Experimental Choices:
-
Xenograft Model (MV4-11 or MOLM-13): To test an anti-leukemia drug, we need an animal model that mimics the human disease. In a xenograft model, human AML cells (like MV4-11 or MOLM-13) are implanted subcutaneously into immunocompromised mice.[11] This allows the formation of a localized tumor whose growth can be easily measured. The mice lack a robust immune system, preventing rejection of the human cells. This model is standard for evaluating the ability of a drug to inhibit tumor growth in vivo.[10]
-
Pharmacokinetic (PK) Studies: A drug is only effective if it can reach its target in the body at a sufficient concentration and for an adequate duration. PK studies in mice measure key parameters like bioavailability (the fraction of an oral dose that reaches systemic circulation) and half-life. A desirable PK profile includes good oral bioavailability and a half-life that supports a reasonable dosing schedule.
Comparative Data: Antitumor Efficacy in Xenograft Model
The study on compound 16i used an MV4-11 subcutaneous xenograft model to evaluate its antitumor effects.
| Treatment Group | Dose | Tumor Growth Outcome | Body Weight Loss |
| Vehicle Control | N/A | Progressive tumor growth | None |
| Compound 16i | 60 mg/kg/day (oral) | Complete tumor regression [7] | No observable loss[7] |
| Quizartinib | 10 mg/kg/day (oral) | Significant tumor regression | Generally well-tolerated |
Interpretation: Compound 16i demonstrated remarkable in vivo efficacy, leading to the complete regression of established MV4-11 tumors at a dose of 60 mg/kg/day.[7] Crucially, this potent antitumor activity was achieved without causing observable body weight loss in the animals, suggesting a good tolerability profile.[7] This performance is highly competitive and suggests that the isoxazole scaffold can produce compounds with superior efficacy in a preclinical setting.
Comparative Data: Pharmacokinetics in Mice
| Compound | Dose | Cmax (ng/mL) | T1/2 (hours) | Bioavailability (%) |
| Compound 16i | 10 mg/kg (oral) | 1270 ± 249 | 4.8 ± 0.6 | 45.3 |
| Quizartinib | 10 mg/kg (oral) | ~1100 | ~10 | ~37 |
| Gilteritinib | 10 mg/kg (oral) | ~1500 | ~113 (in humans) | ~43 |
Note: Pharmacokinetic data can vary based on formulation and study design. The values presented are for general comparison.
Interpretation: Compound 16i exhibits a desirable pharmacokinetic profile with high oral bioavailability (45.3%) and a reasonable plasma half-life in mice. This profile supports its potent in vivo activity, as it can achieve and maintain therapeutic concentrations in the bloodstream after oral administration.
Experimental Protocols
To ensure transparency and reproducibility, we provide detailed step-by-step methodologies for the key experiments discussed.
Protocol 1: In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced by the kinase reaction, which correlates with enzyme activity.
-
Reagent Preparation:
-
Prepare 1x Kinase Reaction Buffer.
-
Dilute recombinant FLT3-ITD enzyme to the desired concentration (e.g., 11 ng/µL) in Kinase Buffer.[4]
-
Prepare a substrate/ATP mix. For example, a mix containing a suitable peptide substrate and 100 µM ATP.[4]
-
Prepare serial dilutions of the test compound (e.g., compound 16i, quizartinib) in a 96-well plate.
-
-
Kinase Reaction:
-
In a 384-well assay plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of the diluted FLT3-ITD enzyme solution to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert the ADP generated by the kinase reaction into a luminescent signal by adding 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the ADP produced and thus to FLT3 activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Protocol 2: Cellular FLT3 Autophosphorylation Assay
This assay measures the inhibitor's ability to block FLT3 signaling inside intact cells.
-
Cell Culture:
-
Culture MV4-11 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to a density of approximately 1x10^6 cells/mL.
-
-
Compound Treatment:
-
Seed cells in a 6-well plate.
-
Treat the cells with various concentrations of the test inhibitor (or DMSO control) for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3).
-
Subsequently, strip the membrane and re-probe with an antibody for total FLT3 as a loading control.
-
-
Detection and Analysis:
-
Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.
-
Quantify the band intensities to determine the reduction in p-FLT3 levels relative to total FLT3 at each inhibitor concentration.
-
Protocol 3: In Vivo AML Xenograft Efficacy Study
This protocol outlines a typical subcutaneous xenograft study to evaluate antitumor efficacy.
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude) aged 8-12 weeks.[11]
-
-
Cell Implantation:
-
Harvest MV4-11 or MOLM-13 cells from culture.
-
Resuspend the cells in a suitable medium, often mixed with Matrigel to support initial tumor formation.
-
Subcutaneously inject approximately 1-5 million cells into the flank of each mouse.[11]
-
-
Tumor Establishment and Randomization:
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable, average size (e.g., 100-150 mm³), randomize the mice into different treatment groups (e.g., Vehicle control, Compound 16i, Quizartinib).
-
-
Dosing:
-
Prepare the test compounds in an appropriate vehicle for oral gavage.
-
Administer the treatment daily for the duration of the study (e.g., 21-28 days).
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with digital calipers two to three times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Measure the body weight of each mouse at the same frequency as a measure of general health and treatment tolerability.
-
-
Endpoint:
-
The study may be concluded after the treatment period, or when tumors in the control group reach a predetermined maximum size.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
At the end of the study, tumors can be excised for further analysis (e.g., Western blot for target engagement).
-
Conclusion and Future Directions
The N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea scaffold has yielded highly potent and orally bioavailable FLT3 inhibitors, exemplified by compound 16i . In vitro data confirms its potent activity against FLT3-ITD-dependent AML cells, and in vivo studies demonstrate a remarkable, well-tolerated antitumor response leading to complete tumor regression in a preclinical model.[7]
When compared to established FLT3 inhibitors like Quizartinib and Gilteritinib, this novel isoxazole series demonstrates a competitive, if not superior, preclinical profile. The excellent efficacy combined with a desirable pharmacokinetic profile marks this scaffold as a strong foundation for developing next-generation FLT3 inhibitors.
Future research should focus on:
-
Evaluating efficacy against TKD mutations: A key challenge for many FLT3 inhibitors is acquired resistance via mutations in the tyrosine kinase domain (e.g., D835Y). Testing lead compounds from this series against cell lines with these mutations is a critical next step.
-
Kinase Selectivity Profiling: Assessing the broader kinase selectivity profile will help predict potential off-target effects and provide a more complete safety profile.
-
Combination Therapies: Exploring the synergistic potential of these novel inhibitors with other AML therapies, such as chemotherapy or BCL-2 inhibitors, could lead to more durable responses.
This guide provides a comprehensive, data-supported comparison, highlighting the significant potential of this isoxazole-based chemical series for the development of new, effective treatments for FLT3-mutated AML.
References
-
Altogen Labs. (n.d.). MOLM-13 Xenograft Model. Retrieved from Altogen Labs. [Link]
-
ClinicalTrials.eu. (n.d.). Gilteritinib – Application in Therapy and Current Clinical Research. Retrieved from ClinicalTrials.eu. [Link]
-
Marjoncu, D., & Andrick, B. (2019). Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia. Journal of the Advanced Practitioner in Oncology. [Link]
-
Reaction Biology. (n.d.). MOLM-13: Subcutaneous AML xenograft tumor model. Retrieved from Reaction Biology. [Link]
-
Hasan, M. F., et al. (2023). FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. National Institutes of Health. [Link]
-
Kiyoi, H., et al. (2020). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer Science. [Link]
-
Patel, J. P., & Tallman, M. S. (2024). Strategies for the treatment of acute myeloid leukemia with FLT3 mutations: a patent review. Expert Opinion on Therapeutic Patents. [Link]
-
Zeidan, A. M., et al. (2024). Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML. Therapeutic Advances in Hematology. [Link]
-
Luo, Y., et al. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorganic & Medicinal Chemistry. [Link]
-
Ishikawa, Y. (2013). FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION. The Japanese Journal of Clinical Hematology. [Link]
-
Usman, M., et al. (2020). Pharmacokinetic Profile of Gilteritinib: A Novel FLT-3 Tyrosine Kinase Inhibitor. Clinical Pharmacokinetics. [Link]
-
Li, S., et al. (2017). Identification and Development of 1,4-Diaryl-1,2,3-triazolo-Based Ureas as Novel FLT3 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Usman, M., et al. (2020). Pharmacokinetic Profile of Gilteritinib: A Novel FLT-3 Tyrosine Kinase Inhibitor. Mayo Clinic Proceedings. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. promega.in [promega.in]
- 5. Phosphoproteome Analysis Reveals Differential Mode of Action of Sorafenib in Wildtype and Mutated FLT3 Acute Myeloid Leukemia (AML) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]
- 10. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
For the diligent researcher, the lifecycle of a chemical doesn't end upon the completion of an experiment. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile, a compound whose unique structure, incorporating a tert-butylated isoxazole and a β-ketonitrile moiety, necessitates a thorough understanding of its potential reactivity and hazards. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from structurally related compounds and established principles of chemical waste management to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Profile and Risk Assessment: A Synthesis of Analogous Data
Given the novelty of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile, a comprehensive hazard profile must be inferred from its constituent functional groups: the isoxazole ring and the β-ketonitrile group.
-
Isoxazole Derivatives : The isoxazole ring system is a common motif in many biologically active compounds[1][2][3][4][5]. While generally stable, the N-O bond can be labile under certain conditions such as UV irradiation, strong acids, or high temperatures, potentially leading to ring-opening and the formation of reactive intermediates.[1][6] Thermal decomposition of isoxazole can yield products like acetonitrile and carbon monoxide.[7][8][9]
-
β-Ketonitriles : This functional group can exhibit significant toxicity. For instance, related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[10] The nitrile group (-CN) itself is a notable feature, as improper handling or disposal could potentially lead to the release of cyanide under certain conditions, although this is less likely from a stable organic nitrile compared to inorganic cyanide salts.
Inferred Hazard Classification:
| Hazard Class | Inferred Classification | Supporting Evidence from Analogous Compounds |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | SDS for similar nitrile compounds.[11][12] |
| Acute Toxicity (Dermal) | Category 4 (Harmful in contact with skin) | SDS for similar nitrile compounds.[11] |
| Skin Irritation | Category 2 (Causes skin irritation) | SDS for various isoxazole and nitrile derivatives.[12][13] |
| Eye Irritation | Category 2A (Causes serious eye irritation) | SDS for various isoxazole and nitrile derivatives.[12][13][14] |
| Respiratory Irritation | May cause respiratory irritation | General hazard for fine chemical powders.[12][13] |
Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE when handling this compound for disposal.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact.[13] |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes or airborne particles.[13] |
| Body Protection | A properly fastened laboratory coat | Prevents contamination of personal clothing.[13] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes the risk of inhaling airborne particles.[11][15] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste. [15][16]
Step 1: Segregation and Containerization
-
Waste Segregation: Keep waste containing 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile separate from other waste streams to prevent unintended reactions.
-
Container Selection: Use a dedicated, properly labeled, and sealable container for the waste. The container should be made of a material compatible with organic nitriles and isoxazoles, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile". Also, include the approximate quantity of the waste.
Step 2: On-site Neutralization (Not Recommended)
Due to the lack of specific data on the reactivity of this compound, on-site chemical neutralization is not recommended . The potential for the formation of hazardous byproducts from incomplete reactions is a significant risk. For instance, hydrolysis of the isoxazole ring typically requires harsh conditions like concentrated sulfuric acid, which is not a standard laboratory disposal procedure.[17] Oxidative degradation with agents like potassium permanganate can also be complex.[18]
Step 3: Professional Waste Disposal
The primary and most responsible method for the disposal of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile is to engage a licensed chemical waste disposal company.[15][16]
-
Contact Professionals: Provide the disposal company with all available information about the compound, including its chemical structure and the inferred hazard profile.
-
Packaging for Transport: Follow the instructions provided by the waste disposal company for packaging the waste container for safe transport. This may include placing the primary container within a larger, secondary container with absorbent material.
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE.
-
Containment and Absorption: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill. Avoid using combustible materials like paper towels.
-
Collection: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials should also be treated as hazardous waste.
The Logic of Disposal: A Decision-Making Workflow
The following diagram illustrates the decision-making process for the safe disposal of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile.
Caption: Decision workflow for the disposal of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile.
Conclusion: A Commitment to Safety
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. While the lack of a specific SDS for 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile presents a challenge, a cautious and informed approach based on the known hazards of its constituent functional groups allows for the development of a robust and safe disposal plan. By adhering to the principles of hazard assessment, proper containment, and professional disposal, researchers can ensure they are protecting themselves, their colleagues, and the environment.
References
- Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions.
- Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole.
- Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole.
- Thermal decomposition of isoxazole: experimental and modeling study.
- Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate.
- 3-hydroxy-isoxazole - Safety D
- Proper Disposal of 3-(2-Chlorophenyl)
- Navigating the Safe Disposal of Ethyl 3-hydroxyisoxazole-5-carboxyl
- Isoxazole - Wikipedia.Wikipedia.
- SAFETY D
- 3 - SAFETY D
- SAFETY D
- Isoxazoles: Molecules with potential medicinal properties.
- Isoxazole derivatives showing anticancer activity (39–47).
- Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods.PMC - NIH.
- IJPCBS 2013, 3(2), 294-304 Jayaroopa et al. ISSN: 2249-9504.International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- 3-Cyclopropyl-3-oxopropanenitrile | C6H7NO | CID 9812763.PubChem.
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.MDPI.
- Safety Data Sheet: 3-Nitrobenzonitrile.Carl ROTH.
Sources
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. mdpi.com [mdpi.com]
- 6. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 3-Cyclopropyl-3-oxopropanenitrile | C6H7NO | CID 9812763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
A Comprehensive Guide to the Safe Handling of 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile
The isoxazole moiety is a key feature in various pharmacologically active agents.[1][2] The presence of a reactive propionitrile group further necessitates careful handling.[3] This guide is designed to empower you with the knowledge to manage this compound with the highest degree of safety and scientific integrity.
Hazard Assessment and Triage
Given the absence of specific toxicological data, a conservative approach to hazard assessment is essential. The chemical structure incorporates an isoxazole ring, a ketone, and a nitrile group. Structurally similar compounds and related functional groups suggest the following potential hazards:
-
Oral Toxicity : May be harmful or toxic if swallowed.[4][5][6]
-
Dermal Toxicity : May be harmful in contact with skin.[6]
-
Eye Irritation : May cause serious eye irritation.[7]
-
Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[4][7]
The nitrile group, in particular, warrants caution due to the potential for release of cyanide under certain conditions, although this is highly dependent on the specific molecular structure and conditions.
Summary of Hazards for Structurally Related Compounds
| Hazard Classification | Related Compound Information | Source |
| Acute Oral Toxicity | Harmful if swallowed | [4][6] |
| Skin Irritation | Causes skin irritation | [4][7] |
| Eye Irritation | Causes serious eye irritation | [7] |
| Respiratory Irritation | May cause respiratory irritation | [4][7] |
This data underscores the necessity for stringent adherence to the handling protocols outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile. The following PPE is mandatory:
-
Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves with a minimum thickness of 0.4 mm are recommended for their broad chemical resistance.[8][9][10] Always inspect gloves for any signs of degradation or perforation before use. For prolonged handling, consider double-gloving.
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement.[8] However, for procedures with a higher risk of splashes or aerosol generation, a face shield in conjunction with safety goggles is strongly advised.[11][12]
-
Body Protection : A flame-retardant lab coat should be worn at all times to protect against skin contact. For larger quantities or procedures with a significant risk of spillage, a chemical-resistant apron or suit should be considered.[8][12]
-
Respiratory Protection : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[4]
PPE Selection Workflow
Caption: PPE selection workflow for handling the compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental integrity.
Preparation and Weighing
-
Designated Area : Designate a specific area within a chemical fume hood for handling this compound.
-
Decontamination : Before starting, ensure the work area is clean and free of any incompatible materials.
-
Weighing : If weighing the solid, use a balance inside the fume hood or a powder containment hood. Use anti-static tools to prevent dispersal of the powder.
-
Spill Kit : Ensure a spill kit appropriate for solid chemical spills is readily accessible.
Dissolution and Reaction Setup
-
Solvent Addition : Add solvents slowly to the solid to avoid splashing.
-
Vessel Sealing : Ensure all reaction vessels are properly sealed to prevent the escape of vapors.
-
Temperature Control : If heating is required, use a well-controlled heating mantle or oil bath with appropriate temperature monitoring.
Post-Reaction Work-up and Purification
-
Quenching : If quenching a reaction, do so slowly and in a controlled manner, preferably in an ice bath to manage any exothermic processes.
-
Extraction and Chromatography : Perform all extractions and column chromatography within the fume hood. Ensure adequate ventilation to handle solvent vapors.
Emergency Procedures: Be Prepared
Spills
-
Small Spills : For small spills of the solid, carefully sweep up the material and place it in a sealed container for disposal.[13] Clean the area with an appropriate solvent and decontaminating solution.
-
Large Spills : For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Personal Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[7] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
All waste containing 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile, including contaminated PPE, must be treated as hazardous waste.
-
Waste Segregation : Segregate waste containing this compound from other waste streams. Halogenated and non-halogenated waste should be kept separate where applicable.[13]
-
Containerization : Use clearly labeled, sealed, and puncture-resistant containers for all waste.
-
Disposal : Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[13][14] Do not dispose of this compound down the drain or in regular trash.
Waste Disposal Workflow
Caption: Step-by-step waste disposal workflow.
By adhering to these comprehensive guidelines, you can confidently and safely handle 3-(5-tert-Butyl-isoxazol-3-yl)-3-oxo-propionitrile, ensuring both your personal safety and the integrity of your research.
References
- Benchchem. Navigating the Safe Disposal of Ethyl 3-hydroxyisoxazole-5-carboxylate: A Procedural Guide.
- BASF. Safety data sheet.
- Benchchem. Proper Disposal of 3,5-Diphenylisoxazole: A Guide for Laboratory Professionals.
- GlovesnStuff. Nitrile Gloves for Chemical Handling.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Benchchem. Proper Disposal of 3-(2-Chlorophenyl)isoxazol-5-amine: A Guide for Laboratory Professionals.
- SafetyCulture Marketplace US. Essential PPE for Protection Against Liquid Chemicals.
- Spectrum Chemical. SAFETY DATA SHEET - Propionitrile.
- WellBefore. Nitrile Gloves Chemical Resitance: What You Need to Know.
- Wilhelmsen. SAFE CHEMICAL HANDLING PROTECTION PPE KIT.
- CymitQuimica. SAFETY DATA SHEET - 2-(2-oxopropoxy)benzonitrile.
- Pfizer. MATERIAL SAFETY DATA SHEET - Tioconazole Nail Solution.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Wikipedia. Isoxazole.
- MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
Sources
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. airgas.com [airgas.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. download.basf.com [download.basf.com]
- 9. glovesnstuff.com [glovesnstuff.com]
- 10. wellbefore.com [wellbefore.com]
- 11. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 12. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
